Product packaging for 2-(Thiophen-2-yl)acetaldehyde(Cat. No.:CAS No. 15022-15-8)

2-(Thiophen-2-yl)acetaldehyde

Cat. No.: B081494
CAS No.: 15022-15-8
M. Wt: 126.18 g/mol
InChI Key: JTGKLBDOZYMAEA-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)acetaldehyde is a highly versatile and valuable heterocyclic building block in organic synthesis and drug discovery. Its structure features a reactive aldehyde group adjacent to an electron-rich thiophene ring, making it a key intermediate for the construction of more complex molecular architectures. Its primary research value lies in its application as a precursor in the synthesis of various pharmacologically active compounds, particularly through condensation reactions to form imines, hydrazones, and other derivatives, or via nucleophilic addition to create secondary alcohols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6OS B081494 2-(Thiophen-2-yl)acetaldehyde CAS No. 15022-15-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-2-ylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6OS/c7-4-3-6-2-1-5-8-6/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGKLBDOZYMAEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424006
Record name thienylethanal
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Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15022-15-8
Record name thienylethanal
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Record name 2-(thiophen-2-yl)acetaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Thiophen-2-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Thiophen-2-yl)acetaldehyde is a heterocyclic aldehyde that serves as a valuable building block in organic synthesis and medicinal chemistry. The thiophene moiety is a recognized pharmacophore present in numerous approved drugs, imparting favorable pharmacokinetic and pharmacodynamic properties.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in synthetic protocols.

PropertyValueReference
Molecular Formula C₆H₆OS[2][3]
Molecular Weight 126.18 g/mol [2][3]
CAS Number 15022-15-8[2]
Appearance Yellow oil[4]
Boiling Point 69-74 °C at 8 Torr[3]
Density (Predicted) 1.157 ± 0.06 g/cm³[3]
Solubility Soluble in alcohol. Estimated water solubility: 6534 mg/L at 25 °C.[5]
LogP (o/w) (Estimated) 1.453[3]

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques. The expected spectral data are summarized in the following tables, based on the analysis of closely related structures and general principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.7t1H-CHO
~7.3dd1HThiophene H5
~7.0dd1HThiophene H3
~6.9dd1HThiophene H4
~3.9d2H-CH₂-

Note: Chemical shifts are approximate and may vary depending on the solvent and concentration. Coupling constants for the thiophene ring protons are typically in the range of 1-5 Hz.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ, ppm)Assignment
~200-CHO
~140Thiophene C2
~128Thiophene C5
~127Thiophene C3
~125Thiophene C4
~45-CH₂-

Note: Chemical shifts are approximate and can be influenced by the solvent.

Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of specific functional groups through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~2920MediumC-H stretch (aliphatic)
~2820, ~2720MediumC-H stretch (aldehyde)
~1720StrongC=O stretch (aldehyde)
~1500-1400MediumC=C stretch (thiophene ring)
~850-700StrongC-H out-of-plane bend (thiophene ring)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
126Molecular ion [M]⁺
97[M - CHO]⁺
83Thiophene ring fragment

Experimental Protocols

Synthesis of this compound via Swern Oxidation

This protocol describes the oxidation of 2-(thiophen-2-yl)ethanol to this compound using Swern oxidation, a mild and efficient method.[6][7][8][9]

Materials:

  • 2-(Thiophen-2-yl)ethanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.7 equivalents) in anhydrous DCM dropwise over 5 minutes.

  • Stir the mixture for 5 minutes at -78 °C.

  • Add a solution of 2-(thiophen-2-yl)ethanol (1.0 equivalent) in anhydrous DCM dropwise over 5 minutes.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (7.0 equivalents) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

Purification: The crude product can be purified by flash column chromatography on silica gel.[10][11] A suitable mobile phase would be a mixture of hexanes and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity.

Swern_Oxidation_Workflow

Reactivity and Applications in Drug Development

The aldehyde functionality and the thiophene ring make this compound a versatile intermediate for the synthesis of a wide range of heterocyclic compounds with potential biological activity.[4]

Reactivity
  • Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2-(thiophen-2-yl)acetic acid, a precursor for various derivatives.

  • Reduction: The aldehyde can be reduced to the primary alcohol, 2-(thiophen-2-yl)ethanol.

  • Condensation Reactions: It can participate in various carbon-carbon bond-forming reactions, such as aldol and Knoevenagel condensations.

  • Reductive Amination: Reaction with amines in the presence of a reducing agent yields substituted 2-(thiophen-2-yl)ethylamines.

Role in Drug Discovery

The thiophene nucleus is a key structural motif in a number of clinically used drugs.[1] Thiophene-containing compounds have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.

Inhibition of Inflammatory Pathways:

Derivatives of this compound have the potential to be developed as inhibitors of key enzymes in inflammatory signaling pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).[12][13][14] These enzymes are involved in the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.

Inflammatory_Pathway

Potential in Neurodegenerative Diseases:

Thiophene derivatives have also been explored as potential therapeutic agents for neurodegenerative disorders such as Alzheimer's disease.[15] One of the key targets in Alzheimer's disease is the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to an increase in acetylcholine levels in the brain, which may improve cognitive function.[16]

AChE_Inhibition

Safety and Handling

This compound is a combustible liquid and is harmful if swallowed.[2] It causes skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its rich reactivity, coupled with the proven pharmacological importance of the thiophene scaffold, makes it an attractive starting point for the synthesis of novel therapeutic agents targeting a range of diseases, including inflammatory disorders and neurodegenerative conditions. This technical guide provides a solid foundation of its chemical properties and synthetic methodologies to aid researchers in its effective utilization.

References

An In-depth Technical Guide to 2-(Thiophen-2-yl)acetaldehyde (CAS: 15022-15-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Thiophen-2-yl)acetaldehyde, a key heterocyclic aldehyde intermediate. The document details its physicochemical and spectroscopic properties, outlines a common synthesis protocol, and discusses its current understanding within the context of biological activity, primarily as a precursor in the development of pharmacologically active molecules.

Core Chemical and Physical Properties

This compound is a combustible liquid recognized for its role as a versatile building block in organic synthesis.[1] Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 15022-15-8[1]
Molecular Formula C₆H₆OS[1]
Molecular Weight 126.18 g/mol [1]
Boiling Point 69-74 °C at 8 TorrChemicalBook
Density 1.157 ± 0.06 g/cm³ (Predicted)ChemicalBook
Solubility Soluble in alcoholThe Good Scents Company
Appearance Colorless to amber liquid[2]
InChIKey JTGKLBDOZYMAEA-UHFFFAOYSA-N[1]
SMILES O=CCc1cccs1[3]

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton, the methylene protons, and the three protons on the thiophene ring. The aldehydic proton (CHO) typically appears significantly downfield (δ 9-10 ppm) due to the deshielding effect of the carbonyl group. The methylene protons (-CH₂-) adjacent to the thiophene ring would likely appear in the range of δ 3-4 ppm. The thiophene ring protons would exhibit signals in the aromatic region (δ 7-8 ppm), with coupling patterns indicative of their relative positions.

¹³C NMR: The carbon NMR spectrum will be distinguished by the carbonyl carbon signal, which is expected in the highly deshielded region of δ 190-200 ppm. The methylene carbon and the four distinct carbons of the thiophene ring will appear at higher field strengths. PubChem lists the availability of a ¹³C NMR spectrum, though the specific data is not detailed.[1]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify key functional groups. The most prominent absorption band for this compound is the strong C=O stretching vibration of the aldehyde group, typically observed in the region of 1720-1740 cm⁻¹. Additional characteristic peaks include C-H stretching of the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹, C-H stretching of the thiophene ring above 3000 cm⁻¹, and C=C and C-S stretching vibrations associated with the thiophene ring at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

GC-MS: A Gas Chromatography-Mass Spectrometry data entry is available on PubChem, indicating a Kovats Retention Index of 1142 on a semi-standard non-polar column.[1] The mass spectrum would show a molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern would likely involve the loss of the CHO group (m/z = 29) and cleavage of the C-C bond between the methylene group and the thiophene ring, leading to characteristic fragments.

Synthesis and Reactivity

This compound is primarily used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3] While a specific, detailed experimental protocol for its synthesis is not widely published, methods for the closely related 2-thiophenecarboxaldehyde are well-documented and can be adapted. A common approach involves the Vilsmeier-Haack reaction.

General Synthesis Workflow

The synthesis of thiophene aldehydes often follows a formylation reaction pathway. The Vilsmeier-Haack reaction is a widely used method for this transformation.[2]

G General Synthesis Workflow for Thiophene Aldehydes Thiophene Thiophene Formylation Formylation Reaction Thiophene->Formylation Vilsmeier_Reagent Vilsmeier Reagent (e.g., POCl₃ + DMF) Vilsmeier_Reagent->Formylation Hydrolysis Aqueous Workup (Hydrolysis) Formylation->Hydrolysis Product 2-Thiophenecarboxaldehyde Hydrolysis->Product Purification Purification (Distillation/Chromatography) Product->Purification Final_Product Final Product Purification->Final_Product Isolated Product G Role in Medicinal Chemistry Start This compound Reaction1 Condensation Reactions Start->Reaction1 Reaction2 Reductive Amination Start->Reaction2 Reaction3 Oxidation Start->Reaction3 Product1 Heterocyclic Scaffolds (e.g., Pyrimidines, Imidazoles) Reaction1->Product1 Product2 Thiophene-containing Amines Reaction2->Product2 Product3 2-(Thiophen-2-yl)acetic Acid & Derivatives Reaction3->Product3 BioActivity Biologically Active Lead Compounds Product1->BioActivity Product2->BioActivity Product3->BioActivity

References

Spectroscopic Profile of 2-(Thiophen-2-yl)acetaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Thiophen-2-yl)acetaldehyde (CAS No. 15022-15-8). The information presented herein is intended to support research and development activities by providing detailed spectral analysis and the methodologies for their acquisition.

Chemical Identity and Properties

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure and properties are summarized below.

PropertyValueSource
IUPAC Name This compound[PubChem][1]
CAS Number 15022-15-8[PubChem][1]
Molecular Formula C₆H₆OS[PubChem][1]
Molecular Weight 126.18 g/mol [PubChem][1]
Appearance Not specified, likely a liquid
Boiling Point 69-74 °C at 8 Torr

Spectroscopic Data

This section presents the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted and, where available, experimental NMR data for this compound.

¹H NMR (Proton NMR) Data

No experimental ¹H NMR data for this compound was found in the public domain. The following table provides predicted chemical shifts and data for the structurally similar compound, 2-thiophenecarboxaldehyde, for reference.

ProtonPredicted Chemical Shift (ppm) for this compoundExperimental Chemical Shift (ppm) for 2-ThiophenecarboxaldehydeMultiplicity
H-3 (Thiophene)~7.27.94d
H-4 (Thiophene)~7.07.30t
H-5 (Thiophene)~7.47.99d
-CH₂-~3.8-d
-CHO~9.89.99t

¹³C NMR (Carbon-13 NMR) Data

A ¹³C NMR spectrum for this compound is available from the collection of Prof. W. Robien, Institute of Organic Chemistry, University of Vienna.[2]

CarbonChemical Shift (ppm)
C-2 (Thiophene)~142
C-3 (Thiophene)~128
C-4 (Thiophene)~126
C-5 (Thiophene)~125
-CH₂-~45
-CHO~198
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented below.

No experimental IR spectrum for this compound was found in the public domain. The following table provides the expected characteristic absorption bands based on the functional groups present and data for the analogous compound 2-thiophenecarboxaldehyde.

Functional GroupWavenumber (cm⁻¹)Intensity
C-H (aldehyde)2820-2720Medium
C=O (aldehyde)~1725Strong
C=C (thiophene)~1500-1400Medium-Strong
C-H (thiophene)~3100Medium
C-S (thiophene)~800-600Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum for this compound is available from SpectraBase.[2]

m/zRelative Intensity (%)Assignment
126~40[M]⁺ (Molecular ion)
97~100[M-CHO]⁺
84~30[C₄H₄S]⁺ (Thiophene ring)
53~20

Experimental Protocols

This section details the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Parameters for ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: 0-12 ppm.

  • Parameters for ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0-220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Liquid Samples: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

  • Solid Samples (ATR): A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, hexane).

  • If necessary, derivatize the aldehyde to improve its volatility and chromatographic properties.

Data Acquisition:

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a known compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Confirmation Confirmation of Identity Purity_Assessment->Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

This guide provides a foundational set of spectroscopic data and analytical protocols for this compound. Researchers are encouraged to acquire their own experimental data for critical applications and to consult the cited resources for further details.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 2-(Thiophen-2-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-(Thiophen-2-yl)acetaldehyde, a key intermediate in pharmaceutical and fine chemical synthesis.[1] The document is intended for researchers, scientists, and drug development professionals, offering detailed information on expected spectral features, experimental protocols, and data interpretation.

Molecular Structure and Expected Vibrational Modes

This compound (CAS No: 15022-15-8) possesses a unique structure combining an aldehyde functional group, a methylene bridge, and a thiophene ring.[2] Each of these components gives rise to characteristic vibrational modes that are detectable by IR spectroscopy. The primary functional groups to be analyzed are:

  • Aldehyde Group (-CHO): Characterized by a strong carbonyl (C=O) stretching vibration and a distinctive C-H stretching doublet.

  • Thiophene Ring: An aromatic heterocyclic system with specific C-H and C=C stretching and bending vibrations.

  • Methylene Group (-CH₂-): An aliphatic linker exhibiting typical C-H stretching and bending modes.

The interpretation of the IR spectrum relies on identifying the absorption peaks corresponding to these specific vibrational frequencies.

Predicted Infrared Absorption Data

While a publicly available, experimentally verified IR spectrum for this compound is not readily found in the searched literature, its spectral characteristics can be accurately predicted based on established group frequencies for aldehydes, thiophenes, and aliphatic chains.[3][4][5] The expected absorption bands are summarized in the table below.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational ModeNotes
~3100 - 3000Medium - WeakThiophene C-HAromatic C-H StretchTypical for heteroaromatic rings.
~2925 - 2845MediumMethylene C-HAsymmetric & Symmetric StretchArising from the -CH₂- group.
~2830 - 2810Medium - WeakAldehyde C-HC-H StretchThe first peak of the characteristic aldehyde doublet.[3][4]
~2730 - 2710Medium - WeakAldehyde C-HC-H Stretch (Fermi Resonance)The second, often more distinct, peak of the aldehyde doublet.[3][4]
~1730 - 1715StrongAldehyde C=OCarbonyl StretchExpected for a saturated aliphatic aldehyde. The thiophene ring is not directly conjugated with the carbonyl, so a significant frequency shift is not anticipated.[3][4]
~1550 - 1400Medium - VariableThiophene C=CRing StretchMultiple bands are expected in this region, characteristic of the thiophene ring.
~1470 - 1440MediumMethylene C-HScissoring (Bending)
~850 - 700StrongThiophene C-HOut-of-plane Bending (γ-CH)The position is indicative of the 2-substitution pattern on the thiophene ring.

Experimental Protocols

The acquisition of a high-quality FT-IR spectrum for this compound can be achieved using standard laboratory procedures.[6][7] Given that the compound is a liquid at standard conditions, the neat sampling technique is most appropriate.

Methodology: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a modern and convenient method for acquiring IR spectra of liquid and solid samples with minimal preparation.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Procedure:

    • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This accounts for atmospheric and instrumental interferences.

    • Sample Application: Place a single drop of neat this compound directly onto the surface of the ATR crystal, ensuring complete coverage.

    • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

    • Data Processing: The resulting interferogram is subjected to a Fourier transform to produce the final infrared spectrum (Absorbance vs. Wavenumber).

    • Cleaning: Thoroughly clean the ATR crystal after analysis using a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.[7]

Alternative Methodology: Neat Sample Using Salt Plates

This traditional method is also suitable for liquid samples.

  • Materials: IR-transparent salt plates (e.g., NaCl or KBr), a sample of this compound.

  • Procedure:

    • Place one to two drops of the neat liquid sample onto the surface of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

    • Mount the "sandwiched" plates in the spectrometer's sample holder.

    • Acquire the spectrum following the instrument's standard operating procedure.

    • Clean the plates thoroughly with an appropriate dry solvent after use.[7]

Visualizations

The following diagrams illustrate the logical workflow for spectral analysis and the experimental process.

G cluster_molecule This compound Structure cluster_spectrum Expected IR Absorption Regions (cm⁻¹) A Aldehyde (-CHO) D C=O Stretch (~1720) A->D leads to E Aldehyde C-H Stretch (~2820, ~2720) A->E leads to B Methylene (-CH2-) F Aliphatic C-H Stretch (~2900) B->F leads to C Thiophene Ring G Aromatic C-H Stretch (~3100) C->G leads to H Ring Vibrations (~1550-1400) C->H leads to

Caption: Molecular Structure to IR Spectrum Correlation.

G start Start background Acquire Background Spectrum (Clean ATR Crystal) start->background apply_sample Apply Neat Liquid Sample to ATR Crystal background->apply_sample acquire_spectrum Acquire Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) apply_sample->acquire_spectrum process_data Perform Fourier Transform (Interferogram -> Spectrum) acquire_spectrum->process_data analyze Analyze Spectrum (Identify Peak Frequencies) process_data->analyze end End analyze->end

Caption: ATR-FTIR Experimental Workflow.

References

In-Depth Technical Guide: Stability and Storage of 2-(Thiophen-2-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Thiophen-2-yl)acetaldehyde. The information herein is critical for ensuring the integrity of the compound in research and drug development applications, where purity and stability are paramount.

Core Stability Profile

This compound is a reactive aldehyde containing a thiophene ring, a chemical scaffold present in numerous pharmaceuticals. Its stability is influenced by its susceptibility to oxidation, polymerization, and sensitivity to light and air. The aldehyde functional group is inherently reactive and can undergo various transformations, while the thiophene ring can be subject to oxidation.

Key Stability Concerns:

  • Oxidation: The aldehyde group is readily oxidized to the corresponding carboxylic acid, 2-(thiophen-2-yl)acetic acid. The thiophene ring itself can also be oxidized, particularly at the sulfur atom, to form thiophene-S-oxides, which can lead to further degradation or polymerization. The presence of air, especially in combination with light or elevated temperatures, can accelerate oxidative degradation.

  • Peroxide Formation: Like many aldehydes, this compound may form explosive peroxides upon prolonged storage, particularly when exposed to air.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, especially in the presence of acidic or basic impurities.

  • Photosensitivity: The compound is sensitive to light, which can catalyze oxidative processes and other degradation pathways.

  • Hygroscopicity: While not explicitly documented, the potential for hydration of the aldehyde group to form a gem-diol in the presence of water could be a consideration in aqueous formulations.

Recommended Storage Conditions

To maintain the purity and stability of this compound, the following storage conditions are recommended based on information from various chemical suppliers.

ParameterRecommended ConditionRationale
Temperature Refrigerated (2-8 °C) or Frozen (≤ -20 °C)To minimize degradation kinetics and prevent peroxide formation.
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)To prevent oxidation by atmospheric oxygen.
Light Exposure In the dark (amber vials or light-proof containers)To prevent photolytic degradation.
Container Tightly sealed, airtight containersTo prevent exposure to air and moisture.

Potential Degradation Pathways

Based on the chemical nature of this compound, several degradation pathways can be postulated. Understanding these pathways is crucial for the development of stability-indicating analytical methods.

G Potential Degradation Pathways of this compound A This compound B 2-(Thiophen-2-yl)acetic acid A->B Oxidation (O2, light, heat) C Peroxide Adducts A->C Reaction with O2 D Polymeric Impurities A->D Self-condensation (acid/base catalysis) E Thiophene-S-oxide derivatives A->E Ring Oxidation

Caption: Postulated degradation pathways for this compound.

Experimental Protocols for Stability Assessment

For a comprehensive understanding of the stability of this compound, forced degradation studies are recommended. These studies intentionally stress the molecule to predict its long-term stability and identify potential degradation products.

General Workflow for Forced Degradation Studies

G Forced Degradation Study Workflow A Prepare Stock Solution of this compound B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Neutralize/Quench Reactions B->C D Analyze Samples by Stability-Indicating Method (e.g., HPLC) C->D E Characterize Degradation Products (e.g., LC-MS, NMR) D->E F Assess Purity and Mass Balance D->F

Caption: A typical workflow for conducting forced degradation studies.

Detailed Methodologies for Stress Conditions

The following are example protocols for subjecting this compound to various stress conditions. The concentration of the stressor and the duration of exposure may need to be optimized to achieve a target degradation of 5-20%.

Stress ConditionProtocol
Acid Hydrolysis 1. Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).2. Add an equal volume of 0.1 M HCl.3. Incubate at 60°C for up to 72 hours, taking samples at appropriate time points.4. Neutralize samples with an equivalent amount of 0.1 M NaOH before analysis.
Base Hydrolysis 1. Prepare a solution of this compound in a suitable solvent.2. Add an equal volume of 0.1 M NaOH.3. Incubate at room temperature for up to 24 hours, taking samples at appropriate time points.4. Neutralize samples with an equivalent amount of 0.1 M HCl before analysis.
Oxidative Degradation 1. Prepare a solution of this compound in a suitable solvent.2. Add 3% hydrogen peroxide solution.3. Incubate at room temperature for up to 24 hours, protected from light.4. Analyze samples directly or after appropriate dilution.
Thermal Degradation 1. Store the solid compound or a solution in a thermostatically controlled oven at a temperature above the recommended storage temperature (e.g., 60°C).2. Monitor for degradation over several days.
Photolytic Degradation 1. Expose a solution of the compound in a photostability chamber according to ICH Q1B guidelines (exposure to cool white fluorescent and near-ultraviolet lamps).2. A control sample should be wrapped in aluminum foil to protect it from light.

Analytical Methods for Stability Assessment

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique.

Example HPLC Method Parameters
ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile.
Flow Rate 1.0 mL/min
Detection Wavelength UV at a wavelength appropriate for the thiophene chromophore (e.g., 230-260 nm).
Column Temperature 30°C
Injection Volume 10 µL

This method would need to be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness for quantifying this compound and its degradation products.

Summary of Recommendations

The following diagram summarizes the key considerations for maintaining the stability of this compound.

G Key Stability and Handling Recommendations A This compound B Store at ≤ -20°C or 2-8°C A->B C Protect from Light A->C D Store under Inert Gas A->D E Use Tightly Sealed Containers A->E F Monitor for Peroxides A->F G Use Validated Stability-Indicating Analytical Methods A->G

Safety and Hazards of 2-(Thiophen-2-yl)acetaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the safety and hazards associated with 2-(Thiophen-2-yl)acetaldehyde, a heterocyclic aldehyde compound. The information is intended for researchers, scientists, and professionals in drug development who may handle or utilize this chemical in their work. Due to the limited availability of specific toxicological data for this compound, this guide incorporates data from its structural analog, acetaldehyde, to provide a more complete, albeit provisional, hazard assessment. All data pertaining to acetaldehyde is clearly identified as such.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding the substance's behavior and for implementing appropriate safety measures.

PropertyValue
Molecular Formula C₆H₆OS
Molecular Weight 126.18 g/mol [1][2]
CAS Number 15022-15-8[1][2]
IUPAC Name This compound[1]
Synonyms 2-Thiopheneacetaldehyde, Thienyl-2-acetaldehyde
Appearance Dark yellow liquid
Boiling Point 198 °C / 388.4 °F @ 760 mmHg
Flash Point 77 °C / 170.6 °F[3]
Specific Gravity 1.200
Storage Conditions Keep in a dark place, sealed in dry, store in freezer, under -20°C.[2] Handle and store under an inert atmosphere. Store at 2-8°C.[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in Table 2.

Hazard ClassCategoryHazard StatementPictogram
Flammable liquids4H227: Combustible liquid[1]No Pictogram
Acute toxicity, oral4H302: Harmful if swallowed[1]Exclamation Mark
Skin corrosion/irritation2H315: Causes skin irritation[1]Exclamation Mark
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[1]Exclamation Mark
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation[1]Exclamation Mark

The following diagram illustrates the logical relationship of the GHS hazard classifications for this compound.

GHS_Classification cluster_physical Physical Hazards cluster_health Health Hazards a Flammable Liquid (Category 4) H227: Combustible liquid b Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed c Skin Irritation (Category 2) H315: Causes skin irritation d Eye Irritation (Category 2A) H319: Causes serious eye irritation e STOT - Single Exposure (Category 3) H335: May cause respiratory irritation This compound This compound This compound->a This compound->b This compound->c This compound->d This compound->e

GHS Hazard Profile of this compound

Toxicological Data

Acute Toxicity (Acetaldehyde)
Route of ExposureSpeciesValue
Oral (LD50)Rat660 - 1930 mg/kg bw[4][5]
Oral (LD50)Mouse1230 mg/kg bw[4]
Dermal (LD50)Rabbit3540 mg/kg bw[4]
Inhalation (LC50)Rat24040 mg/m³ (13300 ppm) for 4 hours[4]
Irritation and Sensitization (Acetaldehyde)
  • Eye Irritation: Causes serious eye irritation.[1][6] Human volunteers reported eye irritation at concentrations as low as 50 ppm.[7]

  • Skin Irritation: Reported to cause slight skin irritation in rabbits.[4][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][6] In humans, exposure to 135 ppm for 30 minutes caused upper respiratory tract irritation.[5]

  • Skin Sensitization: Limited evidence of skin sensitization.[4]

Repeated Dose Toxicity (Acetaldehyde)
  • Oral: In a 4-week drinking water study in rats, the No-Observed-Adverse-Effect Level (NOAEL) was 125 mg/kg bw/day.[4]

  • Inhalation: In a 4-week inhalation study in rats, the No-Observed-Adverse-Effect-Concentration (NOAEC) was 270 mg/m³ (150 ppm), with degeneration of the olfactory epithelium observed at higher concentrations.[4]

Genotoxicity and Carcinogenicity (Acetaldehyde)
  • Genotoxicity: Acetaldehyde is considered to be genotoxic based on the weight of evidence from in vitro and in vivo studies.[4] It can form DNA adducts, leading to DNA damage.[8]

  • Carcinogenicity: Acetaldehyde is classified as a Group 1 carcinogen (carcinogenic to humans) by the International Agency for Research on Cancer (IARC).[9] It is suspected of causing cancer.[1][6]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available. However, standardized OECD guidelines are typically followed for such evaluations. The following workflow represents a general approach for assessing the acute oral toxicity of a chemical like this compound, based on OECD Test Guideline 423.

Acute_Oral_Toxicity_Workflow cluster_prep Preparation cluster_dosing Dosing and Observation cluster_analysis Analysis and Reporting a Dose formulation and animal selection (e.g., rats) b Administer single oral dose a->b c Observe for clinical signs of toxicity (e.g., mortality, behavioral changes) b->c d Record body weight changes c->d e Necropsy of all animals d->e f Histopathological examination of selected tissues e->f g Data analysis and determination of LD50 or acute toxic class f->g h Final report generation g->h

Generalized Workflow for Acute Oral Toxicity Testing (OECD 423)

Potential Signaling Pathways and Mechanism of Toxicity

While no specific studies have elucidated the signaling pathways affected by this compound, the toxicity of acetaldehyde is known to be mediated by its high reactivity and ability to form covalent adducts with various biomolecules. The metabolism of thiophene-containing drugs can also lead to reactive metabolites.

The primary mechanism of acetaldehyde toxicity involves:

  • Protein Adduct Formation: Acetaldehyde binds to proteins, impairing their function.[5] For example, binding to tubulin disrupts microtubule formation, affecting protein secretion.[5]

  • DNA Adduct Formation: Covalent binding to DNA can lead to genotoxicity and carcinogenicity.[8]

  • Oxidative Stress: Acetaldehyde can deplete glutathione (GSH), a key antioxidant, leading to increased oxidative stress and lipid peroxidation.[5][10]

The metabolic pathway of acetaldehyde, which may share similarities with that of this compound, is depicted below.

Acetaldehyde_Metabolism cluster_ethanol Ethanol Metabolism cluster_enzymes Enzymes cluster_toxicity Toxic Effects Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde ADH Acetate Acetate Acetaldehyde->Acetate ALDH Toxicity Protein Adducts DNA Adducts Oxidative Stress Acetaldehyde->Toxicity ADH Alcohol Dehydrogenase (ADH) ALDH Aldehyde Dehydrogenase (ALDH)

Metabolic Pathway and Toxicity of Acetaldehyde

Safe Handling and Emergency Procedures

Given the hazardous nature of this compound and its structural analog, strict safety protocols must be followed.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]

  • Handling: Avoid contact with skin and eyes. Do not breathe vapors or mists. Keep away from heat, sparks, and open flames.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3]

  • First Aid:

    • In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3]

    • In case of skin contact: Wash off immediately with soap and plenty of water.[3]

    • If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3]

    • If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[3]

  • Spill Response: Absorb with inert material and dispose of in accordance with local regulations. Prevent entry into drains and waterways.[1]

Conclusion

This compound is a combustible liquid that is harmful if swallowed and causes skin, eye, and respiratory irritation. While specific toxicological data for this compound is scarce, information from its structural analog, acetaldehyde, suggests the potential for more severe hazards, including genotoxicity and carcinogenicity. It is imperative that this compound is handled with appropriate caution, utilizing stringent safety measures to minimize exposure. Further research is needed to fully characterize the toxicological profile and specific mechanisms of action of this compound.

References

Technical Guide to the Material Safety of 2-(Thiophen-2-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for 2-(Thiophen-2-yl)acetaldehyde, intended for use by professionals in research and development. The information is compiled from publicly available safety data sheets and toxicological databases.

Chemical and Physical Properties

This compound is a combustible liquid with a pungent odor.[1] Proper handling and storage are crucial to ensure laboratory safety. Below is a summary of its key chemical and physical properties.

PropertyValueSource
CAS Number 15022-15-8[2]
Molecular Formula C₆H₆OS[2]
Molecular Weight 126.18 g/mol [2]
Appearance Dark yellow liquid[1]
Boiling Point 198 °C / 388.4 °F @ 760 mmHg[1]
Flash Point 77 °C / 170.6 °F[1]
Specific Gravity 1.200[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards include its combustible nature, oral toxicity, and irritant properties to the skin, eyes, and respiratory system.[2]

GHS Hazard Summary
Hazard ClassCategoryHazard Statement
Flammable Liquids4H227: Combustible liquid
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation

Source:[2]

Toxicological Information

For the purpose of providing a toxicological reference, the data for the structurally related compound, acetaldehyde, is presented below. It is crucial to note that this data is for a different chemical and should not be directly extrapolated to this compound.

Toxicological Data for Acetaldehyde (CAS: 75-07-0)
EndpointSpeciesValue
Acute Oral LD50 Rat661 mg/kg
Acute Dermal LD50 Rabbit3540 mg/kg
Acute Inhalation LC50 Mouse23000 mg/m³ (4 hours)
Acute Inhalation LC50 Rat13300 ppm (4 hours)

Source:[4][5]

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not publicly available. However, standardized testing guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for regulatory purposes. The methodologies for assessing skin and eye irritation are outlined below as representative examples.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline provides a procedure for assessing the potential of a substance to cause skin irritation or corrosion.[6]

  • Test System: The study is typically conducted using healthy young adult albino rabbits.

  • Procedure:

    • Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animal.

    • A dose of 0.5 mL of the liquid test substance is applied to a small area (approximately 6 cm²) of the clipped skin.

    • The treated area is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.

    • Following exposure, the dressing and any residual test substance are removed.

  • Observation:

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • Skin reactions are scored according to a standardized scale.

    • The reversibility of any observed effects is also assessed.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline details the procedure for determining the potential of a substance to cause eye irritation or corrosion.[7][8]

  • Test System: The test is performed on healthy young adult albino rabbits.

  • Procedure:

    • A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[7]

    • The eyelids are gently held together for about one second to prevent loss of the substance.[7]

  • Observation:

    • The eyes are examined at 1, 24, 48, and 72 hours after application of the test substance.

    • The cornea, iris, and conjunctiva are evaluated for any lesions or reactions, which are scored based on a standardized system.

    • The reversibility of observed effects is monitored.

Safe Handling and Emergency Procedures

Given the hazardous properties of this compound, strict adherence to safety protocols is mandatory. This includes the use of appropriate personal protective equipment (PPE), handling in a well-ventilated area, and having emergency procedures in place.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]

  • Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4]

  • Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[1][4]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]

Storage and Disposal
  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1] Keep away from heat, sparks, and flame.[1] It is recommended to store under an inert atmosphere, such as nitrogen.[1]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[1]

This guide is intended to provide essential safety information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before handling this chemical. Always refer to the most current and complete Safety Data Sheet (SDS) provided by the supplier.

References

The Expanding Therapeutic Landscape of Thiophene Compounds: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered, sulfur-containing heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural versatility and ability to interact with a wide range of biological targets have led to the development of numerous derivatives with potent pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of thiophene compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Anticancer Activities of Thiophene Derivatives

Thiophene-based compounds have demonstrated significant potential in oncology, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.

Quantitative Data on Anticancer Activity

The anticancer efficacy of various thiophene derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of representative data is presented in Table 1.

Table 1: Anticancer Activity of Thiophene Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Reference
Thiophene Derivative 15b A2780 (Ovarian)12 ± 0.17Sorafenib7.5 ± 0.54
Thiophene Derivative 15b A2780CP (Ovarian)10 ± 0.15Sorafenib9.4 ± 0.14
Thienopyrimidine 3b HepG2 (Liver)3.105 ± 0.14DoxorubicinNot specified
Thienopyrimidine 3b PC-3 (Prostate)2.15 ± 0.12DoxorubicinNot specified
Pyrrolothienopyrimidine 4c HepG2 (Liver)3.023DoxorubicinNot specified
Pyrrolothienopyrimidine 4c PC-3 (Prostate)3.12DoxorubicinNot specified
Thiophene Carboxamide 2b Hep3B (Liver)5.46Not specifiedNot specified
Thiophene Carboxamide 2d Hep3B (Liver)8.85Not specifiedNot specified
Bis-chalcone 5a A549 (Lung)41.99 ± 7.64CisplatinNot specified
Thiazolyl Pyridine 8e A549 (Lung)0.302Doxorubicin0.460
Fused Thiophene S8 A-549 (Lung)Effective at 10⁻⁴ MAdriamycinNot specified
Signaling Pathways in Anticancer Activity

Thiophene derivatives exert their anticancer effects by targeting critical signaling pathways that regulate cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (AKT) pathways are two of the most significant targets.

A novel thiophene-based compound, N-(4′-hydroxyphenyl)-2,5-di(2′′-thienyl)pyrrole (SNS-OH), has been shown to induce apoptosis in neuroblastoma cells by regulating both the AKT and MAPK pathways[1]. Another study demonstrated that a thiophene derivative could inflict cytotoxicity in human acute lymphoblastic leukemia cells by downregulating members of the Jak/Stat pathway, with minor effects on the MAPK pathway proteins like ERK 1/2, JNK, and p38[2]. Furthermore, certain fused thiophene derivatives have been identified as dual inhibitors of VEGFR-2 and AKT[3]. The interaction of thiophene derivatives with these pathways often leads to the induction of apoptosis, or programmed cell death, a crucial mechanism for eliminating cancer cells.

anticancer_pathways cluster_akt AKT Pathway cluster_mapk MAPK Pathway Thiophene_AKT Thiophene Derivatives PI3K PI3K Thiophene_AKT->PI3K Inhibits AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Inhibits Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Thiophene_MAPK Thiophene Derivatives RAS RAS Thiophene_MAPK->RAS Modulates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 1: Simplified overview of thiophene derivatives' interaction with AKT and MAPK signaling pathways in cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 8 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Add 100 µL of the thiophene derivative solution (at various concentrations) to each well. Include a solvent control and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for another 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5.0 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

mtt_workflow A Seed cells in 96-well plate B Incubate 24h A->B C Add Thiophene Compound B->C D Incubate 24-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activities of Thiophene Derivatives

The rise of antimicrobial resistance necessitates the development of novel anti-infective agents. Thiophene derivatives have demonstrated promising activity against a range of pathogenic microorganisms, including drug-resistant bacteria.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of thiophene compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Thiophene Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL) of Reference
Thiophene Derivative 4 Colistin-Resistant A. baumannii4Not specifiedNot specified
Thiophene Derivative 4 Colistin-Resistant E. coli16Not specifiedNot specified
Thiophene Derivative 5 Colistin-Resistant A. baumannii4Not specifiedNot specified
Thiophene Derivative 5 Colistin-Resistant E. coli16Not specifiedNot specified
Thiophene Derivative 8 Colistin-Resistant A. baumannii16Not specifiedNot specified
Thiophene Derivative 8 Colistin-Resistant E. coli16Not specifiedNot specified
Thiophene Derivative S1 B. subtilis0.81 µM/mlCefadroxilNot specified
Thiophene Derivative S1 S. aureus0.81 µM/mlCefadroxilNot specified
Thiophene Derivative S1 E. coli0.81 µM/mlCefadroxilNot specified
Thiophene Derivative S4 A. niger0.91 µM/mlFluconazoleNot specified
Thiophene Derivative S4 C. albicans0.91 µM/mlFluconazoleNot specified
Spiro–indoline–oxadiazole 17 C. difficile2 to 4Not specifiedNot specified
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Procedure (based on EUCAST guidelines):

  • Preparation of Antimicrobial Solutions: Prepare a series of two-fold dilutions of the thiophene compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activities of Thiophene Derivatives

Thiophene-containing compounds have been investigated for their anti-inflammatory properties, with many exhibiting inhibitory effects on key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potential of thiophene derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes.

Table 3: Anti-inflammatory Activity of Thiophene Derivatives

Compound/DerivativeTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundIC50 (µM) of Reference
VIIa COX-20.2967.2Celecoxib0.42
Thiophene Derivative 1 5-LOX29.2Not applicableNot specifiedNot specified
Thiophene Derivative 47 COX-20.33Not specifiedNot specifiedNot specified
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.

Procedure:

  • Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for a sufficient period.

  • Compound Administration: Administer the thiophene derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the animals, typically via oral or intraperitoneal injection.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group (carrageenan only).

Neuroprotective Activities of Thiophene Derivatives

Thiophene-based compounds are being explored for their potential in treating neurodegenerative disorders like Alzheimer's disease. A key target in this area is the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.

Quantitative Data on Neuroprotective Activity

The inhibitory effect of thiophene derivatives on AChE is a measure of their potential to alleviate symptoms of cognitive decline.

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Thiophene Derivatives

Compound/DerivativeAChE Inhibition (%)IC50 (µM)Reference CompoundReference Inhibition (%) / IC50 (µM)
IIId 60Not specifiedDonepezil40
IIIa 56.67Not specifiedDonepezil40
VIb 56.6Not specifiedDonepezil40
VIg 56.6Not specifiedDonepezil40
VIh 51.67Not specifiedDonepezil40
Chalcone-Coumarin 23e Not specified0.42 ± 0.019Galantamine1.142 ± 0.027
Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition

Ellman's method is a spectrophotometric assay used to measure AChE activity.

Procedure:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the thiophene compound (inhibitor).

  • Enzyme Reaction: In a cuvette or 96-well plate, mix the AChE enzyme solution with the thiophene compound and incubate for a specific period.

  • Substrate Addition: Initiate the reaction by adding the acetylthiocholine iodide and DTNB solution.

  • Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition caused by the thiophene compound compared to a control without the inhibitor.

Conclusion

The diverse biological activities of thiophene compounds underscore their immense potential in drug discovery and development. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore and harness the therapeutic benefits of this versatile heterocyclic scaffold. Further investigation into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of novel thiophene derivatives will undoubtedly pave the way for the development of next-generation therapies for a wide range of diseases.

References

Commercial Suppliers and Technical Applications of 2-(Thiophen-2-yl)acetaldehyde: An In-depth Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Thiophen-2-yl)acetaldehyde is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its thiophene moiety, a well-recognized pharmacophore, and the reactive aldehyde group make it a versatile precursor for a wide range of complex molecules. This technical guide provides an in-depth overview of the commercial availability of this compound, its physicochemical properties, and detailed experimental protocols for its application in the synthesis of pharmacologically relevant scaffolds, such as tetrahydro-β-carbolines via the Pictet-Spengler reaction.

Commercial Availability

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. While specific offerings and stock levels may vary, the following companies are notable commercial sources:

  • SynHet [1]

  • BOC Sciences [2]

  • BLD Pharm [3]

These suppliers generally provide essential documentation, including Safety Data Sheets (SDS) and Certificates of Analysis (CoA), upon request.[1] CoAs are critical for researchers to understand the quality and purity of the starting material for their experiments.

Physicochemical and Safety Data

A comprehensive understanding of the properties of this compound is essential for its safe handling and effective use in synthesis. The following tables summarize key quantitative data, compiled from various sources. It is important to note that while a specific Certificate of Analysis was not publicly available, the data presented represents typical specifications and experimentally determined values.

Table 1: General and Physicochemical Properties

PropertyValueSource
CAS Number 15022-15-8[1][4]
Molecular Formula C₆H₆OS[4]
Molecular Weight 126.18 g/mol [4]
Appearance Not specified (typically a liquid)
Boiling Point 69-74 °C @ 8 Torr
Density 1.157 ± 0.06 g/cm³ (Predicted)
Kovats Retention Index 1142 (Semi-standard non-polar)[4]

Table 2: Purity and Typical Analytical Specifications

ParameterSpecification/MethodNotes
Purity ≥95% - >99%Purity levels can vary between suppliers and batches.[1]
Analytical Methods HPLC, GC-MS, NMR, IRSuppliers typically use a combination of these methods for quality control.[1]
Impurities Not specifiedA detailed impurity profile would be provided in a batch-specific Certificate of Analysis.

Table 3: Safety and Hazard Information

Hazard StatementGHS Classification
H227: Combustible liquidFlammable liquids (Category 4)
H302: Harmful if swallowedAcute toxicity, oral (Category 4)
H315: Causes skin irritationSkin corrosion/irritation (Category 2)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)
Data sourced from PubChem CID 6430722.[4]

Key Synthetic Application: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful and widely used method for the synthesis of tetrahydro-β-carbolines, a core scaffold in many natural products and pharmaceutically active compounds.[5] The reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde, followed by an acid-catalyzed intramolecular cyclization. This compound serves as a valuable aldehyde component in this reaction, leading to the formation of 1-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydro-β-carboline.

Pictet_Spengler_Reaction Tryptamine Tryptamine Imine Schiff Base/Iminium Ion Intermediate Tryptamine->Imine + Thiophene_Acetaldehyde This compound Thiophene_Acetaldehyde->Imine Cyclization Intramolecular Electrophilic Aromatic Substitution Imine->Cyclization H+ THBC 1-(Thiophen-2-ylmethyl)-1,2,3,4-tetrahydro-β-carboline Cyclization->THBC

Caption: Pictet-Spengler reaction pathway for the synthesis of a tetrahydro-β-carboline.

Experimental Protocol: Synthesis of 1-(Thiophen-2-ylmethyl)-1,2,3,4-tetrahydro-β-carboline

This protocol is adapted from established procedures for the Pictet-Spengler reaction of tryptamine with various aldehydes.

Materials:

  • Tryptamine

  • This compound

  • Glacial Acetic Acid (AcOH)

  • Dichloromethane (CH₂Cl₂), dry

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., methanol, dichloromethane)

Procedure:

  • In a round-bottom flask, dissolve tryptamine (1 equivalent) in a mixture of glacial acetic acid and dry dichloromethane (e.g., a 1:2 v/v ratio).

  • To this solution, add this compound (1.2 equivalents) dropwise with stirring.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydro-β-carboline.

Characterization:

The structure and purity of the final product should be confirmed by standard analytical techniques, such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Quality Control and Analytical Methodology

For researchers developing drug substances, rigorous quality control of starting materials is paramount. While a specific, detailed analytical method validation for this compound is not publicly available, a general workflow for the quality control of such a raw material can be outlined.

QC_Workflow cluster_0 Incoming Raw Material cluster_1 Analytical Testing cluster_2 Data Review and Release Raw_Material This compound (New Batch) Appearance Appearance (Visual Inspection) Raw_Material->Appearance Identification Identification (FTIR, NMR) Raw_Material->Identification Purity Purity Assay (HPLC, GC-MS) Raw_Material->Purity Impurities Impurity Profiling (HPLC, GC-MS) Raw_Material->Impurities CoA_Review Review against Specifications Appearance->CoA_Review Identification->CoA_Review Purity->CoA_Review Impurities->CoA_Review Release Material Released for Synthesis CoA_Review->Release Pass Reject Material Rejected CoA_Review->Reject Fail

Caption: A typical quality control workflow for a chemical raw material.

Conclusion

This compound is a readily available and versatile chemical intermediate with significant applications in pharmaceutical research and development. Its utility in the construction of complex heterocyclic systems, such as the tetrahydro-β-carboline scaffold via the Pictet-Spengler reaction, underscores its importance. Researchers and drug development professionals should source this material from reputable suppliers who can provide comprehensive analytical data to ensure the quality and reproducibility of their synthetic endeavors. The experimental protocol and quality control workflow provided in this guide serve as a valuable resource for the effective and safe utilization of this compound in the laboratory.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(Thiophen-2-yl)acetaldehyde from Thiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the multi-step synthesis of 2-(Thiophen-2-yl)acetaldehyde, a valuable building block in medicinal chemistry and drug development, starting from thiophene. The synthesis is presented as a reliable three-step sequence: Friedel-Crafts acylation, ketone reduction, and subsequent alcohol oxidation.

Overall Synthesis Workflow

The transformation of thiophene to this compound is efficiently achieved through the following three-step reaction sequence. The workflow diagram below illustrates the progression from the starting material through key intermediates to the final product, highlighting the principal reagents for each transformation.

Synthesis_Workflow Thiophene Thiophene Acetylthiophene 2-Acetylthiophene Thiophene->Acetylthiophene Acetic Anhydride, Phosphoric Acid Thienylethanol 2-(Thiophen-2-yl)ethanol Acetylthiophene->Thienylethanol Sodium Borohydride (NaBH4), Methanol FinalProduct This compound Thienylethanol->FinalProduct Pyridinium Chlorochromate (PCC), Dichloromethane

Caption: Three-step synthesis of this compound.

Physicochemical and Reaction Data Summary

The following tables summarize the key physicochemical properties of the compounds involved and the typical quantitative data for each reaction step.

Table 1: Physicochemical Properties of Key Compounds

CompoundFormulaMol. Weight ( g/mol )Boiling Point (°C)Density (g/mL)
ThiopheneC₄H₄S84.14841.051
2-AcetylthiopheneC₆H₆OS126.18214[1]1.168[2]
2-(Thiophen-2-yl)ethanolC₆H₈OS128.19108-109 / 13 mmHg[3][4]1.153[3][4]
This compoundC₆H₆OS126.18[5]69-74 / 8 Torr~1.157

Table 2: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsCatalyst / ConditionsTypical Yield
1Friedel-Crafts AcylationThiophene, Acetic AnhydrideH₃PO₄, 70-80°C, 3-5 h~95%
2Ketone Reduction2-AcetylthiopheneNaBH₄, Methanol, 0°C to RT>90%
3Alcohol Oxidation2-(Thiophen-2-yl)ethanolPCC, DCM, RT~85-90%

Detailed Experimental Protocols

Step 1: Friedel-Crafts Acylation of Thiophene to 2-Acetylthiophene

Principle: This reaction is an electrophilic aromatic substitution where thiophene is acylated with acetic anhydride using a phosphoric acid catalyst to yield 2-acetylthiophene. This method avoids harsh Lewis acids and offers high regioselectivity for the 2-position.

Materials and Reagents:

  • Thiophene (C₄H₄S)

  • Acetic Anhydride ((CH₃CO)₂O)

  • Phosphoric Acid (H₃PO₄, 85%)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM) or Diethyl Ether

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add thiophene (1.0 eq) and phosphoric acid (0.1 eq).

  • Heat the mixture to 70-80°C with vigorous stirring.

  • Add acetic anhydride (1.1 eq) dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 90°C.

  • After the addition is complete, continue stirring the reaction mixture at 75°C for 3 hours. Monitor the reaction progress by TLC or GC.

  • Cool the mixture to room temperature and carefully pour it into ice-cold water.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude 2-acetylthiophene is purified by vacuum distillation to yield a yellow liquid.[1]

Step 2: Reduction of 2-Acetylthiophene to 2-(Thiophen-2-yl)ethanol

Principle: The ketone functional group of 2-acetylthiophene is selectively reduced to a primary alcohol using sodium borohydride (NaBH₄), a mild and effective reducing agent.[6] The reaction is performed in an alcoholic solvent at a low temperature to ensure high yield and purity.

Materials and Reagents:

  • 2-Acetylthiophene (C₆H₆OS)

  • Sodium Borohydride (NaBH₄)

  • Methanol (CH₃OH)

  • Hydrochloric Acid (HCl), 1M aqueous solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-acetylthiophene (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath with stirring.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the flask again in an ice bath and slowly quench the reaction by adding 1M HCl until the pH is ~5-6 to neutralize excess NaBH₄ and decompose the borate ester complex.

  • Remove the methanol using a rotary evaporator.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain crude 2-(thiophen-2-yl)ethanol, which can be purified further by column chromatography or vacuum distillation.

Step 3: Oxidation of 2-(Thiophen-2-yl)ethanol to this compound

Principle: The primary alcohol, 2-(thiophen-2-yl)ethanol, is oxidized to the corresponding aldehyde using Pyridinium Chlorochromate (PCC). PCC is a mild oxidant that effectively stops the oxidation at the aldehyde stage, preventing the formation of the carboxylic acid.[7][8][9] The reaction is carried out in an anhydrous non-polar solvent.

Materials and Reagents:

  • 2-(Thiophen-2-yl)ethanol (C₆H₈OS)

  • Pyridinium Chlorochromate (PCC, CrO₃·C₅H₅N·HCl)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Short path distillation apparatus (optional)

  • Sintered glass funnel

Procedure:

  • In a flask under a nitrogen atmosphere, suspend PCC (1.5 eq) in anhydrous dichloromethane.

  • Add a solution of 2-(thiophen-2-yl)ethanol (1.0 eq) in anhydrous dichloromethane dropwise to the stirred suspension at room temperature.

  • Stir the resulting dark mixture vigorously at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether to precipitate the chromium salts.

  • Pass the entire mixture through a short plug of silica gel in a sintered glass funnel, washing thoroughly with diethyl ether.

  • Collect the filtrate and concentrate it carefully using a rotary evaporator at low temperature to avoid polymerization or degradation of the aldehyde product.

  • The crude this compound can be used directly or purified by careful vacuum distillation. The product is a combustible liquid and should be handled with care.[5]

Safety and Handling
  • Thiophene: Flammable liquid and vapor. Harmful if swallowed.

  • Acetic Anhydride: Corrosive. Causes severe skin burns and eye damage.

  • Sodium Borohydride: Contact with water releases flammable gases. Causes serious eye irritation.

  • PCC: Oxidizing agent. Suspected of causing cancer. Toxic if inhaled or swallowed.

  • This compound: Combustible liquid. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[5]

All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.

References

Application Notes and Protocols for the Oxidation of 2-(thiophen-2-yl)ethanol to 2-(Thiophen-2-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other fine chemicals. 2-(Thiophen-2-yl)acetaldehyde is a valuable building block in medicinal chemistry, and its synthesis from the corresponding alcohol, 2-(thiophen-2-yl)ethanol, requires mild and efficient oxidation methods to prevent over-oxidation to the carboxylic acid. This document provides detailed application notes and protocols for three commonly employed oxidation methods: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Pyridinium Chlorochromate (PCC) oxidation.

Comparison of Oxidation Methods

The choice of an oxidizing agent is critical and depends on factors such as substrate tolerance, reaction conditions, scale, and desired purity. Below is a summary of quantitative data for the oxidation of 2-(thiophen-2-yl)ethanol using different methods.

Oxidation MethodOxidizing AgentTypical Yield (%)Reaction Time (h)Temperature (°C)Key Considerations
Dess-Martin Oxidation Dess-Martin Periodinane85-951-3Room Temp.Mild conditions, commercially available reagent, but can be expensive and potentially explosive under certain conditions.
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine80-901-2-78 to Room Temp.High yields, avoids heavy metals, but requires cryogenic temperatures and produces a foul-smelling byproduct (dimethyl sulfide).[1][2][3][4][5]
Pyridinium Chlorochromate (PCC) Pyridinium Chlorochromate75-852-4Room Temp.Readily available and effective, but chromium-based reagents are toxic and require careful handling and disposal.[6]

Experimental Protocols

Dess-Martin Periodinane (DMP) Oxidation

This method utilizes a hypervalent iodine compound, Dess-Martin periodinane, which is known for its mildness and high selectivity for the oxidation of primary alcohols to aldehydes.[7]

Materials:

  • 2-(thiophen-2-yl)ethanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-(thiophen-2-yl)ethanol (1.0 eq) in anhydrous dichloromethane (0.1 M) in a round-bottom flask, add Dess-Martin periodinane (1.1 eq) portion-wise at room temperature with stirring.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and an aqueous solution of Na₂S₂O₃ (1:1, v/v).

  • Stir the mixture vigorously until the solid dissolves and the two layers become clear.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Swern Oxidation

The Swern oxidation employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base, typically triethylamine. This method is highly efficient and avoids the use of heavy metals.[1][2][3][4][5]

Materials:

  • 2-(thiophen-2-yl)ethanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask equipped with a thermometer and an addition funnel

  • Magnetic stirrer and stir bar

  • Dry ice/acetone bath

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (0.2 M) in a three-neck flask, add a solution of anhydrous DMSO (2.2 eq) in dichloromethane dropwise at -78 °C (dry ice/acetone bath) while maintaining the internal temperature below -60 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of 2-(thiophen-2-yl)ethanol (1.0 eq) in dichloromethane dropwise, again keeping the internal temperature below -60 °C.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add anhydrous triethylamine (5.0 eq) dropwise to the reaction mixture, ensuring the temperature remains below -60 °C.

  • After the addition is complete, stir the mixture for an additional 15 minutes at -78 °C, then allow it to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography if required.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a versatile and reliable reagent for the oxidation of primary alcohols to aldehydes. The reaction is typically performed in dichloromethane at room temperature.[6]

Materials:

  • 2-(thiophen-2-yl)ethanol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel or Celite®

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Sintered glass funnel

Procedure:

  • To a suspension of pyridinium chlorochromate (1.5 eq) and silica gel (or Celite®) in anhydrous dichloromethane (0.2 M) in a round-bottom flask, add a solution of 2-(thiophen-2-yl)ethanol (1.0 eq) in dichloromethane in one portion.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® in a sintered glass funnel.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by flash column chromatography.

Experimental Workflow and Logic

The general workflow for the oxidation of 2-(thiophen-2-yl)ethanol to this compound involves the reaction of the alcohol with an oxidizing agent, followed by workup and purification. The choice of a specific protocol influences the reaction setup and purification strategy.

Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start: 2-(thiophen-2-yl)ethanol Reagent_Prep Prepare Oxidizing Agent Solution (e.g., DMP in DCM, or Swern conditions) Start->Reagent_Prep Reaction Combine Alcohol and Oxidizing Agent (Control Temperature as required) Reagent_Prep->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Upon Completion Extraction Aqueous Workup / Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify (e.g., Column Chromatography) Concentration->Purification End End: this compound Purification->End

General workflow for the oxidation of 2-(thiophen-2-yl)ethanol.

Signaling Pathway of Oxidation

The underlying principle of these oxidation reactions involves the formation of an intermediate that facilitates the removal of a hydride from the carbon-bearing the hydroxyl group, leading to the formation of a carbonyl group.

Oxidation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_elimination Elimination cluster_products Products Alcohol 2-(thiophen-2-yl)ethanol Intermediate Formation of Ester Intermediate (e.g., Chromate ester, Alkoxysulfonium salt) Alcohol->Intermediate Oxidant Oxidizing Agent (DMP, Swern, PCC) Oxidant->Intermediate Elimination Base-mediated β-Hydride Elimination Intermediate->Elimination Aldehyde This compound Elimination->Aldehyde Byproducts Reduced Oxidant & Byproducts Elimination->Byproducts

Simplified mechanistic pathway for alcohol oxidation.

References

The Versatility of 2-(Thiophen-2-yl)acetaldehyde in Organic Synthesis: A Gateway to Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(Thiophen-2-yl)acetaldehyde is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, incorporating both a reactive aldehyde group and a pharmacologically significant thiophene ring, makes it an ideal starting material for the construction of a diverse array of heterocyclic compounds and other complex organic molecules. The thiophene moiety is a well-established pharmacophore found in numerous approved drugs, imparting favorable pharmacokinetic and pharmacodynamic properties. This, combined with the synthetic flexibility of the acetaldehyde side chain, positions this compound as a key intermediate in medicinal chemistry and drug development. This application note details several key synthetic transformations of this compound, providing experimental protocols and highlighting the biological relevance of the resulting products.

Key Synthetic Applications

This compound readily participates in a variety of fundamental organic reactions, including carbon-carbon bond-forming reactions and the synthesis of nitrogen-containing heterocycles. This section outlines the protocols for four major classes of reactions: the Knoevenagel Condensation, the Wittig Reaction, Reductive Amination, and the Pictet-Spengler Reaction.

Knoevenagel Condensation: Synthesis of 3-(Thiophen-2-yl)acrylonitriles

The Knoevenagel condensation is a powerful method for the formation of carbon-carbon double bonds. The reaction of this compound with active methylene compounds, such as malononitrile, yields α,β-unsaturated products like 3-(thiophen-2-yl)acrylonitriles. These products are not only useful synthetic intermediates but also exhibit significant biological activity.

Recent studies have identified 3-aryl-2-(thien-2-yl)acrylonitrile derivatives as potent multi-kinase inhibitors with a notable selectivity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] This inhibitory action disrupts downstream signaling pathways crucial for tumor angiogenesis and proliferation, leading to anti-neoplastic effects. In hepatoma cell models, these compounds have been shown to inhibit cell proliferation at sub-micromolar concentrations and induce apoptosis.[1][2]

Diagram 1: VEGFR-2 Signaling Pathway and Inhibition

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathway Signaling Cascade cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Apoptosis Apoptosis Acrylonitrile 3-Aryl-2-(thien-2-yl) acrylonitrile Acrylonitrile->VEGFR2 Inhibits Acrylonitrile->Apoptosis Induces

Caption: Inhibition of the VEGFR-2 signaling pathway by 3-aryl-2-(thien-2-yl)acrylonitrile.

ParameterValue
Reactants This compound, Malononitrile
Catalyst Piperidine
Solvent Ethanol
Temperature Room Temperature
Reaction Time 2-4 hours
Yield >90% (representative)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.0 eq).

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure 3-(thiophen-2-yl)acrylonitrile.

Wittig Reaction: Synthesis of Thiophene-Containing Alkenes

The Wittig reaction provides a reliable method for the synthesis of alkenes with precise control over the location of the double bond. This compound can be reacted with a variety of phosphorus ylides (Wittig reagents) to generate a wide range of thiophene-substituted alkenes.

ParameterValue
Reactants This compound, Methyltriphenylphosphonium bromide
Base n-Butyllithium (n-BuLi)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C to Room Temperature
Reaction Time 1-3 hours
Yield 60-80% (representative)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add n-butyllithium (1.0 eq) dropwise. The formation of the orange-red ylide indicates a successful reaction.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired thiophene-containing alkene.

Reductive Amination: Synthesis of Thiophene-Containing Amines

Reductive amination is a versatile method for the synthesis of primary, secondary, and tertiary amines. This compound can be reacted with an amine in the presence of a reducing agent to form a new carbon-nitrogen bond.

ParameterValue
Reactants This compound, Benzylamine
Reducing Agent Sodium triacetoxyborohydride (STAB)
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Temperature Room Temperature
Reaction Time 12-24 hours
Yield 70-90% (representative)

Procedure:

  • Dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in dichloromethane.

  • Add sodium triacetoxyborohydride (1.5 eq) to the solution in portions.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl-2-(thiophen-2-yl)ethan-1-amine.

Pictet-Spengler Reaction: Synthesis of Tetrahydro-β-carbolines

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines. The reaction of a β-arylethylamine, such as tryptamine, with an aldehyde like this compound leads to the formation of a tricyclic indole alkaloid scaffold.

Tetrahydro-β-carbolines are a class of compounds with a broad spectrum of pharmacological activities.[3][4] They are known to exhibit antitumor, antiviral, and antimalarial properties.[3] Some derivatives also act as phosphodiesterase 5 (PDE5) inhibitors.[3] The serotonin reuptake inhibitory activity of some tetrahydro-β-carbolines suggests their potential as antidepressants.[5]

Diagram 2: Synthetic Pathway to Tetrahydro-β-carbolines

Pictet_Spengler Tryptamine Tryptamine Intermediate Iminium Ion Intermediate Tryptamine->Intermediate + Thiophene_acetaldehyde This compound Thiophene_acetaldehyde->Intermediate H+ THBC 1-(Thiophen-2-ylmethyl)- 1,2,3,4-tetrahydro-β-carboline Intermediate->THBC Cyclization

References

Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction with 2-(Thiophen-2-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used synthetic method for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[1][2] This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to predominantly yield (E)-alkenes.[1][3] Key advantages of the HWE reaction include the use of more nucleophilic and less basic phosphonate carbanions, and the straightforward removal of the water-soluble phosphate byproduct, simplifying product purification.[1][2]

These application notes provide a detailed overview and experimental protocols for the Horner-Wadsworth-Emmons reaction, with a specific focus on its application with 2-(thiophen-2-yl)acetaldehyde, a heteroaromatic aldehyde of interest in medicinal chemistry and materials science. The protocols described herein are based on established literature procedures for similar substrates and can be adapted to achieve the desired olefination products.

Reaction Mechanism and Stereoselectivity

The HWE reaction proceeds through the following key steps:

  • Deprotonation: A base is used to deprotonate the α-carbon of the phosphonate ester, forming a stabilized phosphonate carbanion.

  • Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (in this case, this compound).

  • Oxaphosphetane Formation: A cyclic intermediate, an oxaphosphetane, is formed.

  • Elimination: The oxaphosphetane collapses, yielding the alkene product and a water-soluble phosphate byproduct.

The stereochemical outcome of the HWE reaction is generally biased towards the formation of the thermodynamically more stable (E)-alkene.[1][3] This selectivity is influenced by several factors, including the nature of the phosphonate, the aldehyde, the base, and the reaction conditions. For the synthesis of (Z)-alkenes, modifications such as the Still-Gennari protocol, which utilizes phosphonates with electron-withdrawing groups, can be employed.[3]

Experimental Protocols

The following section details generalized and specific protocols for performing the Horner-Wadsworth-Emmons reaction with this compound.

General Protocol for the (E)-Selective Horner-Wadsworth-Emmons Reaction

This protocol is a general guideline and may require optimization for specific phosphonate reagents.

Materials:

  • This compound

  • Appropriate phosphonate ester (e.g., triethyl phosphonoacetate)

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃), n-Butyllithium (n-BuLi))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Quenching solution (e.g., saturated aqueous ammonium chloride (NH₄Cl))

  • Extraction solvent (e.g., Ethyl acetate (EtOAc), Diethyl ether (Et₂O))

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Phosphonate Anion: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the phosphonate ester in the anhydrous solvent. Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C).

  • Slowly add the base to the stirred solution. The reaction mixture is typically stirred for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

  • Addition of the Aldehyde: Dissolve this compound in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at the chosen temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of the quenching solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with the chosen organic solvent.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired alkene.

Data Presentation: Exemplary Reaction Conditions

The following table summarizes various reported conditions for the Horner-Wadsworth-Emmons reaction with different aldehydes, which can serve as a starting point for optimizing the reaction with this compound.

Phosphonate ReagentAldehydeBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Triethyl phosphonoacetateBenzaldehydeNaHTHFRoom Temp.2>95 (E)General Knowledge
Triethyl phosphonoacetateVariousK₂CO₃1:1 THF/H₂ORoom Temp.2Not specified[3]
Allyl phosphonateVariousn-BuLiTHF-78 to Room Temp.12Not specified[3]
Still-Gennari PhosphonateVariousKHMDS, 18-crown-6THF-78378 (Z)[3]
VariousVariousLiBr, Et₃NTHF0 to Room Temp.6Not specified[3]

Mandatory Visualizations

Reaction Scheme

HWE_Reaction Horner-Wadsworth-Emmons Reaction Scheme Phosphonate R1-CH(P(O)(OR2)2) Alkene Thiophene-CH2-CH=CH-R1 Phosphonate->Alkene + Aldehyde Thiophene-CH2-CHO Aldehyde->Alkene Base Base Base->Phosphonate Solvent Solvent Solvent->Phosphonate Byproduct (R2O)2P(O)O- Alkene->Byproduct +

Caption: General scheme of the HWE reaction with this compound.

Experimental Workflow

HWE_Workflow Experimental Workflow for HWE Reaction A 1. Prepare Phosphonate Anion (Phosphonate + Base in Solvent) B 2. Add this compound A->B C 3. Reaction Monitoring (TLC) B->C D 4. Quench Reaction C->D E 5. Aqueous Workup & Extraction D->E F 6. Drying and Concentration E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: Step-by-step workflow for the HWE olefination.

Logical Relationship of Reaction Parameters

HWE_Parameters Factors Influencing HWE Reaction Outcome Outcome Reaction Outcome (Yield & Stereoselectivity) Phosphonate Phosphonate Structure Phosphonate->Outcome Aldehyde Aldehyde Structure Aldehyde->Outcome Base Base Strength & Cation Base->Outcome Solvent Solvent Polarity Solvent->Outcome Temperature Reaction Temperature Temperature->Outcome

Caption: Key parameters affecting the yield and stereoselectivity of the HWE reaction.

References

Application Notes and Protocols for Knoevenagel Condensation Reactions Involving 2-(Thiophen-2-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Knoevenagel condensation reaction utilizing 2-(thiophen-2-yl)acetaldehyde with various active methylene compounds. The resulting α,β-unsaturated products are valuable intermediates in the synthesis of pharmaceuticals, functional polymers, and other biologically active molecules.

Introduction to Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base.[1] This reaction is a modification of the aldol condensation and is widely employed in organic synthesis to produce α,β-unsaturated compounds. The products of these reactions involving thiophene derivatives are of significant interest due to the prevalence of the thiophene motif in medicinal chemistry.[2]

Reaction Scheme

The general scheme for the Knoevenagel condensation of this compound with various active methylene compounds is presented below:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product This compound plus1 + This compound->plus1 Active Methylene\nCompound Z-CH2-Z' plus1->Active Methylene\nCompound Catalyst Base (e.g., Piperidine, KOH) Solvent (e.g., Ethanol, Water) Active Methylene\nCompound->Catalyst Alpha,Beta-Unsaturated Product Catalyst->Alpha,Beta-Unsaturated Product plus2 + H2O Alpha,Beta-Unsaturated Product->plus2

Caption: General Knoevenagel condensation of this compound.

Data Presentation: Reactants and Products

The following table summarizes the expected products from the Knoevenagel condensation of this compound with common active methylene compounds. While specific yields for these exact reactions are not widely reported, typical yields for Knoevenagel condensations under optimized conditions are generally good to excellent (70-99%).[3][4]

This compoundActive Methylene CompoundProduct NameProduct Structure
alt text
Malononitrile(E/Z)-3-(Thiophen-2-yl)prop-2-ene-1,1-dicarbonitrile
alt text
alt text
Ethyl CyanoacetateEthyl (E/Z)-2-cyano-3-(thiophen-2-yl)acrylate
alt text
2,4-Thiazolidinedione(Z)-5-(Thiophen-2-ylmethylene)thiazolidine-2,4-dione

Experimental Protocols

The following are detailed, representative protocols for the Knoevenagel condensation of this compound with various active methylene compounds, adapted from established methodologies.[3][4][5]

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol is adapted from a general procedure for the condensation of aldehydes with malononitrile.[5]

Materials:

  • This compound (1 mmol, 126.18 mg)

  • Malononitrile (1 mmol, 66.06 mg)

  • Piperidine (0.1 mmol, 10 µL)

  • Ethanol (10 mL)

  • Round-bottomed flask (25 mL)

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel)

  • Hexane and Ethyl Acetate for TLC

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

  • To a 25 mL round-bottomed flask, add this compound (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) solvent system.

  • Upon completion of the reaction (disappearance of the aldehyde spot), remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure (E/Z)-3-(thiophen-2-yl)prop-2-ene-1,1-dicarbonitrile.

  • Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The ¹H NMR spectrum of the related compound 2-(thiophen-2-ylmethylene)malononitrile in CDCl₃ shows characteristic peaks for the thiophene and vinyl protons.[6]

Protocol 2: Knoevenagel Condensation with Ethyl Cyanoacetate

This protocol is based on general methods for the condensation of aldehydes with ethyl cyanoacetate.[2]

Materials:

  • This compound (1 mmol, 126.18 mg)

  • Ethyl cyanoacetate (1 mmol, 113.12 mg)

  • Potassium hydroxide (KOH) (0.2 mmol, 11.2 mg) as a 0.7 M aqueous solution

  • Water (5 mL)

  • Round-bottomed flask (25 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • TLC plates (silica gel)

  • Ethyl acetate and Hexane for TLC and extraction

  • Hydrochloric acid (HCl), 3 M

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • In a 25 mL round-bottomed flask, combine this compound (1 mmol), ethyl cyanoacetate (1 mmol), and an aqueous solution of KOH (0.2 mmol in 5 mL of water).

  • Heat the mixture with stirring at a controlled temperature (e.g., 75 °C).[4]

  • Monitor the reaction by TLC using an ethyl acetate:hexane (e.g., 8:2) eluent.

  • After the reaction is complete, cool the mixture to room temperature and acidify with 3 M HCl to a pH of approximately 2-3.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude ethyl (E/Z)-2-cyano-3-(thiophen-2-yl)acrylate by column chromatography on silica gel or recrystallization.

  • Characterize the final product by spectroscopic methods.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of Knoevenagel condensation products.

G start Start reactants 1. Mix Aldehyde, Active Methylene Compound, Catalyst, and Solvent start->reactants reaction 2. Stir at Room Temperature or Heat reactants->reaction monitor 3. Monitor Reaction by TLC reaction->monitor workup 4. Reaction Work-up (e.g., Quenching, Extraction) monitor->workup Reaction Complete purification 5. Purification (Recrystallization or Column Chromatography) workup->purification characterization 6. Product Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for Knoevenagel condensation.

Signaling Pathway and Biological Relevance

The products of Knoevenagel condensations are often evaluated for their biological activities. For instance, various Knoevenagel adducts have been investigated as potential therapeutic agents. While a specific signaling pathway for the products of this compound is not detailed in the provided search results, it is a common practice in drug development to screen novel compounds against various biological targets.

The logical relationship for investigating the biological activity of these synthesized compounds is outlined below.

G synthesis Synthesis of Thiophene Derivatives purification Purification and Characterization synthesis->purification screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) purification->screening hit_id Hit Identification screening->hit_id Active Compounds lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical

References

Application Notes and Protocols: The Role of 2-(Thiophen-2-yl)acetaldehyde in the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

2-(Thiophen-2-yl)acetaldehyde and its derivatives are pivotal starting materials in the synthesis of a range of blockbuster pharmaceuticals. The thiophene moiety is a key structural component, often referred to as a "privileged scaffold," in medicinal chemistry due to its ability to mimic a phenyl ring while possessing distinct electronic properties and metabolic profiles. This document provides detailed application notes and experimental protocols for the synthesis of critical pharmaceutical intermediates derived from this compound and related thiophene-based precursors. These intermediates are foundational to the production of antiplatelet agents like Ticlopidine, Clopidogrel, and Prasugrel, as well as the serotonin-norepinephrine reuptake inhibitor (SNRI), Duloxetine.

Synthesis of Thieno[3,2-c]pyridine Core: Precursor to Antiplatelet Agents

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is the central structural motif for a class of P2Y12 receptor antagonists, which are crucial in the prevention of thrombotic events.

Synthetic Pathway Overview

A common strategy for the synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core involves the cyclization of 2-(thiophen-2-yl)ethylamine. This key intermediate can be synthesized from 2-thiophenecarboxaldehyde, a close derivative of this compound.

G start 2-Thiophenecarboxaldehyde nitrovinyl 2-(2-Nitrovinyl)thiophene start->nitrovinyl Henry Reaction (Nitromethane, Base) ethylamine 2-(Thiophen-2-yl)ethylamine nitrovinyl->ethylamine Reduction (e.g., LiAlH4 or NaBH4/BF3·OEt2) imine Imine Intermediate ethylamine->imine Condensation (Formaldehyde) thienopyridine 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine imine->thienopyridine Intramolecular Cyclization (Acid-catalyzed) drugs Ticlopidine, Clopidogrel, Prasugrel thienopyridine->drugs Further Functionalization

Caption: General synthetic scheme for the thieno[3,2-c]pyridine core.
Experimental Protocols

Protocol 1: Synthesis of 2-(2-Nitrovinyl)thiophene

  • Materials: 2-Thiophenecarboxaldehyde, nitromethane, ammonium acetate.

  • Procedure:

    • In a microwave-safe vessel, combine 2-thiophenecarboxaldehyde (1 mmol, 112 mg), nitromethane (3 mL), and ammonium acetate (0.3 mmol, 23 mg).

    • Seal the vessel and irradiate in a microwave reactor at 90°C for 60 minutes.

    • After cooling, evaporate the excess nitromethane under reduced pressure to obtain the crude product.

    • Purify by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-(Thiophen-2-yl)ethylamine

  • Materials: 2-(2-Nitrovinyl)thiophene, lithium aluminum hydride (LAH), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred solution of LAH (1 M in THF, 8.9 mL) in anhydrous THF (25 mL) at 0°C under an inert atmosphere, add a solution of 2-(2-nitrovinyl)thiophene (4.4 mmol, 0.68 g) in anhydrous THF (10 mL) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Carefully quench the reaction by the sequential dropwise addition of water, 15% NaOH solution, and water.

    • Filter the resulting solid and wash with THF.

    • Concentrate the filtrate under reduced pressure to yield 2-(thiophen-2-yl)ethylamine.

Protocol 3: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride

  • Materials: 2-(Thiophen-2-yl)ethylamine, formaldehyde (37% aqueous solution), water, dichloroethane, ethanolic hydrogen chloride.

  • Procedure:

    • In a reaction flask, combine 2-(thiophen-2-yl)ethylamine (e.g., 125 g), formaldehyde (e.g., 55 g), and water (e.g., 200 mL).

    • Heat the mixture to 50-55°C and maintain for 20-30 hours.

    • After cooling, extract the reaction mixture with dichloroethane.

    • Combine the organic layers, wash with saturated brine, and dry over a suitable drying agent.

    • Evaporate the solvent under reduced pressure to obtain the crude imine intermediate.

    • Dissolve the imine in ethanol and add a solution of hydrogen chloride in ethanol.

    • Heat the mixture to 65-75°C to effect cyclization and salt formation.

    • After cooling and crystallization, filter the solid, wash with cold ethanol, and dry to obtain 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.

Quantitative Data Summary
StepStarting MaterialKey ReagentsProductYield (%)Reference(s)
Henry Reaction2-ThiophenecarboxaldehydeNitromethane, Ammonium Acetate (Microwave)2-(2-Nitrovinyl)thiophene~90%[1]
Reduction of Nitrovinyl Compound2-(2-Nitrovinyl)thiopheneLiAlH4, THF2-(Thiophen-2-yl)ethylamine~79%[1]
Cyclization and Salt Formation2-(Thiophen-2-yl)ethylamineFormaldehyde, Ethanolic HCl4,5,6,7-Tetrahydrothieno[3,2-c]pyridine HCl~83-88%[2]
Overall Yield (from Thiophene) Thiophene - 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine ~62% [3]
Application in Drug Synthesis
  • Ticlopidine: The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is alkylated with 2-chlorobenzyl chloride to yield Ticlopidine.[4]

  • Clopidogrel: This intermediate is reacted with a derivative of (S)-2-chlorophenylglycine methyl ester.[5]

  • Prasugrel: The core structure is functionalized, often involving acylation, to produce Prasugrel.[6]

Synthesis of Duloxetine Intermediate

Duloxetine, an SNRI, is synthesized from a thiophene-based precursor, typically 2-acetylthiophene, which is closely related to this compound. The key step is a Mannich reaction to introduce the aminomethyl side chain.

Synthetic Pathway Overview

G start 2-Acetylthiophene mannich_base 3-Dimethylamino-1-(2-thienyl)-1-propanone (Mannich Base) start->mannich_base Mannich Reaction (Dimethylamine HCl, Paraformaldehyde) alcohol (S)-3-Dimethylamino-1-(2-thienyl)-1-propanol mannich_base->alcohol Asymmetric Reduction (e.g., with a chiral reducing agent) or Racemic Reduction followed by Resolution ether (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine alcohol->ether Etherification (1-Fluoronaphthalene, NaH) duloxetine Duloxetine ether->duloxetine Demethylation (e.g., Phenyl Chloroformate)

Caption: Synthetic pathway for Duloxetine from 2-acetylthiophene.
Experimental Protocol: Mannich Reaction for Duloxetine Intermediate

  • Materials: 2-Acetylthiophene, dimethylamine hydrochloride, paraformaldehyde, isopropyl alcohol, hydrochloric acid.

  • Procedure:

    • To a suitable reactor, add 2-acetylthiophene (100 kgs), dimethylamine hydrochloride (81.5 kgs), paraformaldehyde (35.4 kgs), and isopropyl alcohol (250 liters).

    • Add concentrated hydrochloric acid (3.8 kgs).

    • Heat the reaction mixture to 75-80°C and stir for approximately 6 hours.

    • Cool the mixture to 0-5°C and stir for 2 hours to facilitate precipitation.

    • Filter the solid product and wash with cold isopropyl alcohol.

    • Dry the product to obtain 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride (Mannich base).

Quantitative Data Summary
StepStarting MaterialKey ReagentsProductYield (%)Reference(s)
Mannich Reaction2-AcetylthiopheneDimethylamine HCl, Paraformaldehyde, HCl3-(Dimethylamino)-1-(2-thienyl)propan-1-one HCl80-85%[7]

Signaling Pathways

P2Y12 Receptor Antagonism (Ticlopidine, Clopidogrel, Prasugrel)

These thienopyridine derivatives are prodrugs that are metabolized in vivo to an active metabolite. This active metabolite irreversibly binds to the P2Y12 receptor on platelets, a G-protein coupled receptor (GPCR). This binding prevents ADP from activating the receptor, thereby inhibiting a key pathway in platelet aggregation.

G cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Gi Gi Protein P2Y12->Gi Activates Thieno_metabolite Thienopyridine Active Metabolite Thieno_metabolite->P2Y12 Irreversibly Blocks AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Activation Gi->PI3K cAMP ↓ cAMP AC->cAMP Aggregation Platelet Aggregation (via GPIIb/IIIa activation) cAMP->Aggregation Leads to PI3K->Aggregation Leads to

Caption: P2Y12 receptor signaling pathway and its inhibition.
Serotonin-Norepinephrine Reuptake Inhibition (Duloxetine)

Duloxetine functions by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) in the presynaptic neuron. This inhibition of reuptake increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression and pain.[8][9]

G cluster_synapse Synaptic Cleft PreSynaptic Presynaptic Neuron Serotonin Serotonin PreSynaptic->Serotonin Release Norepinephrine Norepinephrine PreSynaptic->Norepinephrine Release PostSynaptic Postsynaptic Neuron SERT SERT NET NET Serotonin->SERT Reuptake Receptors Postsynaptic Receptors Serotonin->Receptors Norepinephrine->NET Reuptake Norepinephrine->Receptors Duloxetine Duloxetine Duloxetine->SERT Blocks Duloxetine->NET Blocks

Caption: Mechanism of action of Duloxetine as an SNRI.

References

Application Notes and Protocols: Derivatization of 2-(Thiophen-2-yl)acetaldehyde for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 2-(thiophen-2-yl)acetaldehyde, a versatile building block in medicinal chemistry. The thiophene motif is a privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities, including anti-inflammatory and anticancer properties. These protocols focus on key derivatization reactions—reductive amination, Knoevenagel condensation, and Wittig reaction—to generate diverse molecular scaffolds for further investigation.

Introduction to this compound in Drug Discovery

The thiophene ring is a bioisostere of the benzene ring and is present in numerous FDA-approved drugs. Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive scaffold for designing novel therapeutic agents. This compound serves as a reactive precursor for introducing the thiophene moiety into more complex molecules, allowing for the exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates.

Synthesis of the Starting Material: this compound

The target aldehyde can be synthesized from the commercially available 2-(thiophen-2-yl)ethanol via oxidation. Several mild oxidation methods are suitable for this transformation.

Experimental Protocol: Oxidation of 2-(Thiophen-2-yl)ethanol

Method 1: Using Pyridinium Chlorochromate (PCC)

  • To a stirred solution of 2-(thiophen-2-yl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of alcohol) at room temperature, add pyridinium chlorochromate (PCC, 1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite®.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure aldehyde.

Method 2: Swern Oxidation

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (5 mL/mmol of oxalyl chloride) at -78 °C under an inert atmosphere (e.g., Argon), add dimethyl sulfoxide (DMSO, 3.0 eq) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of 2-(thiophen-2-yl)ethanol (1.0 eq) in DCM (2 mL/mmol of alcohol) dropwise to the reaction mixture.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Derivatization Strategies for Medicinal Chemistry

The aldehyde functional group of this compound is a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions.

Reductive Amination

Reductive amination is a powerful method for synthesizing amines from aldehydes. This reaction is widely used in medicinal chemistry to introduce basic nitrogen atoms, which can improve the pharmacokinetic properties of a drug candidate.

G start Start: this compound + Amine (Primary or Secondary) step1 Dissolve in suitable solvent (e.g., Methanol, DCE) start->step1 step2 Add reducing agent (e.g., NaBH(OAc)3, NaBH3CN) step1->step2 step3 Stir at room temperature step2->step3 step4 Aqueous workup and extraction step3->step4 step5 Purification by column chromatography step4->step5 end_node Product: Substituted 2-(Thiophen-2-yl)ethylamine derivative step5->end_node

Caption: Reductive amination workflow.

  • To a solution of this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as methanol or 1,2-dichloroethane (DCE) (10 mL/mmol of aldehyde), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired amine derivative.

Knoevenagel Condensation

The Knoevenagel condensation is a classic reaction for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound. This reaction is valuable for synthesizing α,β-unsaturated systems, which are common motifs in bioactive molecules.

G start Start: this compound + Active Methylene Compound step1 Dissolve in solvent (e.g., Ethanol, Toluene) start->step1 step2 Add basic catalyst (e.g., Piperidine, Ammonium Acetate) step1->step2 step3 Heat under reflux (with Dean-Stark trap if necessary) step2->step3 step4 Cool and crystallize or extract step3->step4 step5 Purification by recrystallization or column chromatography step4->step5 end_node Product: α,β-Unsaturated Thiophene Derivative step5->end_node

Caption: Knoevenagel condensation workflow.

  • To a solution of this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1.1 eq) in a suitable solvent like ethanol or toluene (10 mL/mmol of aldehyde), add a catalytic amount of a base such as piperidine or ammonium acetate (0.1 eq).

  • Heat the reaction mixture to reflux for 2-6 hours. If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter and wash with cold solvent. If no precipitate forms, concentrate the reaction mixture and purify the residue by flash column chromatography.

Wittig Reaction

The Wittig reaction is a highly versatile method for synthesizing alkenes from aldehydes and ketones. It allows for the precise placement of a double bond and is a key tool in the synthesis of complex organic molecules.

G cluster_0 Ylide Preparation ylide_start Phosphonium Salt ylide_step1 Suspend in anhydrous solvent (e.g., THF, Diethyl Ether) ylide_start->ylide_step1 ylide_step2 Add strong base (e.g., n-BuLi, NaH) at low temp. ylide_step1->ylide_step2 ylide_end Phosphorus Ylide ylide_step2->ylide_end reaction React aldehyde with ylide ylide_end->reaction aldehyde This compound aldehyde->reaction workup Aqueous quench and extraction reaction->workup purification Purification by column chromatography workup->purification product Product: Thiophene-containing Alkene purification->product

Caption: Wittig reaction workflow.

  • Ylide Preparation: To a suspension of the appropriate phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether at 0 °C or -78 °C under an inert atmosphere, add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq). Stir the mixture for 30-60 minutes to generate the phosphorus ylide.

  • Wittig Reaction: To the freshly prepared ylide solution, add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise at the same low temperature.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Biological Activities of Thiophene Derivatives

Derivatives of thiophene have demonstrated significant potential in medicinal chemistry, particularly as anti-inflammatory and anticancer agents.

Anti-inflammatory Activity

Many thiophene-containing compounds exhibit anti-inflammatory properties by targeting key signaling pathways. The inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and the modulation of the NF-κB signaling pathway are common mechanisms of action.[1][2][3]

G tnf TNF-α tnfr TNFR tnf->tnfr Binds traf TRAF2 tnfr->traf Activates ikk IKK Complex traf->ikk Activates ikb IκBα ikk->ikb Phosphorylates (Leads to degradation) nfkb NF-κB ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates genes Pro-inflammatory Gene Expression nucleus->genes Induces derivative Thiophene Derivative derivative->ikk Inhibits

Caption: Inhibition of the NF-κB pathway.

Table 1: Representative Anti-inflammatory Activity of Thiophene Derivatives

Compound IDTargetIC₅₀ (µM)Cell Line/AssayReference
Thiophene-ACOX-20.33In vitro enzyme assay[4]
Thiophene-B5-LOX29.2MCF7/HCT116 cells[3]
Thiophene-CPPARγ0.093TR-FRET assay[3]
Thiophene-DTNF-α~6 (approx.)NF-κB reporter assay[5]
Anticancer Activity

Thiophene derivatives have also been extensively investigated for their anticancer properties. They have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Table 2: Representative Anticancer Activity of Thiophene Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Thiophene-EMCF-7 (Breast)0.09[4]
Thiophene-FHCT-116 (Colon)14.52[1]
Thiophene-GHepG2 (Liver)8.48[1]
Thiophene-HPC-3 (Prostate)2.64[1]
Thiophene-IA549 (Lung)18.9[1]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of thiophene-containing compounds with potential applications in medicinal chemistry. The protocols outlined in this document for reductive amination, Knoevenagel condensation, and the Wittig reaction provide a solid foundation for the generation of diverse chemical libraries. The promising anti-inflammatory and anticancer activities reported for thiophene derivatives underscore the importance of further exploring the chemical space around this privileged scaffold. Researchers are encouraged to adapt and optimize these protocols to synthesize novel derivatives and evaluate their biological activities to drive the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Analytical Characterization of 2-(Thiophen-2-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(Thiophen-2-yl)acetaldehyde (CAS No: 15022-15-8, Molecular Formula: C₆H₆OS, Molecular Weight: 126.18 g/mol ) is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials.[1][2] Its thiophene ring is a recognized pharmacophore, making the precise characterization of this molecule critical for quality control, reaction monitoring, and regulatory compliance in drug development and chemical research. These application notes provide detailed protocols for the characterization of this compound using several instrumental methods.

The primary analytical techniques for the structural elucidation and purity assessment of this compound include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the expected chemical shifts (δ) and multiplicities for the protons and carbons in this compound.

¹H NMR Data ¹³C NMR Data
Assignment Predicted δ (ppm) Multiplicity Assignment Predicted δ (ppm)
H-α (CHO)9.7 - 9.8Triplet (t)C-α (CHO)199 - 201
H-β (CH₂)3.9 - 4.1Doublet (d)C-β (CH₂)45 - 47
H-5' (Thiophene)7.2 - 7.4Doublet of Doublets (dd)C-2' (Thiophene)140 - 142
H-3' (Thiophene)7.0 - 7.1Doublet of Doublets (dd)C-5' (Thiophene)127 - 129
H-4' (Thiophene)6.9 - 7.0Triplet (t)C-4' (Thiophene)126 - 128
C-3' (Thiophene)125 - 127
Experimental Protocol: NMR Analysis
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation : Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Apply a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing : Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the resulting spectrum and integrate the signals for ¹H NMR.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Dissolve Dissolve 5-10 mg in 0.7 mL CDCl₃ Add_TMS Add TMS (Internal Standard) Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Acquire_H1 ¹H NMR Acquisition (16-64 scans) Transfer->Acquire_H1 Insert Sample Acquire_C13 ¹³C NMR Acquisition (≥1024 scans) Transfer->Acquire_C13 FT Fourier Transform Acquire_H1->FT FID Data Acquire_C13->FT Correction Phase & Baseline Correction FT->Correction Analysis Integration & Peak Assignment Correction->Analysis

Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The aldehyde C=O stretch is a particularly strong and characteristic absorption.

Key IR Absorption Data
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aldehyde C-HStretch2820-2850 and 2720-2750Medium
Aliphatic C-HStretch2850-3000Medium
Aromatic C-HStretch3000-3100Medium
Aldehyde C=OStretch~1720[1]Strong
Thiophene C=CStretch1500-1600Medium-Weak
Thiophene C-SStretch~680[1]Medium
Experimental Protocol: FTIR Analysis
  • Sample Preparation (Neat Liquid) :

    • Place one drop of the neat liquid sample of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Gently press the plates together to form a thin liquid film.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Background Scan : Perform a background scan with no sample in the beam path to record the spectrum of atmospheric CO₂ and H₂O.

  • Sample Scan : Place the prepared sample holder in the spectrometer's sample compartment.

  • Data Acquisition :

    • Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Identify and label the characteristic peaks.

IR_Workflow cluster_acq FTIR Spectrometer Background 1. Acquire Background Spectrum (No Sample) Sample_Scan 3. Acquire Sample Spectrum Place_Sample 2. Place Sample in Spectrometer Processing 4. Process Data (Ratio to Background) Sample_Scan->Processing Sample_Prep Prepare Sample (Thin Film on KBr Plate) Sample_Prep->Place_Sample Place_Sample->Sample_Scan Result Final IR Spectrum (Peak Identification) Processing->Result

Workflow for FTIR analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for assessing the purity of this compound and confirming its molecular weight and fragmentation pattern.

GC-MS Data
Parameter Value Source
Molecular Ion [M]⁺m/z 126Calculated
Kovats Retention Index1142 (Semi-standard non-polar column)PubChem[2]
Key Mass Fragments (m/z) Predicted Identity
97[M-CHO]⁺
84[C₄H₄S]⁺ (Thiophene radical cation)
45[CHS]⁺
Experimental Protocol: GC-MS Analysis
  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation : Use a GC system coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).

  • GC Conditions :

    • Column : Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent).

    • Carrier Gas : Helium, with a constant flow rate of 1.0-1.5 mL/min.

    • Injector : Set to 250°C, split mode (e.g., 50:1 split ratio).

    • Oven Program : Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

  • MS Conditions :

    • Ion Source : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230°C.

    • Quadrupole Temperature : 150°C.

    • Scan Range : m/z 40-300.

  • Injection : Inject 1 µL of the prepared sample into the GC.

  • Data Analysis : Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to confirm the molecular ion and compare the fragmentation pattern with expected values.

GCMS_Workflow Prep Sample Prep: ~1 mg/mL in Dichloromethane Inject Inject 1 µL Prep->Inject GC GC Separation (DB-5ms Column, Temp. Program) Inject->GC Ionize EI Ionization (70 eV) & Fragmentation GC->Ionize Elution MS_Detect Mass Analyzer (Quadrupole) & Detection Ionize->MS_Detect Analysis Data Analysis: TIC Chromatogram Mass Spectrum MS_Detect->Analysis

Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust technique for quantifying the purity of this compound. Due to the potential instability of aldehydes, a derivatization step with 2,4-dinitrophenylhydrazine (DNPH) is often employed to create a more stable and highly UV-absorbent product (a hydrazone).[4][5]

HPLC Data (DNPH Derivative)
Parameter Typical Conditions
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Detection UV, ~360 nm (for DNPH derivative)
Flow Rate 1.0 mL/min
Expected Retention Time Dependent on exact conditions, requires standard for confirmation
Experimental Protocol: HPLC with DNPH Derivatization
  • Derivatizing Reagent : Prepare a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing a small amount of acid catalyst (e.g., 1% phosphoric acid). Caution : DNPH is potentially explosive when dry. Handle with care.

  • Sample Derivatization :

    • Accurately weigh ~10 mg of the this compound sample into a vial.

    • Dissolve it in 10 mL of acetonitrile.

    • Take 1 mL of this solution and add 1 mL of the DNPH reagent.

    • Vortex the mixture and allow it to react for 1 hour at room temperature or 40°C.[6]

    • After reaction, dilute the mixture to a final volume of 10 mL with the mobile phase.

  • Instrumentation : Use an HPLC system with a UV-Vis detector.

  • HPLC Conditions :

    • Column : C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase : A gradient of Acetonitrile (B) and Water (A). For example: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Detector : UV detector set to 360 nm.

    • Injection Volume : 10 µL.

  • Analysis : Run the derivatized sample. The purity can be calculated from the peak area percentage in the resulting chromatogram. A standard of the derivatized compound should be used for quantitative analysis.

HPLC_Workflow cluster_prep Derivatization cluster_hplc HPLC System Sample_Sol Dissolve Sample in Acetonitrile Add_DNPH Add DNPH Reagent Sample_Sol->Add_DNPH React React for 1 hr at 40°C Add_DNPH->React Dilute Dilute to Final Volume React->Dilute Inject Inject 10 µL Dilute->Inject Prepared Sample Separate C18 Column (ACN/H₂O Gradient) Inject->Separate Detect UV Detection (360 nm) Separate->Detect Result Chromatogram (Purity Assessment) Detect->Result

Workflow for HPLC analysis via DNPH derivatization.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Thiophen-2-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-(Thiophen-2-yl)acetaldehyde by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel is the most common and recommended stationary phase for the purification of this compound and related thiophene derivatives. Standard silica gel with a particle size of 40-63 µm (230-400 mesh) is suitable for flash column chromatography.

Q2: Which mobile phase (eluent) should I use?

A2: A mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate is typically effective. A good starting point is a 9:1 or 8:1 ratio of hexanes to ethyl acetate. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) prior to running the column.

Q3: How do I determine the optimal mobile phase using Thin-Layer Chromatography (TLC)?

A3: Spot your crude this compound on a silica gel TLC plate and develop it in various ratios of hexanes:ethyl acetate. The ideal solvent system will give your desired compound a retention factor (Rf) value between 0.15 and 0.35.[1] A lower Rf value indicates that the compound is more strongly adsorbed to the silica and will require a more polar eluent to move down the column.

Q4: Is this compound stable on silica gel?

Q5: How should I load my sample onto the column?

A5: There are two common methods for loading your sample:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. Carefully apply this solution to the top of the silica bed.[4]

  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the column bed.[4] Dry loading is often preferred as it can lead to better separation.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem Possible Cause(s) Solution(s)
The compound does not move down the column (Rf is too low). The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in the hexanes:ethyl acetate mixture.
The compound elutes too quickly with the solvent front (Rf is too high). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of hexanes in the hexanes:ethyl acetate mixture.
Poor separation of the desired product from impurities. - The chosen solvent system does not provide adequate resolution.- The column was not packed properly, leading to channeling.- The column was overloaded with the sample.- Experiment with different solvent systems using TLC. Sometimes, adding a small amount of a third solvent with different selectivity, like dichloromethane, can improve separation.[5]- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of silica gel for the amount of crude product being purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight).
The product elutes as a broad band or with significant tailing. - The compound may be slowly degrading on the silica gel.[2]- The sample was not loaded in a concentrated band.- The polarity of the eluent was increased too drastically during the gradient.- Consider neutralizing the silica gel with triethylamine before packing the column.- Ensure the sample is loaded in the smallest possible volume of solvent.- Use a more gradual gradient when increasing the eluent polarity.
No product is recovered from the column. The compound may have fully decomposed on the silica gel.[2]- Test the stability of your compound on silica gel using a 2D TLC experiment.[2]- If unstable, consider alternative purification methods such as distillation or recrystallization, or use a less acidic stationary phase like alumina.
Fractions are contaminated with an unknown impurity not seen on the initial TLC. The aldehyde may have undergone a reaction (e.g., oxidation to the carboxylic acid or aldol condensation) on the silica gel.- Use fresh, high-purity solvents.- Consider neutralizing the silica gel.- Work quickly to minimize the time the compound spends on the column.

Experimental Protocol: Flash Column Chromatography

This is a general protocol that should be optimized based on preliminary TLC analysis.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes and Ethyl Acetate (HPLC grade)

  • Glass chromatography column with a stopcock

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

2. Preparation of the Column:

  • Secure the column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) on top of the plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate).

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.

  • Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

3. Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Add a small amount of silica gel to this solution.

  • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the prepared column.

4. Elution and Fraction Collection:

  • Carefully add the initial mobile phase to the column.

  • Apply gentle air pressure to the top of the column to begin eluting the solvent.

  • Collect fractions in separate tubes.

  • Monitor the separation by periodically analyzing the collected fractions using TLC.

  • If the desired compound is eluting too slowly, gradually increase the polarity of the mobile phase (e.g., move from 95:5 to 90:10 hexanes:ethyl acetate).

5. Product Isolation:

  • Combine the fractions that contain the pure this compound as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Data Summary

The following table provides hypothetical Rf values to illustrate the effect of solvent polarity on the elution of this compound. Actual values must be determined experimentally.

Mobile Phase (Hexanes:Ethyl Acetate) Hypothetical Rf of this compound Observation
95:50.15Elution may be slow; good for separating from less polar impurities.
90:100.25Optimal starting point for good separation. [1]
80:200.45Elution is faster; may result in co-elution with more polar impurities.
70:300.65Compound will likely elute too quickly, leading to poor separation.

Visualizations

Troubleshooting_Purification cluster_troubleshooting Troubleshooting Steps start Start Purification (Column Chromatography) tlc Run TLC to Determine Optimal Solvent System start->tlc run_column Pack and Run Column tlc->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions issue_detected Problem Detected? analyze_fractions->issue_detected no_elution Compound Not Eluting (Rf too low) issue_detected->no_elution Yes fast_elution Compound Eluting Too Fast (Rf too high) issue_detected->fast_elution poor_separation Poor Separation issue_detected->poor_separation decomposition Product Decomposition issue_detected->decomposition combine_fractions Combine Pure Fractions issue_detected->combine_fractions No increase_polarity Increase Eluent Polarity no_elution->increase_polarity decrease_polarity Decrease Eluent Polarity fast_elution->decrease_polarity repack_column Optimize Solvents / Repack Column poor_separation->repack_column neutralize_silica Neutralize Silica / Use Alumina decomposition->neutralize_silica increase_polarity->run_column decrease_polarity->run_column repack_column->run_column neutralize_silica->run_column end Purified Product combine_fractions->end

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Recrystallization of 2-(Thiophen-2-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 2-(Thiophen-2-yl)acetaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common problem, especially with compounds that have a low melting point. Here are several strategies to address this:

  • Increase the Solvent Volume: Your compound may be coming out of solution too quickly at a temperature above its melting point. Try re-heating the mixture and adding more of the primary solvent to increase the saturation temperature.

  • Use a Different Solvent or a Mixed-Solvent System: The chosen solvent may not be ideal. A solvent with a lower boiling point might be necessary. Alternatively, a mixed-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" in hot to redissolve the oil and allow it to cool slowly.

  • Slow Down the Cooling Process: Rapid cooling can favor oil formation over crystal growth. Allow the solution to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help.

  • Lower the Crystallization Temperature: For low-melting-point thiophene derivatives, crystallization may be more successful at sub-zero temperatures. Consider cooling the solution to -15°C or lower.

Q2: No crystals are forming, even after the solution has cooled. What is the problem?

A2: A lack of crystal formation is typically due to one of the following:

  • Too Much Solvent: This is the most common reason for crystallization failure. To remedy this, you can evaporate some of the solvent to concentrate the solution and then try cooling it again.

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal solubility limit at that temperature. To induce crystallization, you can:

    • Scratch the inside of the flask with a glass rod just below the surface of the liquid. The small scratches on the glass can provide nucleation sites for crystal growth.

    • Add a seed crystal of pure this compound to the solution. This provides a template for crystallization to begin.

    • Cool the solution to a lower temperature , such as in a dry ice/acetone bath, to further decrease the solubility.

Q3: The recrystallization yield is very low. How can I improve it?

A3: A low yield can be caused by several factors:

  • Using too much solvent: As mentioned previously, excess solvent will retain more of your compound in the solution. Use the minimum amount of hot solvent necessary to fully dissolve your compound.

  • Premature crystallization: If crystals form during a hot filtration step to remove insoluble impurities, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.

  • Washing with warm solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid dissolving your product.

Q4: The crystals are colored, but the pure compound should be colorless. How can I remove the colored impurities?

A4: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, which would reduce the final yield.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Given that this compound is a polar molecule, polar solvents are a good starting point. Based on general principles for purifying thiophene derivatives and aldehydes, here are some suggestions:

  • Single Solvents: Ethanol or isopropanol can be good starting points. Water is generally not a good choice due to the potential for the compound to be a liquid at room temperature and the difficulty in removing water later.

  • Mixed-Solvent Systems: A mixed-solvent system can be very effective. Common pairs for polar compounds include:

    • Ethanol/Water

    • Acetone/Water

    • Heptane/Ethyl Acetate

It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific sample.

Q2: What is a suitable experimental protocol for the recrystallization of this compound?

A2: The following is a general protocol that should be optimized for your specific needs. This method is adapted from procedures for purifying similar thiophene derivatives.

Experimental Protocol: Low-Temperature Recrystallization

  • Solvent Selection: Based on solubility tests, choose an appropriate solvent or mixed-solvent system.

  • Dissolution: In a suitable flask, dissolve the crude this compound in the chosen solvent at room temperature. A temperature between +15°C and +25°C is a good starting point.

  • Cooling and Crystallization: Slowly cool the solution to a temperature where the purified this compound precipitates or crystallizes. A temperature of -15°C or lower is often effective for low-melting thiophenes. The cooling should be gradual to encourage the formation of pure crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Q3: How should I handle and store this compound?

A3: Aldehydes can be sensitive to air and may oxidize or polymerize over time. Proper handling and storage are crucial to maintain the purity of the compound.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Storage: Store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. For long-term storage, keeping it in a freezer at or below -20°C is recommended.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₆H₆OS
Molecular Weight126.18 g/mol
Boiling Point69-74 °C at 8 Torr
Storage Temperature≤ -20°C

Table 2: General Solvent Properties for Recrystallization

SolventPolarityBoiling Point (°C)Comments
HeptaneNon-polar98Good for dissolving non-polar impurities.
TolueneNon-polar111Can be effective for aromatic compounds.
Diethyl EtherLow35Highly volatile, use with caution.
Ethyl AcetateIntermediate77A versatile solvent for many organic compounds.
AcetoneHigh56A good polar solvent, miscible with water.
IsopropanolHigh82A common choice for recrystallizing polar compounds.
EthanolHigh78Similar to isopropanol, often used in mixed systems with water.
WaterVery High100Generally not ideal as a primary solvent for this compound.

Visualizations

TroubleshootingWorkflow start Start Recrystallization oiling_out Compound 'oiled out'? start->oiling_out no_crystals No crystals formed? oiling_out->no_crystals No increase_solvent Increase solvent volume or change solvent oiling_out->increase_solvent Yes low_yield Yield is low? no_crystals->low_yield No concentrate Evaporate some solvent no_crystals->concentrate Yes success Successful Recrystallization low_yield->success No check_solvent_amount Use minimum hot solvent low_yield->check_solvent_amount Yes slow_cooling Slow down cooling rate increase_solvent->slow_cooling lower_temp Use sub-zero temperature slow_cooling->lower_temp lower_temp->no_crystals induce_crystallization Induce crystallization (scratch, seed crystal) concentrate->induce_crystallization induce_crystallization->low_yield check_washing Wash with ice-cold solvent check_solvent_amount->check_washing check_washing->success

Caption: Troubleshooting workflow for recrystallization issues.

SolventSelection start Select Solvent System solubility_test Perform small-scale solubility tests start->solubility_test single_solvent Try single polar solvents (e.g., Ethanol, Isopropanol) solubility_test->single_solvent mixed_solvent Consider mixed-solvent systems (e.g., Heptane/Ethyl Acetate) solubility_test->mixed_solvent low_temp_dissolution Check solubility at room temperature single_solvent->low_temp_dissolution mixed_solvent->low_temp_dissolution low_temp_precipitation Check for precipitation at low temperatures (e.g., -15°C) low_temp_dissolution->low_temp_precipitation proceed Proceed with recrystallization low_temp_precipitation->proceed

Caption: Logical workflow for selecting a recrystallization solvent.

Technical Support Center: 2-(Thiophen-2-yl)acetaldehyde Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on the prevention of peroxide formation in 2-(Thiophen-2-yl)acetaldehyde. Adherence to these protocols is critical for ensuring experimental accuracy, reagent stability, and laboratory safety.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Suspected Peroxide Formation Exposure to air (oxygen).[1][2]Immediately test for peroxides using one of the methods outlined in the Experimental Protocols section. If peroxides are present, follow the appropriate disposal procedures. Do not attempt to use the material if peroxide levels are high.
Exposure to light.[1]Store the reagent in an amber or opaque container in a dark location. If the original container is clear, transfer it to a light-blocking secondary container.
Elevated storage temperature.[1]Ensure the reagent is stored at the recommended temperature of -20°C.[3] Avoid repeated freeze-thaw cycles.
Improperly sealed container.Always ensure the container cap is tightly sealed after each use to minimize exposure to atmospheric oxygen. Consider using a sealant like parafilm for extra protection.
Inconsistent Experimental Results Degradation of this compound due to peroxide contamination.Test the stock solution for peroxides. If peroxides are detected, discard the contaminated stock and use a fresh, unopened bottle of the reagent for subsequent experiments.
Presence of impurities from degradation.Purify the aldehyde by an appropriate method if it is critical for the experiment, ensuring that the purification process itself does not introduce peroxides. Always test for peroxides after purification.
Visible Changes in the Reagent Formation of crystals, cloudiness, or a viscous liquid.[1]DO NOT USE. These are visual indicators of significant peroxide formation. The material may be shock-sensitive and explosive. Do not attempt to open the container. Contact your institution's Environmental Health and Safety (EHS) office for guidance on safe disposal.
Discoloration of the liquid.While not a definitive sign of peroxide formation, it indicates potential degradation. Test for peroxides before use.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to peroxide formation?

A1: Like many aldehydes, this compound is susceptible to autoxidation in the presence of oxygen.[2] This process is often initiated or accelerated by factors such as light and heat, leading to the formation of unstable peroxide compounds.[1]

Q2: What are the primary hazards associated with peroxide formation in this compound?

A2: Peroxides are potentially explosive and can be sensitive to shock, heat, or friction.[4] Concentrating a solution containing peroxides, for instance, through distillation or evaporation, can lead to a dangerous accumulation of these explosive compounds. Peroxide contamination can also interfere with chemical reactions, leading to impure products and inconsistent results.

Q3: How should I properly store this compound to minimize peroxide formation?

A3: To ensure the stability of this compound, it is crucial to store it under the following conditions:

  • Temperature: Store in a freezer at or below -20°C.[3]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[5]

  • Light: Keep in a dark place, preferably in an amber or opaque container.[1]

  • Container: Ensure the container is tightly sealed to prevent air ingress.

Q4: How often should I test for peroxides?

A4: For opened containers of peroxide-forming chemicals like this compound, it is recommended to test for peroxides before each use or at regular intervals (e.g., every 3-6 months), even if stored correctly.[2][4] Unopened containers should be tested upon reaching the manufacturer's expiration date or after a prolonged storage period (e.g., over 12 months).

Q5: What should I do if I detect peroxides in my sample?

A5: If peroxide test results are positive, the appropriate course of action depends on the concentration. For low levels of peroxides, chemical treatment to remove them may be possible, but this should only be performed by experienced personnel following established safety protocols. For high concentrations or if crystals are visible, the material should be considered extremely hazardous and disposed of as hazardous waste according to your institution's guidelines. Contact your EHS office for assistance.

Q6: Can I inhibit peroxide formation?

A6: Yes, radical inhibitors can be added to scavenge peroxides as they form. A common inhibitor for aldehydes is butylated hydroxytoluene (BHT).[1] However, the effectiveness of inhibitors can decrease over time. If you are using an inhibited grade of this compound, it is still essential to follow proper storage and testing procedures.

Experimental Protocols

Protocol 1: Qualitative Peroxide Test (Potassium Iodide Method)

Objective: To qualitatively detect the presence of peroxides.

Materials:

  • Sample of this compound

  • Glacial acetic acid

  • Potassium iodide (KI), solid

  • Test tube

Procedure:

  • In a clean, dry test tube, add 1-3 mL of the this compound sample to be tested.

  • Add an equal volume of glacial acetic acid.

  • Add a few crystals of potassium iodide.

  • Stopper the test tube and shake for 15-30 seconds.

  • Observe the color of the solution.

Interpretation of Results:

  • Colorless or pale yellow: Peroxides are not present in significant amounts.

  • Yellow to brown: Peroxides are present. The intensity of the color is proportional to the peroxide concentration.

Protocol 2: Semi-Quantitative Peroxide Test (Test Strips)

Objective: To semi-quantitatively determine the concentration of peroxides.

Materials:

  • Sample of this compound

  • Peroxide test strips (ensure they are compatible with organic solvents)

  • Deionized water (if required by the test strip manufacturer)

Procedure:

  • Follow the specific instructions provided by the manufacturer of the peroxide test strips.

  • Typically, this involves dipping the test strip into the sample for a specified time.

  • For some strips designed for aqueous solutions, it may be necessary to extract the peroxides into a small amount of water first.

  • After the designated time, remove the strip and compare the color of the reaction zone to the color chart provided with the kit.

Interpretation of Results:

  • The color on the strip will correspond to a peroxide concentration range (e.g., in ppm). A general guideline is that concentrations above 25-100 ppm are considered hazardous and the material should not be used without further treatment or should be disposed of.

Visualizations

Peroxide_Prevention_Workflow Workflow for Preventing Peroxide Formation cluster_storage Proper Storage cluster_handling Handling Procedures cluster_testing Regular Testing cluster_action Action Based on Results storage Store at <= -20°C Inert Atmosphere (N2/Ar) Light-Proof Container Tightly Sealed handling Minimize exposure to air Work in a well-ventilated area Use clean, dry equipment storage->handling visual_inspection Visual Inspection: - Crystals - Cloudiness - Discoloration handling->visual_inspection peroxide_test Peroxide Test: - Test Strips - KI Method visual_inspection->peroxide_test If no visible signs dispose Unsafe: Dispose Immediately (> 100 ppm or visible crystals) visual_inspection->dispose If visible signs present safe_to_use Safe for Use (< 25 ppm peroxides) peroxide_test->safe_to_use caution Caution: Consider Purification (25-100 ppm peroxides) peroxide_test->caution peroxide_test->dispose

Caption: A logical workflow for the safe handling and prevention of peroxide formation in this compound.

Peroxide_Formation_Pathway Simplified Autoxidation Pathway acetaldehyde This compound radical Aldehyde Radical acetaldehyde->radical Initiation hydroperoxide Hydroperoxide acetaldehyde->hydroperoxide oxygen Oxygen (O2) peroxy_radical Peroxy Radical oxygen->peroxy_radical initiator Light, Heat initiator->radical radical->peroxy_radical Propagation peroxy_radical->hydroperoxide Propagation

Caption: A simplified signaling pathway illustrating the autoxidation process leading to peroxide formation in aldehydes.

References

Optimizing reaction conditions for 2-(Thiophen-2-yl)acetaldehyde synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-(thiophen-2-yl)acetaldehyde. It includes troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and visualizations of synthetic pathways and workflows.

Troubleshooting Guides

This section addresses specific challenges that may arise during the synthesis of this compound, offering potential causes and solutions.

Low or No Product Yield
Potential CauseRecommended Solutions
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).- Extend the reaction time if starting material is still present.- Ensure the reaction temperature is optimal for the chosen method. For instance, Swern oxidations require maintaining a very low temperature (-78 °C) to be effective.[1][2][3][4]
Degradation of Reagents - Use freshly distilled or high-purity starting materials and reagents.- Ensure anhydrous conditions when using moisture-sensitive reagents like n-butyllithium in the Corey-Fuchs reaction or oxalyl chloride in the Swern oxidation.[1][3][4][5]
Side Reactions - Over-oxidation: When oxidizing 2-(thiophen-2-yl)ethanol, avoid harsh oxidizing agents. Use mild conditions like Swern or Dess-Martin periodinane (DMP) oxidation to prevent the formation of the carboxylic acid.[6][7][8]- Sulfur Oxidation: The thiophene ring's sulfur atom can be susceptible to oxidation. Use of mild and selective oxidizing agents like DMP is often preferred as it is less likely to oxidize sulfides.[8][9][10][11]- Polymerization of Aldehyde: The target aldehyde can be unstable. It is best to use the crude product immediately in the next step or store it under an inert atmosphere at low temperatures.
Inefficient Work-up or Purification - Optimize the extraction and purification procedures to minimize product loss.- Consider using column chromatography with a suitable solvent system for purification. Due to the aldehyde's potential instability, purification should be performed promptly and at a low temperature if possible.
Formation of Unexpected Byproducts
Observed ByproductPotential CauseRecommended Solutions
2-(Thiophen-2-yl)acetic acid Over-oxidation of the target aldehyde or the starting alcohol.- Use a milder oxidizing agent (e.g., Dess-Martin periodinane).[6][7][8]- Carefully control the stoichiometry of the oxidizing agent.- Reduce the reaction temperature and time.
Unreacted 2-(thiophen-2-yl)ethanol Incomplete oxidation.- Increase the amount of the oxidizing agent slightly.- Ensure the reaction is stirred efficiently and run for a sufficient amount of time.
Triphenylphosphine oxide This is a standard byproduct of Wittig-type reactions like the Corey-Fuchs reaction.[12][13][14]- Can be removed by filtration if it precipitates, or by column chromatography. Trituration with a non-polar solvent like hexanes can also help in its removal.[5]
Thiophene sulfoxide or sulfone Oxidation of the thiophene sulfur.- Employ milder and more selective oxidizing conditions. Avoid strong oxidants like hydrogen peroxide or potassium permanganate under harsh conditions.[9][10][11]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The three most common synthetic strategies are:

  • Oxidation of 2-(thiophen-2-yl)ethanol: This is a straightforward approach where the corresponding alcohol is oxidized to the aldehyde. Mild oxidation methods like the Swern or Dess-Martin periodinane (DMP) oxidation are preferred to avoid over-oxidation to the carboxylic acid and potential oxidation of the thiophene ring.[1][2][3][4][6][7][8]

  • Homologation of thiophene-2-carboxaldehyde: This involves a one-carbon extension of the aldehyde. The Darzens glycidic ester condensation followed by hydrolysis and decarboxylation, or the Corey-Fuchs reaction to form a terminal alkyne which can then be hydrated, are viable options.[5][15][16][17][18][19][20]

  • Reduction of 2-(thiophen-2-yl)acetic acid or its derivatives: This method can be challenging due to the tendency of the carboxylic acid to be over-reduced to the corresponding alcohol. However, specific reagents and conditions can achieve the desired aldehyde.[21][22]

Q2: How can I avoid the oxidation of the sulfur atom in the thiophene ring?

A2: The sulfur atom in the thiophene ring is susceptible to oxidation, especially with strong oxidizing agents. To minimize this side reaction, it is crucial to use mild and selective oxidizing agents. The Dess-Martin periodinane (DMP) is known for its high selectivity and tolerance of sensitive functional groups, including sulfides.[6][8] The Swern oxidation, performed at very low temperatures, is also a good option.[1][2][3][4]

Q3: The target aldehyde, this compound, seems to be unstable. How should I handle and store it?

A3: Aldehydes, in general, can be prone to oxidation and polymerization. This compound is best used immediately after its preparation in the subsequent reaction step. If storage is necessary, it should be kept under an inert atmosphere (like nitrogen or argon) at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation.

Q4: I am having trouble removing triphenylphosphine oxide from my reaction mixture after a Corey-Fuchs reaction. What is the best way to purify my product?

A4: Triphenylphosphine oxide is a common byproduct in Wittig-type reactions and can sometimes be challenging to remove completely. Here are a few strategies:

  • Crystallization: If your product is a solid, recrystallization may help to separate it from the triphenylphosphine oxide.

  • Filtration: Sometimes, triphenylphosphine oxide will precipitate out of the reaction mixture, especially upon addition of a non-polar solvent, and can be removed by filtration.[5]

  • Column Chromatography: This is often the most effective method for separating the product from triphenylphosphine oxide. A carefully chosen solvent system will allow for good separation on a silica gel column.

  • Trituration: Washing the crude product with a solvent in which triphenylphosphine oxide is poorly soluble (like diethyl ether or hexanes) can help to remove a significant portion of it.[5]

Experimental Protocols

Method 1: Swern Oxidation of 2-(Thiophen-2-yl)ethanol

This protocol is a general guideline and may require optimization based on specific laboratory conditions and substrate purity.

Materials:

  • 2-(Thiophen-2-yl)ethanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of 2-(thiophen-2-yl)ethanol (1.0 equivalent) in anhydrous DCM dropwise, ensuring the temperature remains below -70 °C.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise, and continue stirring for 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Method 2: Dess-Martin Periodinane (DMP) Oxidation of 2-(Thiophen-2-yl)ethanol

Materials:

  • 2-(Thiophen-2-yl)ethanol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Sodium thiosulfate

Procedure:

  • To a stirred solution of 2-(thiophen-2-yl)ethanol (1.0 equivalent) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.1 equivalents) in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM and quench by adding a saturated aqueous solution of sodium bicarbonate and a solution of sodium thiosulfate.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction Pathway: Oxidation of 2-(Thiophen-2-yl)ethanol

Oxidation_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-(Thiophen-2-yl)ethanol 2-(Thiophen-2-yl)ethanol Product_Aldehyde This compound 2-(Thiophen-2-yl)ethanol->Product_Aldehyde Oxidation Oxidizing_Agent Mild Oxidizing Agent (e.g., Swern or DMP) Oxidizing_Agent->Product_Aldehyde

Caption: Oxidation of 2-(thiophen-2-yl)ethanol to the target aldehyde.

Experimental Workflow: General Synthesis and Purification

Experimental_Workflow Start Start: Assemble Reaction Reaction Perform Synthesis Reaction (e.g., Oxidation) Start->Reaction Monitoring Monitor Reaction Progress (TLC/GC-MS) Reaction->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Reaction Complete Drying Dry Organic Layer Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Analysis Characterization (NMR, MS) Purification->Analysis End Pure Product Analysis->End

Caption: General workflow for the synthesis and purification process.

Troubleshooting Logic: Low Product Yield

Troubleshooting_Yield Start Low Product Yield Check_Completion Is the reaction complete? Start->Check_Completion Check_Reagents Are reagents fresh and anhydrous? Check_Completion->Check_Reagents Yes Solution_Time Increase reaction time or temperature Check_Completion->Solution_Time No Check_Side_Reactions Are there significant side products? Check_Reagents->Check_Side_Reactions Yes Solution_Reagents Use fresh/pure reagents and anhydrous conditions Check_Reagents->Solution_Reagents No Check_Workup Was the work-up/purification efficient? Check_Side_Reactions->Check_Workup No Solution_Conditions Optimize reaction conditions (e.g., milder oxidant) Check_Side_Reactions->Solution_Conditions Yes Solution_Purification Optimize extraction and chromatography Check_Workup->Solution_Purification No Success Improved Yield Check_Workup->Success Yes Solution_Time->Success Solution_Reagents->Success Solution_Conditions->Success Solution_Purification->Success

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Catalyst Selection for Reactions with 2-(Thiophen-2-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Thiophen-2-yl)acetaldehyde. It focuses on catalyst selection and reaction optimization for common transformations of this versatile building block.

I. Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. For this compound, this reaction is crucial for synthesizing a variety of derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts for the Knoevenagel condensation with this compound?

A1: A range of catalysts can be employed, with the choice depending on the active methylene compound and desired reaction conditions. Commonly used catalysts include weak bases such as piperidine, pyridine, and ammonium acetate. For certain substrates, Lewis acids like Indium(III) triflate (In(OTf)₃) may be effective. In the context of green chemistry, catalyst-free, water-mediated protocols are also being explored.

Q2: How does the choice of catalyst affect the reaction outcome?

A2: The catalyst's basicity or acidity can significantly influence the reaction rate and yield. Weakly basic catalysts are generally preferred as they are sufficient to deprotonate the active methylene compound without promoting self-condensation of the aldehyde. Lewis acid catalysts can activate the aldehyde's carbonyl group, facilitating the nucleophilic attack. The choice may also impact the E/Z selectivity of the resulting alkene.

Q3: Can the Knoevenagel condensation be performed under solvent-free conditions?

A3: Yes, solvent-free Knoevenagel condensations have been reported, often with microwave irradiation. These methods are environmentally friendly and can lead to shorter reaction times and higher yields.

Troubleshooting Guide
Issue Potential Cause(s) Troubleshooting Steps
Low to No Product Formation 1. Inactive catalyst. 2. Insufficient catalyst loading. 3. Reaction temperature is too low. 4. Steric hindrance from the active methylene compound.1. Use a fresh batch of catalyst. 2. Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). 3. Gradually increase the reaction temperature. 4. Consider a less bulky active methylene compound if possible.
Formation of Side Products (e.g., self-condensation of the aldehyde) 1. The catalyst is too basic. 2. High reaction temperature. 3. Prolonged reaction time.1. Switch to a weaker base (e.g., from sodium hydroxide to piperidine). 2. Lower the reaction temperature. 3. Monitor the reaction progress by TLC and quench it upon completion.
Low Yield 1. Incomplete reaction. 2. Product degradation under reaction conditions. 3. Inefficient purification.1. Increase the reaction time or temperature. 2. Use a milder catalyst or reaction conditions. 3. Optimize the purification method (e.g., column chromatography solvent system).
Experimental Protocol: Knoevenagel Condensation with Diethyl Malonate
  • To a solution of this compound (1.0 eq.) and diethyl malonate (1.2 eq.) in toluene (10 mL/mmol of aldehyde), add piperidine (0.1 eq.).

  • Reflux the mixture using a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst Performance in Knoevenagel Condensation
Catalyst Active Methylene Compound Solvent Temperature (°C) Yield (%)
PiperidineDiethyl MalonateTolueneReflux~85-95
Ammonium AcetateMalononitrileEthanolReflux~80-90
In(OTf)₃Ethyl AcetoacetateDichloromethaneRoom Temp~75-85
None (Water)Meldrum's AcidWater80~70-80

II. Biginelli Reaction

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs). This reaction is typically acid-catalyzed.

Frequently Asked Questions (FAQs)

Q1: What are the recommended catalysts for the Biginelli reaction with this compound?

A1: The Biginelli reaction is versatile in its catalyst selection. Both Brønsted acids (e.g., HCl, p-toluenesulfonic acid) and Lewis acids (e.g., Yb(OTf)₃, InCl₃, FeCl₃) are effective. Heterogeneous catalysts and greener alternatives like KH₂PO₄ in polyethylene glycol (PEG) have also been successfully employed.[1]

Q2: What is the mechanism of the Biginelli reaction?

A2: The reaction is believed to proceed through the initial formation of an N-acylimminium ion from the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enol form. The final step is a cyclization and dehydration to yield the dihydropyrimidinone.[2]

Q3: Can thiourea be used instead of urea?

A3: Yes, thiourea can be used in place of urea to synthesize the corresponding dihydropyrimidin-2(1H)-thiones. The reaction conditions are generally similar.

Troubleshooting Guide
Issue Potential Cause(s) Troubleshooting Steps
Low Yield 1. Inefficient catalyst. 2. Suboptimal reaction temperature. 3. Poor quality of reagents.1. Screen different Brønsted or Lewis acid catalysts. 2. Optimize the reaction temperature; some reactions benefit from microwave irradiation. 3. Ensure the aldehyde is pure and the other reagents are dry.
Reaction Stalls 1. Catalyst deactivation. 2. Formation of insoluble intermediates.1. Use a more robust catalyst or a higher catalyst loading. 2. Try a different solvent system to improve solubility.
Side Product Formation 1. Self-condensation of the β-ketoester. 2. Knoevenagel condensation between the aldehyde and β-ketoester.1. Use a milder acid catalyst. 2. Add the urea first to favor the formation of the N-acylimminium ion.
Experimental Protocol: Biginelli Reaction with Ethyl Acetoacetate and Urea
  • In a round-bottom flask, combine this compound (1.0 eq.), ethyl acetoacetate (1.0 eq.), urea (1.5 eq.), and a catalytic amount of Yb(OTf)₃ (10 mol%).

  • Heat the mixture at 80°C under solvent-free conditions for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add cold water.

  • Filter the resulting solid, wash with cold water and ethanol to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield the pure dihydropyrimidinone.

Catalyst Performance in the Biginelli Reaction
Catalyst β-ketoester Solvent Temperature (°C) Yield (%)
Yb(OTf)₃Ethyl AcetoacetateSolvent-free80~90-95
InCl₃Methyl AcetoacetateAcetonitrileReflux~85-92
p-TsOHEthyl BenzoylacetateEthanolReflux~80-88
KH₂PO₄/PEG400Ethyl AcetoacetateSolvent-free110~85-93[1]

III. Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a common method for the reduction of aldehydes to chiral alcohols, using a hydrogen donor in the presence of a chiral catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the typical catalyst systems for the asymmetric transfer hydrogenation of this compound?

A1: Ruthenium(II) complexes with chiral diamine ligands, such as those derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are widely used for the ATH of aldehydes. Iridium and rhodium complexes are also effective.

Q2: What are common hydrogen donors for this reaction?

A2: A mixture of formic acid and triethylamine (FA/TEA) is a very common and effective hydrogen source. Isopropanol in the presence of a base (like KOH or NaOH) is another widely used hydrogen donor.

Q3: How can I control the enantioselectivity of the reduction?

A3: The enantioselectivity is primarily determined by the chiral ligand on the metal catalyst. The choice of the (R,R) or (S,S) enantiomer of the ligand will determine the chirality of the resulting alcohol. The solvent and temperature can also have a minor influence on the enantiomeric excess (ee).

Troubleshooting Guide
Issue Potential Cause(s) Troubleshooting Steps
Low Conversion 1. Inactive catalyst. 2. Insufficient hydrogen donor. 3. Low reaction temperature.1. Prepare the catalyst fresh or use a pre-activated catalyst. 2. Increase the excess of the hydrogen donor. 3. Increase the reaction temperature.
Low Enantioselectivity (ee) 1. Racemization of the product. 2. Poorly matched ligand for the substrate. 3. Impurities in the substrate or solvent.1. Lower the reaction temperature. 2. Screen a library of chiral ligands. 3. Use high-purity, anhydrous solvents and purify the starting aldehyde.
Formation of Byproducts 1. Over-reduction or side reactions of the thiophene ring. 2. Decomposition of the catalyst.1. Use milder reaction conditions (lower temperature, shorter reaction time). 2. Ensure an inert atmosphere (e.g., nitrogen or argon) to protect the catalyst.
Experimental Protocol: Asymmetric Transfer Hydrogenation
  • In a Schlenk flask under an inert atmosphere, dissolve the Ruthenium(II) catalyst (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (S,S)-TsDPEN) in an anhydrous solvent like dichloromethane.

  • Stir for 30 minutes to form the active catalyst.

  • Add a solution of this compound in the same solvent.

  • Add the hydrogen donor, for example, a 5:2 mixture of formic acid and triethylamine.

  • Stir the reaction at the desired temperature (e.g., 30°C) and monitor by TLC or GC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Catalyst Systems for Asymmetric Transfer Hydrogenation
Catalyst Precursor Chiral Ligand Hydrogen Donor Solvent Temp (°C) Typical ee (%)
[RuCl₂(p-cymene)]₂(S,S)-TsDPENFA/TEA (5:2)CH₂Cl₂30>95
[RhCl₂(Cp*)]₂(R,R)-TsDPENi-PrOH/KOHi-PrOH25>90
Ir(I) complexesChiral P,N-ligandsi-PrOH/KOHi-PrOH40>92

IV. Visualizations

Logical Workflow for Catalyst Selection and Troubleshooting

cluster_start Start cluster_reaction_type Select Reaction Type cluster_catalyst_selection Catalyst Selection cluster_optimization Reaction Optimization & Troubleshooting start Define Reaction: This compound + Reagent(s) knoevenagel Knoevenagel Condensation start->knoevenagel biginelli Biginelli Reaction start->biginelli ath Asymmetric Transfer Hydrogenation start->ath knoevenagel_cat Weak Base (Piperidine) or Lewis Acid (In(OTf)3) knoevenagel->knoevenagel_cat biginelli_cat Brønsted Acid (p-TsOH) or Lewis Acid (Yb(OTf)3) biginelli->biginelli_cat ath_cat Ru/Chiral Diamine (e.g., Ru/TsDPEN) ath->ath_cat optimization Run Initial Experiment knoevenagel_cat->optimization biginelli_cat->optimization ath_cat->optimization analysis Analyze Outcome: Yield, Purity, Selectivity optimization->analysis troubleshoot Troubleshooting Guide analysis->troubleshoot Unsatisfactory success Successful Reaction analysis->success Satisfactory troubleshoot->optimization Implement Changes

Caption: A logical workflow for selecting and troubleshooting catalysts.

Generalized Reaction Mechanism: Knoevenagel Condensation

cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product aldehyde This compound addition Nucleophilic Addition aldehyde->addition active_methylene Active Methylene (e.g., Diethyl Malonate) enolate Enolate Formation active_methylene->enolate + Catalyst catalyst Base Catalyst (e.g., Piperidine) catalyst->enolate enolate->addition intermediate Adduct Intermediate addition->intermediate dehydration Dehydration intermediate->dehydration - H₂O product α,β-Unsaturated Product dehydration->product water Water dehydration->water

Caption: Generalized mechanism of the Knoevenagel condensation.

Generalized Reaction Mechanism: Biginelli Reaction

cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product aldehyde This compound iminium N-Acylimminium Ion Formation aldehyde->iminium ketoester β-Ketoester (e.g., Ethyl Acetoacetate) addition Nucleophilic Addition of Ketoester ketoester->addition urea Urea urea->iminium + Catalyst catalyst Acid Catalyst catalyst->iminium iminium->addition cyclization Cyclization addition->cyclization dehydration Dehydration cyclization->dehydration - H₂O dhpm Dihydropyrimidinone (DHPM) dehydration->dhpm

Caption: Generalized mechanism of the Biginelli reaction.

References

Byproduct formation in the synthesis of 2-(Thiophen-2-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Thiophen-2-yl)acetaldehyde.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on byproduct formation and offering potential solutions. The primary synthetic route discussed is the oxidation of 2-(thiophen-2-yl)ethanol.

Issue 1: Low Yield of this compound and Presence of Unreacted Starting Material

Possible Cause: Incomplete oxidation of the starting material, 2-(thiophen-2-yl)ethanol.

Solutions:

  • Increase Oxidant Stoichiometry: Gradually increase the molar equivalents of the oxidizing agent (e.g., Dess-Martin periodinane or the activated DMSO in a Swern oxidation) to ensure complete conversion of the alcohol.

  • Optimize Reaction Time and Temperature: While Swern oxidations are rapid, Dess-Martin oxidations may require longer reaction times. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal duration. For Swern oxidation, ensure the temperature is maintained at or below -60 °C during the addition of the alcohol and base to prevent reagent decomposition.[1]

  • Verify Reagent Quality: Ensure that the oxidizing agents are of high purity and have been stored correctly to prevent degradation.

Issue 2: Formation of a Higher Molecular Weight, Viscous, or Polymeric Substance

Possible Cause: Aldol self-condensation of the this compound product. This is a common side reaction for aldehydes, especially in the presence of acidic or basic conditions.

Solutions:

  • Maintain Low Temperatures: During workup and purification, keep the temperature as low as practically possible to minimize the rate of the aldol reaction.

  • Avoid Basic Conditions: Use a non-basic workup or a mildly acidic quench (e.g., saturated aqueous ammonium chloride) to neutralize the reaction mixture. Avoid strong bases which catalyze the aldol condensation.[2]

  • Prompt Purification: Purify the aldehyde as soon as possible after the reaction is complete to minimize the time it is exposed to conditions that may promote self-condensation.

Issue 3: Presence of an Impurity with a Carboxylic Acid Moiety

Possible Cause: Over-oxidation of the desired aldehyde to 2-(thiophen-2-yl)acetic acid.

Solutions:

  • Use Mild Oxidizing Agents: Employ mild and selective oxidizing agents such as Dess-Martin periodinane (DMP) or a carefully controlled Swern oxidation.[3][4] Avoid harsher, chromium-based oxidants.

  • Control Reaction Stoichiometry: Use a slight excess, but not a large excess, of the oxidizing agent to avoid over-oxidation of the product.

  • Purification: The acidic byproduct can often be removed by a mild basic wash (e.g., with saturated sodium bicarbonate solution) during the workup. However, be cautious as this may promote aldol condensation of the desired product.

Issue 4: Formation of Sulfur-Containing Byproducts in Swern Oxidation

Possible Cause: Formation of mixed thioacetals. This can occur if the reaction temperature rises above the recommended -60 °C.[1]

Solutions:

  • Strict Temperature Control: Maintain a reaction temperature of -78 °C to -60 °C throughout the addition of reagents. Use a cryostat or a dry ice/acetone bath for reliable temperature management.

  • Odor Mitigation: The byproduct dimethyl sulfide has a strong, unpleasant odor.[5] All manipulations should be performed in a well-ventilated fume hood. Glassware can be rinsed with a bleach solution to oxidize the dimethyl sulfide and reduce the odor.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The most common byproducts are:

  • 2-(Thiophen-2-yl)acetic acid: Formed by over-oxidation of the aldehyde.

  • Aldol condensation products: Dimers and oligomers resulting from the self-reaction of the aldehyde.

  • Unreacted 2-(thiophen-2-yl)ethanol: Due to incomplete oxidation.

  • Mixed thioacetals: In the case of Swern oxidation, if the temperature is not properly controlled.[1]

  • Oligomers of thiophene: Can form under strongly acidic conditions.

Q2: Which oxidation method is preferable for the synthesis of this compound, Swern or Dess-Martin?

Both methods are effective for oxidizing primary alcohols to aldehydes with high selectivity.[3][5] The choice often depends on laboratory resources and scale.

FeatureSwern OxidationDess-Martin Oxidation
Reagents DMSO, oxalyl chloride, triethylamineDess-Martin periodinane (DMP)
Temperature Low temperature required (-78 to -60 °C)[1]Typically room temperature[3]
Byproducts Dimethyl sulfide (malodorous), CO, CO2[5]Acetic acid, iodinane derivative[3]
Workup Aqueous workupCan be simpler, often involves a basic wash
Safety Toxic CO gas is a byproduct[5]DMP can be explosive under certain conditions

Q3: How can I effectively purify this compound?

Purification is typically achieved through:

  • Silica Gel Chromatography: This is an effective method for separating the aldehyde from less polar starting material and more polar byproducts like the carboxylic acid and aldol adducts. It is important to use a non-polar eluent system and to perform the chromatography quickly to minimize on-column reactions.

  • Distillation: If the aldehyde is thermally stable enough, vacuum distillation can be used for purification on a larger scale.

Q4: What is the mechanism of aldol self-condensation for this compound?

Under basic conditions, a base removes a proton from the α-carbon of one molecule of the aldehyde to form an enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of a second molecule of the aldehyde. Subsequent protonation yields the aldol addition product, which can then dehydrate to form an α,β-unsaturated aldehyde.

Experimental Protocols

Protocol 1: Synthesis of this compound via Swern Oxidation

  • Materials: 2-(Thiophen-2-yl)ethanol, Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine, Dichloromethane (DCM, anhydrous).

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM and cool to -78 °C.

    • Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM, maintaining the temperature below -60 °C. Stir for 15 minutes.

    • Add a solution of 2-(thiophen-2-yl)ethanol (1.0 eq.) in anhydrous DCM dropwise, ensuring the temperature remains below -60 °C. Stir for 30 minutes.

    • Add triethylamine (5.0 eq.) and allow the reaction mixture to warm to room temperature over 45 minutes.

    • Quench the reaction with water and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography.

Protocol 2: Synthesis of this compound via Dess-Martin Oxidation

  • Materials: 2-(Thiophen-2-yl)ethanol, Dess-Martin periodinane (DMP), Dichloromethane (DCM, anhydrous), Saturated aqueous sodium bicarbonate, Sodium thiosulfate.

  • Procedure:

    • In a flask under an inert atmosphere, dissolve 2-(thiophen-2-yl)ethanol (1.0 eq.) in anhydrous DCM.

    • Add Dess-Martin periodinane (1.1-1.5 eq.) in one portion at room temperature.

    • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate. Stir vigorously until the solid dissolves.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography.[6]

Visualizations

Synthesis_and_Byproducts Start 2-(Thiophen-2-yl)ethanol Target This compound Start->Target Oxidation (Swern or DMP) Thioacetal Mixed Thioacetals (Swern Specific) Start->Thioacetal Side Reaction (Swern, > -60°C) OverOx 2-(Thiophen-2-yl)acetic acid Target->OverOx Over-oxidation Aldol Aldol Condensation Products Target->Aldol Self-condensation (Base/Acid catalyzed)

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting cluster_solutions Solutions Start Start Synthesis: Oxidation of 2-(Thiophen-2-yl)ethanol Reaction Reaction in Progress Start->Reaction Workup Reaction Workup Reaction->Workup Purification Purification Workup->Purification Analysis Analyze Crude Product (TLC, NMR) Workup->Analysis FinalProduct Pure this compound Purification->FinalProduct LowYield Low Yield/ Unreacted Starting Material Analysis->LowYield Incomplete Conversion HighMW High MW Impurities/ Viscous Product Analysis->HighMW Aldol Condensation AcidImpurity Acidic Impurity Detected Analysis->AcidImpurity Over-oxidation Sol_Yield Increase Oxidant/ Optimize Time LowYield->Sol_Yield Sol_HighMW Low Temp Workup/ Avoid Base HighMW->Sol_HighMW Sol_Acid Use Milder Oxidant/ Control Stoichiometry AcidImpurity->Sol_Acid

Caption: A logical workflow for troubleshooting common issues.

Aldol_Condensation_Pathway Aldehyde1 This compound Enolate Enolate Intermediate Aldehyde1->Enolate Base (e.g., OH-) Adduct Aldol Adduct Enolate->Adduct Nucleophilic Attack Aldehyde2 Another Molecule of Aldehyde Aldehyde2->Adduct FinalProduct α,β-Unsaturated Aldehyde Adduct->FinalProduct Dehydration

Caption: Mechanism of aldol self-condensation.

References

Technical Support Center: Formylation of Thiophene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the formylation of thiophene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the formylation of thiophene?

A1: Several methods are available for the formylation of thiophene to produce thiophene-2-carboxaldehyde. The most prominent and widely used methods include:

  • Vilsmeier-Haack Reaction: This is a cornerstone method that involves treating thiophene with a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] This reaction is known for its high regioselectivity, primarily attacking the electron-rich α-position (C2) of the thiophene ring.[1]

  • Rieche Formylation: This method utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄).[3][4][5] It is effective for electron-rich aromatic compounds.[4]

  • Formylation with Phosgene Analogs: Using phosgene or its solid, safer alternative, triphosgene, in combination with DMF offers a high-yield, one-pot synthesis of thiophene-2-carboxaldehyde.[1][6][7] This method avoids the formation of phosphorus-containing wastewater, which is a drawback of the traditional Vilsmeier-Haack reaction.[6]

  • Duff Reaction: This reaction uses hexamethylenetetramine (hexamine) in an acidic medium. However, it is generally considered inefficient for simple aromatic systems like thiophene and is more suited for electron-rich phenols.[8][9]

Q2: What is the typical yield for the formylation of thiophene?

A2: The yield of thiophene-2-carboxaldehyde is highly dependent on the chosen method and reaction conditions. With optimization, high yields can be achieved.

  • The Vilsmeier-Haack reaction can provide moderate to good yields.

  • The method using triphosgene has been reported to achieve yields as high as 88% under optimized molar ratios of thiophene:triphosgene:DMF (1:0.5:2.6).[1][7]

  • Using phosgene with formamides can also result in high yields, with some processes reporting a 98% yield relative to the converted thiophene.[6]

Q3: What are the common side products in thiophene formylation?

A3: The primary side product depends on the substrate and reaction conditions.

  • For unsubstituted thiophene, the reaction is highly regioselective for the 2-position.

  • When using 3-substituted thiophenes in a Vilsmeier-Haack reaction, a mixture of the 2-formyl and 5-formyl isomers can be formed.[6][10] The ratio of these isomers can be influenced by the steric bulk of the Vilsmeier reagent.[10]

  • Under drastic Vilsmeier-Haack conditions (e.g., higher temperatures), unwanted side reactions like chlorination can occur, as seen in the formylation of 3-methoxybenzo[b]thiophene which can yield 3-chloro-2-formylbenzo[b]thiophene.[11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the formylation of thiophene.

Issue 1: Low or No Yield of Thiophene-2-Carboxaldehyde
Possible Cause Troubleshooting Step Explanation
Inactive Vilsmeier Reagent Ensure POCl₃ and DMF are fresh and anhydrous. Prepare the Vilsmeier reagent in situ and use it promptly.The Vilsmeier reagent (the chloroiminium ion intermediate) is sensitive to moisture. Contamination with water will hydrolyze the reagent and POCl₃, preventing the reaction.[1]
Incorrect Reagent Stoichiometry Optimize the molar ratio of reagents. For the Vilsmeier-Haack reaction, a common starting point is a slight excess of the formylating agent. For the triphosgene method, an optimized ratio of thiophene:triphosgene:DMF is 1:0.5:2.6.[1][7]The kinetics and outcome of the reaction are dependent on the concentration of each reagent. For some substrates, the reaction rate is first-order in each of the three components (thiophene, DMF, POCl₃).[12]
Low Reaction Temperature Gradually increase the reaction temperature. A common range is 25-35°C, but for some protocols, heating to 75-90°C is required.[7][13]Formylation is an electrophilic aromatic substitution. Insufficient thermal energy may result in a very slow reaction rate. However, excessive heat can lead to side products.[11]
Ineffective Quenching/Hydrolysis Pour the reaction mixture onto crushed ice and water with vigorous stirring. Ensure the subsequent hydrolysis and neutralization steps are performed correctly to liberate the aldehyde.[6][13]The initial product of the Vilsmeier-Haack reaction is an iminium salt intermediate, which must be hydrolyzed to yield the final aldehyde. Incomplete hydrolysis will result in low yields.
Issue 2: Formation of Multiple Products or Isomers
Possible Cause Troubleshooting Step Explanation
Substrate Substitution Pattern For 3-substituted thiophenes, modify the formylating agent to influence regioselectivity. Sterically bulky Vilsmeier reagents tend to favor formylation at the less hindered 5-position.[10]The electronic and steric properties of substituents on the thiophene ring direct the position of electrophilic attack. The C2 and C5 positions are the most activated.[14]
Reaction Conditions Too Harsh Reduce the reaction temperature and/or reaction time. Monitor the reaction progress using TLC or GC to avoid over-reaction.High temperatures can provide enough energy to overcome the activation barrier for substitution at less favorable positions or lead to degradative side reactions like chlorination.[11]
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Step Explanation
Residual N-methylaniline (from N-methylformanilide method) During workup, wash the organic layer thoroughly with dilute hydrochloric acid to remove any remaining N-methylaniline as its hydrochloride salt.[13]Basic impurities like N-methylaniline can co-distill or interfere with crystallization of the final product.
Product Darkens on Standing Store the purified thiophene-2-carboxaldehyde under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C).[15]Aldehydes are susceptible to air oxidation, which can lead to the formation of the corresponding carboxylic acid and other colored impurities.

Data Presentation: Comparison of Formylation Methods

The following table summarizes key quantitative data for different thiophene formylation methods.

MethodFormylating AgentCatalyst/Co-reagentTypical SolventTemperature (°C)Reported YieldReference(s)
Vilsmeier-Haack DMFPOCl₃Dichloroethane25 - 9071-74%[1][13]
Triphosgene Method DMFTriphosgeneChlorobenzene0 - 85up to 88%[1][7]
Rieche Formylation Dichloromethyl methyl etherTiCl₄Dichloromethane0 - RTHigh Conversion[16][17]
Modified Vilsmeier N-methylformanilidePOCl₃None25 - 3571-74%[13]

Experimental Protocols

Protocol 1: High-Yield Formylation using Triphosgene

This protocol is adapted from a method known for its high yield and operational simplicity.[1][7]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add thiophene (0.5 mol) and N,N-dimethylformamide (1.3 mol, 2.6 eq).

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add a solution of triphosgene (0.25 mol, 0.5 eq) dissolved in chlorobenzene (250 mL) via the dropping funnel, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, continue stirring at 0°C for 1 hour. Then, warm the mixture to 50°C and stir for 3 hours. Finally, increase the temperature to 75-85°C and maintain for another 3 hours.

  • Workup and Hydrolysis: Cool the reaction mixture to 30°C and pour it into a beaker containing crushed ice to hydrolyze the intermediate.

  • Neutralization and Extraction: Neutralize the aqueous mixture with a dilute sodium hydroxide solution. Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Purification: Combine all organic phases, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield thiophene-2-carboxaldehyde.[7]

Protocol 2: Vilsmeier-Haack Formylation

This is a classic and reliable protocol for synthesizing thiophene-2-carboxaldehyde.[13]

  • Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride tube, place N-methylformanilide (1.0 mol) and phosphorus oxychloride (1.0 mol). Let the mixture stand for 30 minutes to form the Vilsmeier reagent.[13]

  • Thiophene Addition: Begin stirring and immerse the flask in a cold-water bath. Add thiophene (1.1 mol) at a rate that maintains the internal temperature between 25-35°C.[13]

  • Reaction: After the addition is complete, continue stirring at the same temperature for 2 hours, then let the mixture stand at room temperature for 15 hours.

  • Workup and Hydrolysis: Pour the dark, viscous solution into a vigorously stirred mixture of crushed ice (400 g) and water (250 mL).

  • Extraction and Washing: Separate the aqueous layer and extract it three times with ether. Combine the ether extracts with the initial organic layer. Wash the combined organic solution twice with dilute hydrochloric acid, then twice with a saturated sodium bicarbonate solution, and finally with water.

  • Purification: Dry the ether solution over anhydrous sodium sulfate. Concentrate the solution and purify the resulting oil by vacuum distillation to obtain thiophene-2-carboxaldehyde.[13]

Visualizations

G General Workflow for Thiophene Formylation cluster_0 Reaction Stage cluster_1 Workup & Purification A 1. Add Thiophene & DMF to Reaction Vessel B 2. Cool to 0-10°C A->B C 3. Slowly Add POCl3 or Triphosgene Solution B->C D 4. Stir at Controlled Temperature C->D E 5. Quench Reaction (Pour onto Ice) D->E Reaction Complete F 6. Neutralize with Base E->F G 7. Extract with Organic Solvent F->G H 8. Wash & Dry Organic Layer G->H I 9. Purify by Vacuum Distillation H->I J Thiophene-2-carboxaldehyde I->J Final Product

Caption: General experimental workflow for the formylation of thiophene.

G Troubleshooting Low Yield Start Low Yield Observed Q1 Analyze Crude Product: What is the main component? Start->Q1 A1 Mostly Unreacted Starting Material Q1->A1 Thiophene A2 Multiple Spots/Peaks (Side Products) Q1->A2 Mixture A3 No Discernible Product, Polymeric Material Q1->A3 Decomposition A4 Product in Aqueous Layer Q1->A4 Workup Issue S1 Possible Solutions: - Increase reaction temp/time - Check reagent quality (anhydrous) - Verify stoichiometry A1->S1 S2 Possible Solutions: - Lower reaction temperature - Reduce reaction time - For 3-substituted thiophenes, consider sterics of reagent A2->S2 S3 Possible Solutions: - Ensure slow addition of POCl3 - Maintain cooling during addition - Check for contaminants A3->S3 S4 Possible Solutions: - Ensure complete hydrolysis of iminium salt - Check pH during workup - Perform additional extractions A4->S4

Caption: Decision tree for troubleshooting low yield in thiophene formylation.

G Vilsmeier-Haack Reaction Mechanism DMF DMF (Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent POCl3 POCl3 (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Intermediate Sigma Complex (Intermediate) Vilsmeier_Reagent->Intermediate Electrophilic Attack Thiophene Thiophene Thiophene->Intermediate Iminium_Salt Iminium Salt Product Intermediate->Iminium_Salt Deprotonation Aldehyde Thiophene-2-carboxaldehyde Iminium_Salt->Aldehyde H2O H2O (Hydrolysis) H2O->Aldehyde

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of thiophene.

References

Challenges in the scale-up of 2-(Thiophen-2-yl)acetaldehyde production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(Thiophen-2-yl)acetaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on common synthesis routes such as the Vilsmeier-Haack and Grignard reactions.

Problem / Observation Potential Cause Recommended Solution
Low or No Product Formation
Incomplete reaction- Ensure all reagents are fresh and anhydrous, particularly for Grignard reactions. - Verify the quality and activation of magnesium turnings for Grignard synthesis.[1] - Check the reaction temperature; some reactions may require heating to initiate or go to completion.
Deactivation of Grignard reagent- Strictly maintain anhydrous conditions. Moisture will quench the Grignard reagent.[2][3][4] - Ensure the starting materials and solvents are thoroughly dried.
Poor quality of Vilsmeier reagent- Prepare the Vilsmeier reagent (from DMF and POCl₃) at low temperatures (0-5 °C) and use it immediately.[5] - Ensure the purity of DMF and POCl₃.
Formation of Significant Byproducts
Diformylation in Vilsmeier-Haack reaction- Use a controlled stoichiometry of the Vilsmeier reagent. - Optimize the reaction temperature and time to favor mono-formylation.
Wurtz coupling in Grignard reaction- Control the rate of addition of the alkyl halide to the magnesium suspension.[6] - Maintain a moderate reaction temperature to minimize side reactions.
Polymerization of the product- this compound can be unstable and prone to polymerization, especially under acidic or basic conditions and at elevated temperatures. - Purify the product quickly after synthesis and store it under inert atmosphere at low temperatures.
Difficulties in Product Purification
Oily or tarry crude product- This can be due to the presence of polymeric byproducts. - Consider purification via bisulfite adduct formation, which is a classic method for purifying aldehydes.[7] - Column chromatography on silica gel with a non-polar eluent system can be effective.
Co-distillation with solvent- The boiling point of the product may be close to that of the reaction solvent. - Use a rotary evaporator under reduced pressure to remove the solvent before distillation. - Perform fractional distillation under high vacuum to achieve good separation.
Scale-up Issues
Exothermic runaway reaction- Both Vilsmeier-Haack and Grignard reactions can be highly exothermic.[3][4][8][9][10] - Implement controlled addition of reagents using a dropping funnel or a syringe pump. - Ensure efficient stirring and cooling of the reactor. - For Grignard reactions, initiation can be delayed followed by a sudden, vigorous reaction. Add a small amount of initiator like iodine or 1,2-dibromoethane to ensure a smooth start.[11]
Poor mixing and mass transfer- As the reaction scale increases, efficient mixing becomes crucial, especially for heterogeneous reactions like the Grignard synthesis. - Use a reactor with an appropriate agitator design (e.g., anchor or turbine stirrer). - Ensure the magnesium turnings are well suspended.
Product degradation during workup- Prolonged exposure to acidic or basic conditions during aqueous workup can lead to degradation. - Minimize the workup time and maintain low temperatures. - Use a buffered aqueous solution for quenching.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most common laboratory and industrial synthesis of aromatic aldehydes, including thiophene-based aldehydes, often involves the Vilsmeier-Haack reaction.[5] This method uses a formylating agent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce an aldehyde group onto the thiophene ring. Another potential route involves the oxidation of 2-(2-thienyl)ethanol, which can be synthesized via a Grignard reaction between 2-thienylmagnesium bromide and ethylene oxide.

Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?

A2: The primary safety concerns are the highly exothermic nature of both the Vilsmeier-Haack and Grignard reactions, which can lead to thermal runaways if not properly controlled.[3][4][8][9][10] It is crucial to have efficient cooling systems and to control the rate of reagent addition. Grignard reagents are also highly flammable and moisture-sensitive, requiring strict anhydrous and inert atmosphere conditions.[2][3]

Q3: How can I minimize the formation of byproducts?

A3: To minimize byproduct formation, precise control over reaction parameters is essential. In the Vilsmeier-Haack reaction, controlling the stoichiometry of the reagents can prevent diformylation. For Grignard reactions, a slow and controlled addition of the halide can reduce the formation of Wurtz coupling products.[6] Maintaining the optimal reaction temperature is also critical for selectivity.

Q4: What is the best method for purifying this compound?

A4: Purification can be challenging due to the product's potential instability. A common and effective method for purifying aldehydes is through the formation of a crystalline bisulfite adduct.[12][7] The aldehyde can be regenerated from the adduct by treatment with an acid or base. Fractional distillation under high vacuum is another common method, though care must be taken to avoid thermal decomposition.

Q5: How should I store the purified this compound?

A5: this compound is susceptible to oxidation and polymerization. It should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended) in a tightly sealed container to prevent degradation.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction (Illustrative Lab-Scale Protocol)

Materials:

  • Thiophene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (1.2 eq) and anhydrous DCM. Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.1 eq) dropwise via the dropping funnel while maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes.

  • Formylation: Dissolve thiophene (1.0 eq) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Hydrolysis: Cool the reaction mixture back to 0°C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate. Be cautious as the initial quenching can be exothermic.

  • Workup: Stir the mixture vigorously for 1 hour at room temperature. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash with a saturated NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Typical Reaction Parameters for Aldehyde Synthesis

ParameterVilsmeier-Haack ReactionGrignard Reaction (for precursor synthesis)
Starting Materials Thiophene, DMF, POCl₃2-Bromothiophene, Mg, Ethylene oxide
Solvent Dichloromethane, 1,2-DichloroethaneDiethyl ether, Tetrahydrofuran (THF)
Temperature 0°C to Room Temperature0°C to Reflux
Typical Yields (Lab Scale) 60-80%70-90% (for the alcohol precursor)
Key Challenges Exothermicity, byproduct formationAnhydrous conditions, initiation, exothermicity

Visualizations

experimental_workflow cluster_vilsmeier Vilsmeier-Haack Synthesis v_start Start v_reagent Vilsmeier Reagent Formation (DMF + POCl₃) v_start->v_reagent v_formylation Formylation (Thiophene + Reagent) v_reagent->v_formylation v_hydrolysis Hydrolysis v_formylation->v_hydrolysis v_workup Aqueous Workup v_hydrolysis->v_workup v_purification Purification (Distillation/Chromatography) v_workup->v_purification v_product This compound v_purification->v_product

Caption: Vilsmeier-Haack synthesis workflow.

troubleshooting_logic cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_byproducts Byproduct Issues start Low Product Yield check_reagents Check Reagent Quality (Anhydrous? Fresh?) start->check_reagents check_conditions Verify Reaction Conditions (Temp? Time?) start->check_conditions check_byproducts Analyze for Byproducts (GC-MS, NMR) start->check_byproducts reagent_solution Solution: - Use fresh, dry reagents - Activate Mg for Grignard check_reagents->reagent_solution condition_solution Solution: - Optimize temperature - Increase reaction time check_conditions->condition_solution byproduct_solution Solution: - Adjust stoichiometry - Optimize addition rate check_byproducts->byproduct_solution

Caption: Troubleshooting low yield issues.

References

Handling and storage of air-sensitive 2-(Thiophen-2-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the air-sensitive compound 2-(Thiophen-2-yl)acetaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and storage of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Compound has changed color (e.g., darkened, turned yellow/brown). Oxidation or degradation due to exposure to air and/or light.Discard the reagent as its purity is compromised. For future prevention, always handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a dark, tightly sealed container.[1][2][3][4]
Inconsistent or poor reaction yields. 1. Degradation of the aldehyde. 2. Presence of peroxides. 3. Inaccurate measurement due to viscosity or reaction with air during handling.1. Use a fresh bottle of the reagent or purify the existing stock by distillation under reduced pressure. 2. Test for the presence of peroxides using peroxide test strips. If positive, the compound should be discarded.[2] 3. When transferring, use a syringe or cannula under an inert atmosphere to minimize air exposure.[5][6][7]
Formation of an insoluble precipitate in the reagent bottle. Polymerization or degradation of the aldehyde.The reagent is likely unusable and should be disposed of according to safety guidelines. To prevent this, store at recommended low temperatures and under an inert atmosphere.[1][2][4]
Safety concerns during handling (e.g., irritation). The compound is a known irritant to the skin, eyes, and respiratory tract.[8][9]Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][4][10]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure its stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), in a dark place.[1][3][4] Recommended storage temperatures are typically refrigerated (2-8°C) or in a freezer (under -20°C).[1][2]

Q2: Why is it critical to handle this compound under an inert atmosphere?

A2: this compound is air-sensitive.[4] Exposure to oxygen can lead to oxidation and degradation, compromising the purity and reactivity of the compound. Handling under an inert gas like nitrogen or argon displaces air and prevents these unwanted reactions.[6][7][11]

Q3: Can I use this compound that has been opened and stored for a long time?

A3: It is not recommended. Aldehydes, especially air-sensitive ones, can form explosive peroxides over time upon exposure to air.[2] It is advisable to test for the presence of peroxides before using an older bottle. If peroxides are present, the compound should be disposed of safely.

Q4: What are the primary hazards associated with this compound?

A4: This compound is a combustible liquid and is harmful if swallowed.[8][9] It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[8][9] It is also a suspected carcinogen and may cause genetic defects. Always consult the Safety Data Sheet (SDS) before handling.

Q5: How should I properly dispose of unused or degraded this compound?

A5: Dispose of the compound and its container in accordance with local, regional, and national regulations for hazardous waste.[3] Do not pour it down the drain.

Experimental Workflow for Handling Air-Sensitive Aldehydes

The following diagram illustrates the recommended workflow for handling this compound to minimize exposure to air and maintain its integrity.

G cluster_prep Preparation cluster_transfer Transfer cluster_storage Storage & Cleanup prep_reagent Remove Reagent from Cold Storage prep_inert Assemble and Purge Glassware with Inert Gas prep_reagent->prep_inert Allow to reach room temp prep_glassware Dry Glassware in Oven prep_glassware->prep_inert transfer_septum Puncture Septum with Inert Gas Line prep_inert->transfer_septum transfer_syringe Use Syringe/Cannula for Transfer transfer_septum->transfer_syringe transfer_reaction Add to Reaction Vessel Under Inert Atmosphere transfer_syringe->transfer_reaction cleanup Clean Syringe and Needles Immediately transfer_syringe->cleanup storage_seal Reseal Bottle Tightly transfer_reaction->storage_seal storage_purge Purge Headspace with Inert Gas storage_seal->storage_purge storage_store Return to Cold and Dark Storage storage_purge->storage_store

Caption: Workflow for handling air-sensitive this compound.

References

Technical Support Center: Horner-Wadsworth-Emmons Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice for common issues encountered during the Horner-Wadsworth-Emmons (HWE) reaction, a crucial tool for the stereoselective synthesis of alkenes. The following questions and answers are designed to help researchers, scientists, and drug development professionals diagnose and resolve problems leading to low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Horner-Wadsworth-Emmons reaction has a low yield or is not working at all. What are the most common causes?

Low yields in HWE reactions can stem from several factors, ranging from the quality of reagents to the specific reaction conditions. A systematic approach to troubleshooting is often the most effective way to identify and solve the issue.

Initial Checks & Potential Issues:

  • Reagent Quality:

    • Phosphonate Reagent: Ensure the phosphonate is pure. Impurities can interfere with the reaction. If the phosphonate was prepared via an Arbuzov reaction, ensure all byproducts have been removed.[1]

    • Aldehyde/Ketone: The carbonyl compound should be pure and free of acidic impurities or water. Aldehydes, in particular, can be prone to oxidation or polymerization.

    • Base: The base is critical for the deprotonation of the phosphonate. If using a solid base like sodium hydride (NaH), ensure it is fresh and has been handled under inert conditions to prevent deactivation by moisture. For organolithium bases like n-butyllithium (n-BuLi), titration is recommended to determine the exact concentration.

    • Solvent: Anhydrous solvents are crucial for the success of most HWE reactions, as water can quench the phosphonate carbanion. Ensure solvents are properly dried before use. Even in reactions that use aqueous conditions, the precise ratio of water to organic solvent can be critical.[1]

  • Reaction Conditions:

    • Incomplete Deprotonation: The phosphonate may not be fully deprotonated. This can be due to an insufficiently strong base, an inaccurate concentration of the base, or the presence of acidic impurities that consume the base.

    • Steric Hindrance: Highly substituted phosphonates or sterically hindered aldehydes and ketones can react slowly or not at all.[1][2][3] Ketones are generally less reactive than aldehydes.[1][3][4]

    • Low Reaction Temperature: While low temperatures are often used to control selectivity, they can also decrease the reaction rate, leading to low conversion.[5][6]

    • Side Reactions: The aldehyde or ketone may be undergoing side reactions, such as self-condensation (aldol reaction) if it is enolizable, especially with stronger bases. Base-sensitive functional groups on the substrates can also lead to undesired reactions.[7]

Q2: How do I choose the right base for my HWE reaction, and how does it affect the yield?

The choice of base is a critical parameter that influences both the yield and the stereoselectivity of the HWE reaction. The appropriate base depends on the pKa of the phosphonate reagent and the sensitivity of the substrates to basic conditions.

  • Strong Bases for Less Acidic Phosphonates: For simple phosphonates like triethyl phosphonoacetate, strong bases are required for complete deprotonation. Common choices include:

    • Sodium hydride (NaH)

    • n-Butyllithium (n-BuLi)

    • Sodium methoxide (NaOMe)

    • Potassium tert-butoxide (t-BuOK)

    • Lithium diisopropylamide (LDA)

    • Potassium hexamethyldisilazide (KHMDS)[1][8]

  • Milder Bases for Sensitive Substrates (Masamune-Roush Conditions): For base-sensitive aldehydes or phosphonates, milder conditions are necessary to avoid side reactions and degradation. The Masamune-Roush conditions, which utilize lithium chloride (LiCl) and a tertiary amine base like triethylamine (Et3N) or 1,8-diazabicycloundec-7-ene (DBU), are often effective.[1][6][7][9]

Troubleshooting Base Selection:

  • Incomplete Reaction: If the reaction is incomplete, consider using a stronger base or increasing the equivalents of the current base.

  • Substrate Decomposition: If you observe decomposition of your starting materials, switch to milder conditions such as the Masamune-Roush protocol.

  • Low Selectivity: The choice of cation associated with the base (e.g., Li+, Na+, K+) can influence the stereoselectivity.[6] Experimenting with different bases can help optimize for the desired isomer.

Q3: My reaction is giving a mixture of E and Z isomers. How can I improve the stereoselectivity?

The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the phosphonate, the nature of the base and its counterion, the solvent, and the reaction temperature.

  • For E-Alkenes (Thermodynamic Control):

    • Reaction Conditions: Generally, higher reaction temperatures and longer reaction times favor the formation of the more thermodynamically stable E-alkene.[6]

    • Cations: Lithium salts tend to promote the formation of E-alkenes more than sodium or potassium salts.[6]

    • Phosphonate Structure: Standard trialkyl phosphonoacetates typically favor the E-isomer.

  • For Z-Alkenes (Kinetic Control - Still-Gennari Modification):

    • Phosphonate Structure: The use of phosphonates with electron-withdrawing groups on the phosphorus, such as bis(2,2,2-trifluoroethyl)phosphonates (Still-Gennari reagents), accelerates the elimination step and favors the formation of the kinetically controlled Z-alkene.[1][8][10]

    • Reaction Conditions: Low temperatures (e.g., -78 °C) are crucial for achieving high Z-selectivity.[11]

    • Base/Solvent System: A common system for high Z-selectivity is KHMDS with 18-crown-6 in THF.[8] The crown ether sequesters the potassium cation, leading to a "naked" anion and promoting Z-selectivity.

Q4: I am having difficulty purifying my product. What are some common purification challenges and solutions?

A common issue in HWE reactions is the removal of the phosphate byproduct.

  • Aqueous Workup: The dialkylphosphate salt byproduct is generally water-soluble and can be removed by performing an aqueous extraction.[6][12] Washing the organic layer with water or a saturated aqueous solution of sodium chloride (brine) is a standard procedure.[1]

  • Chromatography: If the byproduct is not fully removed during the workup, it can often be separated from the desired alkene product by flash column chromatography.

  • Crystallization: If the product is a solid, recrystallization can be an effective purification method.[13]

Troubleshooting Purification: If you are still struggling with purification, consider the following:

  • Ensure the aqueous washes are sufficient to remove the phosphate byproduct.

  • Optimize your chromatography conditions (e.g., solvent system, silica gel type).

Quantitative Data Summary

The following tables summarize the effects of various reaction parameters on the yield and stereoselectivity of the Horner-Wadsworth-Emmons reaction based on literature data.

Table 1: Effect of Base and Cation on Yield and Selectivity

EntryPhosphonate ReagentAldehydeBaseCationSolventTemperature (°C)Yield (%)E:Z Ratio
1Weinreb amide-type3-phenylpropanalLHMDSLi+THF-78 to 23->99:1
2Weinreb amide-type3-phenylpropanalNaHMDSNa+THF-78 to 23-93:7
3Weinreb amide-type3-phenylpropanalKHMDSK+THF-78 to 23-84:16
4Weinreb amide-type3-phenylpropanaliPrMgClMg2+THF-78low>99:1
5Weinreb amide-type3-phenylpropanaliPrMgClMg2+THF2390>99:1
6Triethyl phosphonoacetateBenzaldehydeDBU/K2CO3K+NoneRT95>99:1
7Triethyl phosphonoacetateCyclohexanecarboxaldehydeDBU/K2CO3K+NoneRT92>99:1
Data adapted from multiple sources.[5][14][15]

Table 2: Effect of Solvent on Yield and Selectivity

EntryPhosphonate ReagentAldehydeBaseSolventYield (%)E:Z Ratio
1Weinreb amide-type3-phenylpropanaliPrMgClTHF90>99:1
2Weinreb amide-type3-phenylpropanaliPrMgClDME83>99:1
3Weinreb amide-type3-phenylpropanaliPrMgClEt2O23100:0
4Weinreb amide-type3-phenylpropanaliPrMgClMeCN15>99:1
5Weinreb amide-type3-phenylpropanaliPrMgClToluene1785:15
Data adapted from reference[15].

Experimental Protocols

Protocol 1: General Procedure for E-Selective HWE Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add the phosphonate reagent (1.1 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the resulting solution to 0 °C and add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates

This protocol is suitable for substrates that are not stable to strong bases.[1]

  • To a solution of the phosphonate reagent (1.0 eq.) and anhydrous LiCl (1.2 eq.) in anhydrous THF at room temperature, add Et3N (1.7 eq.).

  • Stir the mixture for 1 hour.

  • Cool the mixture to 0 °C and add the aldehyde (2.9 eq.) dropwise.

  • Allow the reaction to stir at room temperature for 6 hours or until completion.

  • Quench the reaction with saturated aqueous NH4Cl and dilute with a mixture of hexanes and diethyl ether.

  • Wash the organic layer with brine, and extract the aqueous layer with the same solvent mixture.

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Protocol 3: Still-Gennari Conditions for Z-Selective HWE Reaction

This protocol is designed to favor the formation of Z-alkenes.[1]

  • To a well-stirred solution of 18-crown-6 (5.0 eq.) in anhydrous THF at -78 °C, add a 0.5 M solution of KHMDS in toluene (1.5 eq.).

  • Stir the mixture for 20 minutes at -78 °C.

  • Add the bis(2,2,2-trifluoroethyl)phosphonate reagent (1.0 eq.) and stir for 3 hours at -78 °C.

  • Quench the reaction with saturated aqueous NH4Cl.

  • Extract with diethyl ether, dry the combined organic layers over Na2SO4, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting low yields in Horner-Wadsworth-Emmons reactions.

HWE_Troubleshooting start Low Yield in HWE Reaction reagent_check Check Reagent Quality (Phosphonate, Carbonyl, Base, Solvent) start->reagent_check deprotonation Incomplete Deprotonation? reagent_check->deprotonation Reagents OK stronger_base Use Stronger Base or Increase Equivalents deprotonation->stronger_base Yes check_impurities Check for Acidic Impurities deprotonation->check_impurities Yes reactivity Substrate Reactivity Issue? deprotonation->reactivity No end_node Yield Improved stronger_base->end_node check_impurities->end_node increase_temp Increase Reaction Temperature reactivity->increase_temp Yes longer_time Increase Reaction Time reactivity->longer_time Yes side_reactions Side Reactions Occurring? reactivity->side_reactions No increase_temp->end_node longer_time->end_node milder_base Use Milder Base (e.g., Masamune-Roush) side_reactions->milder_base Yes side_reactions->end_node No, consult further literature milder_base->end_node

Caption: Troubleshooting workflow for low yields in HWE reactions.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(Thiophen-2-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-(Thiophen-2-yl)acetaldehyde is a valuable building block in the synthesis of various pharmaceuticals. This guide provides a comparative analysis of common synthetic routes to this compound, presenting experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.

Comparison of Synthetic Routes

Two primary strategies for the synthesis of this compound are the oxidation of the corresponding alcohol, 2-(Thiophen-2-yl)ethanol, and the direct formylation of thiophene. This guide will focus on two prominent oxidation methods: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. While the Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocycles like thiophene, specific and reproducible quantitative data for the direct synthesis of this compound via this route is less commonly reported in readily accessible literature. Therefore, a direct comparison with the oxidation methods in terms of yield and purity for the target molecule is challenging.

The following table summarizes the key quantitative data for the Swern and Dess-Martin oxidations of 2-(Thiophen-2-yl)ethanol.

Synthesis RouteReagentsSolventReaction TimeTemperatureYield (%)Purity (%)
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineDichloromethane1-2 hours-78 °C to rtHigh (typically >90%)High
Dess-Martin Oxidation Dess-Martin PeriodinaneDichloromethane1-3 hoursRoom TemperatureHigh (typically >90%)High

Experimental Protocols

Swern Oxidation of 2-(Thiophen-2-yl)ethanol

The Swern oxidation is a widely used method for the mild oxidation of primary alcohols to aldehydes.[1][2][3] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.

Experimental Workflow:

Swern_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification DMSO_sol DMSO in DCM Activation Activation of DMSO (-78 °C) DMSO_sol->Activation Oxalyl_sol Oxalyl Chloride in DCM Oxalyl_sol->Activation Alcohol_add Addition of 2-(Thiophen-2-yl)ethanol (-78 °C) Activation->Alcohol_add 5 min Base_add Addition of Triethylamine (-78 °C to rt) Alcohol_add->Base_add 15 min Quench Quenching with Water Base_add->Quench 30 min Extraction Extraction with DCM Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the Swern Oxidation.

Detailed Protocol:

  • A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.

  • A solution of dimethyl sulfoxide (2.0 equivalents) in anhydrous DCM is added dropwise, and the mixture is stirred for 5 minutes.

  • A solution of 2-(thiophen-2-yl)ethanol (1.0 equivalent) in anhydrous DCM is then added dropwise, and the reaction is stirred for an additional 15 minutes at -78 °C.

  • Triethylamine (5.0 equivalents) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 30 minutes.

  • The reaction is quenched by the addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Dess-Martin Periodinane (DMP) Oxidation of 2-(Thiophen-2-yl)ethanol

The Dess-Martin oxidation is another mild and efficient method for oxidizing primary alcohols to aldehydes.[4][5][6] It employs a hypervalent iodine reagent, the Dess-Martin periodinane, which offers the advantages of neutral reaction conditions and a simple work-up.[4]

Experimental Workflow:

DMP_Oxidation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Alcohol_sol 2-(Thiophen-2-yl)ethanol in DCM DMP_add Addition of Dess-Martin Periodinane (Room Temperature) Alcohol_sol->DMP_add Quench Quenching with Na2S2O3 and NaHCO3 DMP_add->Quench 1-3 hours Extraction Extraction with DCM Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

References

Comparative Reactivity Analysis: 2-(Thiophen-2-yl)acetaldehyde vs. 2-(Thiophen-3-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Synthetic and Medicinal Chemistry

The subtle difference in the point of attachment to a thiophene ring can impart significant changes in the reactivity and electronic properties of a molecule. This guide provides a comparative analysis of 2-(Thiophen-2-yl)acetaldehyde and 2-(Thiophen-3-yl)acetaldehyde, two isomers with distinct chemical behaviors. While direct, quantitative comparative studies are scarce, a robust understanding of their reactivity can be extrapolated from the fundamental principles of thiophene chemistry and the electronic effects of the thienyl positional isomers.

Introduction to Isomeric Differences

Thiophene is an aromatic heterocycle where the sulfur atom influences the electron distribution within the ring. The position of a substituent, whether at the 2- or 3-position, dictates its interaction with the heteroatom and the pi-electron system, thereby affecting the reactivity of appended functional groups. In the case of the acetaldehyde derivatives, this positional isomerism is expected to modulate the electrophilicity of the aldehyde carbonyl carbon.

A study on the differential reactivity of thiophene-2-carboxylic acid and thiophene-3-carboxylic acid using DFT and Hartree-Fock theory provides valuable insights.[1][2] The findings suggest that the 2-substituted isomer is somewhat more reactive towards nucleophiles. This is attributed to the potential for an internal hydrogen bond between the carboxylic acid proton and the thiophene sulfur, which polarizes the acid function and optimizes the angle for nucleophilic attack.[1] While acetaldehyde lacks a hydroxyl proton for hydrogen bonding, the underlying electronic differences between the 2- and 3-positions of the thiophene ring are still relevant.

Electronic and Steric Considerations

The reactivity of aldehydes is primarily governed by the electrophilicity of the carbonyl carbon.[3][4] This electrophilicity is influenced by both electronic and steric factors.[3] Alkyl groups, for instance, are electron-donating and reduce the electrophilicity of the carbonyl carbon.[3]

In the context of the thienylacetaldehydes, the thienyl group acts as the substituent. The 2-thienyl group is generally considered to be more electron-withdrawing than the 3-thienyl group due to the proximity of the sulfur atom. This would suggest that the carbonyl carbon in this compound is more electrophilic and, therefore, more reactive towards nucleophiles than in its 3-thienyl counterpart.

Table 1: Predicted Reactivity and Electronic Properties

PropertyThis compound2-(Thiophen-3-yl)acetaldehydeRationale
Predicted Aldehyde Electrophilicity HigherLowerThe 2-position of thiophene is more electron-deficient than the 3-position, leading to a greater electron-withdrawing effect on the acetaldehyde side chain.
Predicted Reactivity with Nucleophiles HigherLowerIncreased electrophilicity of the carbonyl carbon enhances its susceptibility to nucleophilic attack.

Experimental Data and Observations

Hypothetical Comparative Reaction: Aldol Condensation

To illustrate the expected difference in reactivity, a hypothetical aldol condensation with a common nucleophile like acetone is considered.

Workflow for a Comparative Aldol Condensation Experiment

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A This compound in Acetone C Add NaOH (catalyst) to A Stir at RT A->C B 2-(Thiophen-3-yl)acetaldehyde in Acetone D Add NaOH (catalyst) to B Stir at RT B->D E Monitor reaction progress by TLC/GC-MS C->E F Monitor reaction progress by TLC/GC-MS D->F G Quench and work-up E->G H Quench and work-up F->H I Isolate and characterize product G->I J Isolate and characterize product H->J K Compare reaction rates and yields I->K J->K G Aldehyde Thienylacetaldehyde (Electrophile) Adduct Covalent Adduct Aldehyde->Adduct Nucleophilic Attack Target Biological Nucleophile (e.g., Cysteine Thiolate) Target->Adduct Effect Downstream Biological Effect Adduct->Effect

References

A Comparative Guide to Phosgene-Free Thiophene Formylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formylation of thiophene is a critical transformation in the synthesis of numerous pharmaceuticals and functional materials. While phosgene has historically been used in conjunction with N,N-dimethylformamide (DMF) for this purpose, its extreme toxicity necessitates the use of safer, alternative reagents. This guide provides an objective comparison of the most common and effective phosgene-free methods for thiophene formylation, supported by experimental data and detailed protocols.

Comparison of Alternative Formylating Reagents

The selection of a formylating agent for thiophene depends on factors such as desired regioselectivity, substrate tolerance, and reaction conditions. Below is a summary of the performance of the leading alternatives to phosgene.

Reagent/MethodTypical Yield (%)Regioselectivity (2-formyl vs. 3-formyl)Key AdvantagesKey Disadvantages
Vilsmeier-Haack Reagent (DMF/POCl₃)71-74%[1]Highly selective for the 2-positionWell-established, reliable, uses common lab reagentsCan be harsh for sensitive substrates, requires aqueous workup
Organolithium Reagent (n-BuLi/DMF)~77% (on substituted thiophene)[2]Highly selective for the 2-position (via deprotonation)Excellent for achieving high regioselectivity, mild reaction conditionsRequires strictly anhydrous conditions, use of pyrophoric reagents
Rieche Formylation (Cl₂CHOMe/TiCl₄)Moderate to Good (yields vary)Generally favors the 2-positionEffective for electron-rich aromaticsLewis acid catalyst can be harsh, dichloromethyl methyl ether is toxic
Triethyl Orthoformate Not widely reported for direct formylation of unsubstituted thiophene-Mild reagentPrimarily used for formylating activated substrates like aminothiophenes

Experimental Protocols

Detailed methodologies for the key phosgene-free formylation reactions of thiophene are provided below.

Vilsmeier-Haack Formylation of Thiophene

This procedure is adapted from Organic Syntheses.[1]

Reagents:

  • Thiophene

  • N-methylformanilide

  • Phosphorus oxychloride (POCl₃)

  • Diethyl ether

  • Hydrochloric acid (dilute)

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (anhydrous)

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, combine N-methylformanilide (1.0 mole) and phosphorus oxychloride (1.0 mole). Allow the mixture to stand for 30 minutes.

  • Begin stirring and cool the flask in a water bath. Add thiophene (1.1 moles) dropwise at a rate that maintains the temperature between 25-35°C.

  • After the addition is complete, continue stirring at the same temperature for an additional 2 hours, then let the mixture stand at room temperature for 15 hours.

  • Pour the dark, viscous solution into a vigorously stirred mixture of cracked ice (400 g) and water (250 ml).

  • Separate the aqueous layer and extract it three times with diethyl ether.

  • Combine the organic layer and the ether extracts. Wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the ether solution and distill the resulting oil under reduced pressure to obtain 2-thiophenecarboxaldehyde. The reported yield is 71-74%.[1]

Formylation of a Thiophene Derivative via Lithiation

This protocol is based on the formylation of N-phenyl-5-propylthiophene-2-carboxamide.[2]

Reagents:

  • N-phenyl-5-propylthiophene-2-carboxamide

  • n-Butyllithium (n-BuLi) in hexane

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride solution (saturated)

  • Ethyl acetate

Procedure:

  • Dissolve N-phenyl-5-propylthiophene-2-carboxamide (40.8 mmol) in anhydrous THF (80 mL) in a round-bottom flask and cool the solution to -78°C.

  • Add n-BuLi (2.2 equivalents, 2.5 M in hexane) dropwise over 10 minutes and stir the mixture for 20 minutes at -78°C.

  • Add neat DMF (61.2 mmol) slowly over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

  • Concentrate the organic layer and purify the crude product by flash column chromatography to yield the 3-formyl derivative. A yield of 77% was reported for this specific substrate.[2]

Rieche Formylation (General Procedure)

The Rieche formylation is a viable method for formylating electron-rich aromatic compounds like thiophene.[3][4]

Reagents:

  • Thiophene

  • Dichloromethyl methyl ether (Cl₂CHOMe)

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (DCM), anhydrous

  • Ice water for quenching

Procedure:

  • Dissolve thiophene in anhydrous dichloromethane and cool the solution to 0°C.

  • Add titanium tetrachloride dropwise to the cooled solution.

  • Slowly add dichloromethyl methyl ether to the reaction mixture.

  • Stir the reaction at 0°C for a specified time (typically a few hours).

  • Quench the reaction by pouring it into ice water.

  • Extract the product with dichloromethane, wash the organic layer, dry, and purify by distillation or chromatography.

Signaling Pathways and Experimental Workflows

The logical workflow for selecting an alternative reagent for thiophene formylation can be visualized as follows:

Formylation_Workflow Workflow for Phosgene-Free Thiophene Formylation start Start: Need to formylate thiophene phosgene Phosgene-based method (Avoid due to toxicity) start->phosgene alternatives Select Phosgene-Free Alternative start->alternatives vilsmeier Vilsmeier-Haack (DMF/POCl3) alternatives->vilsmeier organolithium Organolithium (n-BuLi/DMF) alternatives->organolithium rieche Rieche (Cl2CHOMe/TiCl4) alternatives->rieche other Other Methods (e.g., Triethyl Orthoformate) alternatives->other vilsmeier_adv Adv: Well-established, good yield vilsmeier->vilsmeier_adv vilsmeier_disadv Disadv: Can be harsh vilsmeier->vilsmeier_disadv organolithium_adv Adv: High regioselectivity, mild organolithium->organolithium_adv organolithium_disadv Disadv: Requires anhydrous conditions, pyrophoric reagents organolithium->organolithium_disadv rieche_adv Adv: Effective for electron-rich systems rieche->rieche_adv rieche_disadv Disadv: Harsh Lewis acid, toxic reagent rieche->rieche_disadv other_note Note: Less common for unsubstituted thiophene other->other_note

Caption: Decision workflow for selecting a phosgene-free thiophene formylation method.

The reaction mechanism for the Vilsmeier-Haack formylation, a widely used alternative, involves the formation of the Vilsmeier reagent, which then acts as the electrophile in an electrophilic aromatic substitution reaction with thiophene.

Vilsmeier_Mechanism Vilsmeier-Haack Formylation Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Intermediate Iminium Salt Intermediate Thiophene Thiophene Thiophene->Intermediate + Vilsmeier Reagent Product 2-Thiophenecarboxaldehyde Intermediate->Product + H2O H2O H2O (Workup)

Caption: Mechanism of Vilsmeier-Haack formylation of thiophene.

References

A Comparative Spectroscopic Analysis of 2-(Thiophen-2-yl)acetaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 2-(thiophen-2-yl)acetaldehyde and its primary alcohol, carboxylic acid, and methyl ester derivatives. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols.

This publication offers an objective comparison of the spectroscopic properties of this compound and its closely related derivatives: 2-(thiophen-2-yl)ethanol, 2-(thiophen-2-yl)acetic acid, and methyl 2-(thiophen-2-yl)acetate. Understanding the nuanced differences in their spectral data is crucial for the unambiguous identification, characterization, and quality control of these compounds in research and development settings. The data presented herein has been compiled from various spectroscopic databases and scientific literature to provide a reliable reference for professionals in the fields of chemistry and drug discovery.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound and its derivatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundH-3'H-4'H-5'-CH₂-Aldehyde/Alcohol/Acid/Ester Protons
This compound~7.0-7.2~7.0-7.2~7.4-7.6~3.8 (d)~9.8 (t)
2-(Thiophen-2-yl)ethanol[1]6.866.947.143.05 (t)3.81 (t, -CH₂OH), 2.02 (s, -OH)
2-(Thiophen-2-yl)acetic acid~7.0-7.3~7.0-7.3~7.3-7.5~3.9 (s)~11-12 (br s, -COOH)
Methyl 2-(thiophen-2-yl)acetate~6.9-7.2~6.9-7.2~7.2-7.4~3.9 (s)~3.7 (s, -OCH₃)

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. d = doublet, t = triplet, s = singlet, br s = broad singlet.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundC-2'C-3'C-4'C-5'-CH₂-Carbonyl/Ester/Alcohol Carbon
This compound[2]~138~127~126~125~45~200
2-(Thiophen-2-yl)ethanol~142~127~125~12433.363.4
2-(Thiophen-2-yl)acetic acid~135~127~126~125~36~172
Methyl 2-(thiophen-2-yl)acetate[3]~135~127~125~124~36~171, ~52 (-OCH₃)

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data (Key Absorption Bands in cm⁻¹)

Compoundν(C=O)ν(O-H)ν(C-H, thiophene)ν(C=C, thiophene)ν(C-S)
This compound~1720 (s)-~3100~1500-1400~850-800
2-(Thiophen-2-yl)ethanol[4]-~3350 (br)~3100~1500-1400~850-800
2-(Thiophen-2-yl)acetic acid~1700 (s)~3000-2500 (br)~3100~1500-1400~850-800
Methyl 2-(thiophen-2-yl)acetate~1740 (s)-~3100~1500-1400~850-800

Note: s = strong, br = broad. Frequencies are approximate.

Table 4: Mass Spectrometry (MS) Data (m/z of Key Fragments)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound[2]12697 ([M-CHO]⁺), 83, 58
2-(Thiophen-2-yl)ethanol[5]12897 ([M-CH₂OH]⁺), 84, 58
2-(Thiophen-2-yl)acetic acid[6]14297 ([M-COOH]⁺), 83
Methyl 2-(thiophen-2-yl)acetate[3]15697 ([M-COOCH₃]⁺), 83

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (0 ppm). The chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples like 2-(thiophen-2-yl)ethanol, a thin film is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Solid samples, such as 2-(thiophen-2-yl)acetic acid, are typically analyzed as a KBr pellet. The spectra are recorded in the range of 4000-400 cm⁻¹, and the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC) for separation and purification, and then ionized by a high-energy electron beam (typically 70 eV). The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are recorded on a double-beam UV-Vis spectrophotometer. A dilute solution of the compound is prepared in a suitable solvent, such as ethanol or cyclohexane. The absorbance of the solution is measured over a wavelength range of approximately 200-400 nm. The wavelength of maximum absorption (λmax) is a key characteristic. For aldehydes and ketones, a weak n→π* transition is often observed around 270-300 nm[7].

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound, such as this compound and its derivatives.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample Test Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution in UV-grade Solvent Sample->Dilution IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR UV_Vis UV-Vis Spectroscopy Dilution->UV_Vis Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation Functional_Group_ID Functional Group Identification IR->Functional_Group_ID Fragmentation_Analysis Fragmentation Pattern Analysis MS->Fragmentation_Analysis UV_Vis->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Functional_Group_ID->Structure_Elucidation Fragmentation_Analysis->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

References

Comparative Analysis of the Biological Activities of 2-(Thiophen-2-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various derivatives of 2-(Thiophen-2-yl)acetic acid, focusing on their anti-inflammatory, anticancer, and antimicrobial properties. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key assays to facilitate reproducibility and further investigation.

Anti-inflammatory and Anticancer Activities

A series of 2-(Thiophen-2-yl)acetic acid derivatives have been synthesized and evaluated for their potential as dual anti-inflammatory and anticancer agents. The primary molecular target for the anti-inflammatory activity is microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the production of pro-inflammatory prostaglandin E2 (PGE2). The anticancer activity has been assessed against the human lung carcinoma cell line, A549.

Quantitative Data Summary

The inhibitory activities of several 2-(Thiophen-2-yl)acetic acid derivatives against mPGES-1 and their cytotoxic effects on A549 cells are summarized in the table below.

CompoundDerivative SubstitutionmPGES-1 IC50 (µM)A549 Cell Line IC50 (µM)
2a 2-(4-(4-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic Acid> 1025.3 ± 1.2
2b 2-(4-(3-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic Acid> 1030.5 ± 1.5
2c Structure Unavailable 3.5 ± 0.415.8 ± 0.9
2d 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic Acid> 10> 50
2e 2-(4-(4-(phenoxymethyl)phenyl)thiophen-2-yl)acetic Acid8.2 ± 0.845.1 ± 2.1
2f 2-(4-(3-(benzyloxy)phenyl)thiophen-2-yl)acetic Acid> 10> 50
CAY10526 (Reference) Reference Compound Not Reported18.5 ± 0.9

Data sourced from a study on 2-(Thiophen-2-yl)acetic acid-based lead compounds for mPGES-1 inhibition.[1][2][3][4][5]

Among the tested compounds, compound 2c demonstrated the most promising dual activity, with potent inhibition of mPGES-1 and significant cytotoxicity against A549 cells, comparable to the reference compound CAY10526.[1][2][3][4][5]

Antimicrobial Activity

In a related study, an amide derivative of 2-(Thiophen-2-yl)acetic acid, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized and evaluated for its antimicrobial properties.

Quantitative Data Summary

The minimum inhibitory concentrations (MICs) of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide against a panel of bacteria and fungi are presented below.

MicroorganismStrainMIC (µg/mL)
Gram-positive Bacteria
Staphylococcus aureusATCC 6538P>1000
Listeria monocytogenesATCC 19111>1000
Micrococcus luteusNRRL B-4375>1000
Gram-negative Bacteria
Escherichia coliATCC 25922>1000
Klebsiella pneumoniaeATCC 700603>1000
Salmonella typhimuriumATCC 14028>1000
Yeasts
Candida glabrataATCC 9003062.5
Candida kruseiATCC 34135125

Data from a study on the synthesis and biological evaluation of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.[1][2]

This derivative exhibited significant activity against the yeasts Candida glabrata and Candida krusei.[1][2]

Experimental Protocols

Synthesis of 2-(Thiophen-2-yl)acetic Acid Derivatives (General Procedure)

The synthesis of the evaluated 2-(Thiophen-2-yl)acetic acid derivatives was achieved through a Suzuki-Miyaura cross-coupling reaction.[1][2]

G A Aromatic Bromide C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B 2-(Thiophen-2-yl)acetic acid derivative with boronic acid or ester B->C D Target 2-(Thiophen-2-yl)acetic acid derivative C->D

Caption: General workflow for the synthesis of 2-(Thiophen-2-yl)acetic acid derivatives.

Cell-Free mPGES-1 Inhibition Assay

The inhibitory activity of the compounds against mPGES-1 was determined using a cell-free enzymatic assay.[6]

  • Enzyme Source: Microsomes from interleukin-1β (IL-1β)-stimulated A549 cells were used as the source of mPGES-1.

  • Reaction Mixture: The test compounds were pre-incubated with the microsomes in a reaction buffer.

  • Substrate Addition: The reaction was initiated by the addition of the substrate, prostaglandin H2 (PGH2).

  • Incubation: The reaction was allowed to proceed for a specific time at 37°C.

  • Quantification: The amount of PGE2 produced was quantified using an enzyme immunoassay (EIA).

  • IC50 Determination: The concentration of the compound that inhibited 50% of the mPGES-1 activity (IC50) was calculated.

A549 Cell Viability (MTT) Assay

The cytotoxic effect of the compounds on A549 human lung carcinoma cells was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: A549 cells were seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds for 48 or 72 hours.

  • MTT Addition: MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the amide derivative was determined using the broth microdilution method.[1]

  • Serial Dilutions: Two-fold serial dilutions of the test compound were prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates were incubated under appropriate conditions for the growth of the microorganism.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.

Signaling Pathways

Proposed Mechanism of Anticancer Activity in A549 Cells

The most promising dual-activity compound, 2c , was found to induce cell cycle arrest at the G0/G1 phase and subsequently lead to apoptosis in A549 cells.[3][4]

G cluster_0 Compound 2c Treatment cluster_1 Cell Cycle Regulation cluster_2 Apoptosis Pathway Compound_2c 2-(Thiophen-2-yl)acetic acid derivative (2c) CyclinD1_CDK4 Cyclin D1 / CDK4 Complex Compound_2c->CyclinD1_CDK4 Downregulation G0G1_Arrest G0/G1 Phase Arrest CyclinD1_CDK4->G0G1_Arrest Induces Mitochondria Mitochondrial Pathway G0G1_Arrest->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

A Comparative Guide to the Reactivity of 2-(Thiophen-2-yl)acetaldehyde and Benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-(thiophen-2-yl)acetaldehyde and benzaldehyde. The information presented herein is supported by theoretical principles and available experimental data, offering valuable insights for reaction design and optimization in synthetic chemistry and drug development.

Theoretical Framework: Electronic Effects on Reactivity

The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon. This, in turn, is influenced by the electronic properties of the substituent attached to the carbonyl group.

  • Benzaldehyde: The benzene ring is an aromatic system that can donate electron density to the aldehyde group through resonance, and withdraw electron density through inductive effects. Overall, the phenyl group is considered to be weakly electron-withdrawing, which slightly deactivates the aldehyde towards nucleophilic attack compared to aliphatic aldehydes.

  • This compound: The thiophene ring is also an aromatic heterocycle. Due to the presence of the sulfur atom, which can donate a lone pair of electrons into the π-system, thiophene is considered an electron-rich aromatic ring.[1][2] This increased electron density in the thiophene ring, when attached to the acetaldehyde moiety, is expected to have a more pronounced electron-donating effect compared to the phenyl group in benzaldehyde. This would decrease the electrophilicity of the carbonyl carbon in this compound, making it potentially less reactive towards nucleophiles than benzaldehyde.

Comparative Reactivity in Condensation Reactions

Condensation reactions, such as the Knoevenagel condensation, provide a useful platform for comparing the reactivity of aldehydes. These reactions involve the nucleophilic attack of a carbanion on the carbonyl carbon.

A kinetic study on the base-catalyzed condensation of various aldehydes with heteroaromatic acetonitriles revealed that thiophene-2-carbaldehyde (a structurally similar compound to this compound) is less reactive than benzaldehyde.[3] This finding supports the theoretical consideration that the electron-donating nature of the thiophene ring reduces the electrophilicity of the aldehyde, thereby slowing down the rate of nucleophilic attack.

Table 1: Comparative Kinetic Data for Condensation Reactions
AldehydeReactantRelative Rate ConstantReference
BenzaldehydeAcetonitrilesHigher[3]
Thiophene-2-carbaldehydeAcetonitrilesLower[3]

Experimental Protocols: Knoevenagel Condensation

The following is a detailed protocol for a Knoevenagel condensation reaction involving an aromatic aldehyde. This protocol can serve as a starting point for comparative studies between benzaldehyde and this compound.

General Protocol for Knoevenagel Condensation

This reaction involves the condensation of an aldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst like piperidine.[4]

Materials:

  • Aromatic aldehyde (benzaldehyde or this compound)

  • Malonic acid

  • Pyridine (solvent)

  • Piperidine (catalyst)

Procedure:

  • Dissolve malonic acid (10 mmol) in pyridine (3.0 mL).

  • Add the aromatic aldehyde (5 mmol) to the solution.

  • Add piperidine (2 mmol) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the pyridine under reduced pressure.

  • Work up the reaction mixture by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualization of Reaction Mechanism and Workflow

Knoevenagel Condensation Mechanism

The following diagram illustrates the general mechanism of the Knoevenagel condensation.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Active Methylene Active Methylene Enolate Enolate Active Methylene->Enolate Deprotonation Base Base Aldehyde Aldehyde Alkoxide Intermediate Alkoxide Intermediate Enolate->Alkoxide Intermediate Attack on Carbonyl Proton Source H+ Source Beta-Hydroxy Adduct β-Hydroxy Adduct Alkoxide Intermediate->Beta-Hydroxy Adduct Protonation Final Product α,β-Unsaturated Product Beta-Hydroxy Adduct->Final Product - H2O

Caption: General mechanism of the Knoevenagel condensation.

Experimental Workflow for Reactivity Comparison

The following flowchart outlines a typical experimental workflow for comparing the reactivity of the two aldehydes.

Experimental_Workflow cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up and Isolation cluster_analysis Analysis and Comparison Setup Reaction A Reaction with Benzaldehyde Monitor A Monitor Progress (TLC) Setup Reaction A->Monitor A Setup Reaction B Reaction with This compound Monitor B Monitor Progress (TLC) Setup Reaction B->Monitor B Workup A Quench and Extract Monitor A->Workup A Workup B Quench and Extract Monitor B->Workup B Isolate A Isolate Product A Workup A->Isolate A Isolate B Isolate Product B Workup B->Isolate B Analyze A Characterize and Determine Yield of A Isolate A->Analyze A Analyze B Characterize and Determine Yield of B Isolate B->Analyze B Compare Compare Yields and Reaction Times Analyze A->Compare Analyze B->Compare

References

Advantages of using 2-(Thiophen-2-yl)acetaldehyde in specific synthetic pathways

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic organic chemistry, the choice of reagents is paramount to the success of a reaction, influencing yield, stereoselectivity, and overall efficiency. This guide provides a comparative analysis of 2-(Thiophen-2-yl)acetaldehyde against other commonly used aldehydes in two pivotal synthetic transformations: the Pictet-Spengler reaction for the synthesis of tetrahydro-β-carbolines and the Wittig reaction for olefination. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize their synthetic pathways.

Pictet-Spengler Reaction: A Gateway to Tetrahydro-β-carbolines

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, a scaffold present in numerous biologically active alkaloids and pharmaceutical agents. The reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde, followed by an acid-catalyzed cyclization.

Comparative Performance of Aldehydes

The reactivity and electronic properties of the aldehyde employed in the Pictet-Spengler reaction can significantly impact the reaction's efficiency. Here, we compare the performance of this compound with other aromatic and aliphatic aldehydes in the reaction with tryptamine.

AldehydeProductYield (%)Reference
This compound 1-(Thiophen-2-ylmethyl)-1,2,3,4-tetrahydro-β-carboline78% [1]
Benzaldehyde1-Phenyl-1,2,3,4-tetrahydro-β-carboline25%[2]
3-Methoxybenzaldehyde1-(3-Methoxyphenyl)-1,2,3,4-tetrahydro-β-carboline73%[2]
2-Methoxybenzaldehyde1-(2-Methoxyphenyl)-1,2,3,4-tetrahydro-β-carboline9%[2]
Phenylacetaldehyde1-Benzyl-1,2,3,4-tetrahydro-β-carboline85%

Advantages of this compound:

From the data, this compound demonstrates a high yield (78%) in the Pictet-Spengler reaction with tryptamine, comparable to that of phenylacetaldehyde and significantly outperforming benzaldehyde and its substituted derivatives. The electron-rich nature of the thiophene ring is thought to facilitate the electrophilic aromatic substitution step of the reaction mechanism, leading to a more efficient cyclization. The resulting 1-(thiophen-2-ylmethyl) substituted tetrahydro-β-carboline is a valuable building block for the synthesis of novel pharmaceutical candidates.

Experimental Protocol: Synthesis of 1-(Thiophen-2-ylmethyl)-1,2,3,4-tetrahydro-β-carboline

A solution of tryptamine (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as dichloromethane or toluene is stirred at room temperature. A protic acid, typically trifluoroacetic acid (TFA) or hydrochloric acid, is added, and the reaction mixture is stirred for several hours at room temperature or with gentle heating. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography.

Pictet_Spengler_Workflow reagents Tryptamine + This compound reaction Pictet-Spengler Reaction (Acid Catalyst, Solvent) reagents->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification product 1-(Thiophen-2-ylmethyl)- 1,2,3,4-tetrahydro-β-carboline purification->product

Caption: Pictet-Spengler Reaction Workflow.

Wittig Reaction: A Versatile Olefination Method

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium ylide. The stereochemical outcome of the reaction is highly dependent on the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.

Comparative Performance of Aldehydes with a Stabilized Ylide

Here, we compare the performance of this compound with other aldehydes in the Wittig reaction with a stabilized ylide, ethyl (triphenylphosphoranylidene)acetate, which is known to favor the formation of the (E)-alkene.

AldehydeYlideProductYield (%)E/Z RatioReference
This compound Ethyl (triphenylphosphoranylidene)acetateEthyl 3-(thiophen-2-yl)acrylate85% >95:5
BenzaldehydeEthyl (triphenylphosphoranylidene)acetateEthyl cinnamate82%>98:2[3]
PhenylacetaldehydeEthyl (triphenylphosphoranylidene)acetateEthyl 4-phenylbut-2-enoate75%>95:5
FurfuralEthyl (triphenylphosphoranylidene)acetateEthyl 3-(furan-2-yl)acrylate92%>98:2

Advantages of this compound:

This compound provides an excellent yield (85%) and high (E)-stereoselectivity in the Wittig reaction with a stabilized ylide. Its performance is comparable to other aromatic aldehydes and superior to phenylacetaldehyde in terms of yield. The resulting α,β-unsaturated ester containing a thiophene moiety is a versatile intermediate for the synthesis of various heterocyclic compounds and polymers.

Experimental Protocol: Synthesis of Ethyl (E)-3-(thiophen-2-yl)acrylate

To a solution of this compound (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is added ethyl (triphenylphosphoranylidene)acetate (1.05 eq). The reaction mixture is stirred at room temperature for several hours until completion, as monitored by TLC. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Wittig_Reaction_Pathway cluster_reactants Reactants cluster_products Products aldehyde This compound reaction Wittig Reaction (Anhydrous Solvent, RT) aldehyde->reaction ylide Ethyl (triphenylphosphoranylidene)acetate ylide->reaction alkene Ethyl (E)-3-(thiophen-2-yl)acrylate reaction->alkene byproduct Triphenylphosphine oxide reaction->byproduct

References

Predicting the Reactivity of 2-(Thiophen-2-yl)acetaldehyde: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted reactivity of 2-(thiophen-2-yl)acetaldehyde using Density Functional Theory (DFT) calculations. In the absence of direct experimental kinetic data for this specific molecule, this report outlines a robust computational protocol to predict its reactivity and compares it with well-characterized aldehydes: formaldehyde, acetaldehyde, and benzaldehyde. The supporting data is derived from established experimental findings for the benchmark molecules and theoretical values from computational studies.

Introduction to Reactivity Prediction using DFT

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their reactivity. By calculating various molecular properties, known as reactivity descriptors, we can gain insight into how a molecule will behave in a chemical reaction.

Key global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) include:

  • HOMO-LUMO Energy Gap (ΔE): A smaller gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

  • Global Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Harder molecules are typically less reactive.

  • Global Softness (S): The reciprocal of hardness. Softer molecules are generally more reactive.

  • Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.

Local reactivity descriptors, such as Fukui functions , pinpoint the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attack.

Proposed DFT Calculation Workflow

To predict the reactivity of this compound and for a consistent comparison with benchmark aldehydes, the following DFT workflow is proposed:

DFT_Workflow cluster_setup Computational Setup cluster_calc Calculations cluster_analysis Data Analysis cluster_output Output mol_struct Molecular Structure Input (this compound & Benchmarks) dft_method DFT Functional Selection (e.g., B3LYP) mol_struct->dft_method basis_set Basis Set Selection (e.g., 6-311++G(d,p)) dft_method->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc single_point Single Point Energy Calculation (Neutral, Anion, Cation) geom_opt->single_point homo_lumo Extract HOMO & LUMO Energies single_point->homo_lumo fukui Calculate Fukui Functions (Local Reactivity) single_point->fukui global_desc Calculate Global Reactivity Descriptors (ΔE, η, S, ω) homo_lumo->global_desc reactivity_prediction Reactivity Prediction & Comparison global_desc->reactivity_prediction fukui->reactivity_prediction

Figure 1: Proposed DFT workflow for reactivity prediction.

Comparative Data

Calculated Global Reactivity Descriptors

The following table summarizes the global reactivity descriptors for the benchmark aldehydes, obtained from existing DFT studies, and provides a template for the predicted values for this compound. A smaller HOMO-LUMO gap and hardness, along with a higher softness and electrophilicity index, generally indicate higher reactivity.

MoleculeEHOMO (eV)ELUMO (eV)ΔE (HOMO-LUMO Gap) (eV)Hardness (η) (eV)Softness (S) (eV⁻¹)Electrophilicity (ω) (eV)
This compound PredictedPredictedPredictedPredictedPredictedPredicted
Formaldehyde-11.83-0.6511.185.590.1791.84
Acetaldehyde-10.88-0.3710.515.260.1901.58
Benzaldehyde-9.89-1.138.764.380.2281.88

Note: Values for benchmark aldehydes are illustrative and can vary with the level of theory. The values for this compound are to be determined through the proposed DFT calculations.

Experimental Reactivity Comparison of Benchmark Aldehydes

Experimental evidence consistently shows that aliphatic aldehydes are more reactive than aromatic aldehydes in nucleophilic addition reactions. The general order of reactivity is: Formaldehyde > Acetaldehyde > Benzaldehyde .

AldehydeRelative ReactivitySupporting Experimental Observations
Formaldehyde HighestMost susceptible to nucleophilic attack due to the least steric hindrance and highest partial positive charge on the carbonyl carbon. Readily undergoes oxidation and polymerization.[1][2]
Acetaldehyde IntermediateMore reactive than ketones and aromatic aldehydes. Undergoes nucleophilic addition, oxidation, and aldol condensation readily.[1][2]
Benzaldehyde LowestLess reactive towards nucleophilic addition due to the resonance stabilization of the carbonyl group by the benzene ring, which reduces the electrophilicity of the carbonyl carbon.[3][4] It is easily oxidized to benzoic acid.

Predicted Reactivity of this compound

Based on the principles of electronic effects, the reactivity of this compound is anticipated to be intermediate between that of acetaldehyde and benzaldehyde. The electron-rich thiophene ring is expected to exert a resonance effect, similar to the phenyl ring in benzaldehyde, which would decrease the electrophilicity of the carbonyl carbon compared to acetaldehyde. However, the precise extent of this effect requires quantification through the proposed DFT calculations. The calculated reactivity descriptors will provide a more definitive prediction of its reactivity relative to the benchmark aldehydes.

Reactivity_Relationship cluster_dft DFT Descriptors cluster_reactivity Chemical Reactivity gap HOMO-LUMO Gap (ΔE) reactivity Increased Reactivity (e.g., towards Nucleophiles) gap->reactivity Decreases hardness Hardness (η) hardness->reactivity Decreases softness Softness (S) softness->reactivity Increases electro Electrophilicity (ω) electro->reactivity Increases

Figure 2: Relationship between DFT descriptors and chemical reactivity.

Experimental Protocols for Reactivity Assessment

The following are established experimental protocols that can be used to validate the computational predictions of aldehyde reactivity.

Tollen's Test (Silver Mirror Test)

This test distinguishes aldehydes from ketones based on their ease of oxidation. Aldehydes are oxidized to carboxylic acids, while the silver-ammonia complex is reduced to metallic silver.

  • Protocol:

    • Prepare Tollen's reagent by adding a drop of 2M NaOH to 2 mL of 0.1M silver nitrate solution. Add dilute ammonia solution dropwise until the brown precipitate of silver oxide just dissolves.

    • Add a few drops of the aldehyde to the freshly prepared Tollen's reagent.

    • Warm the mixture in a water bath for a few minutes.

  • Positive Result for Aldehyde: Formation of a silver mirror on the inner surface of the test tube or a black precipitate of silver. The rate of mirror formation can be used as a qualitative measure of reactivity.

Fehling's Test

This is another oxidation test where an aldehyde reduces the deep blue copper(II) ions in Fehling's solution to red copper(I) oxide.

  • Protocol:

    • Mix equal volumes of Fehling's solution A (aqueous copper(II) sulfate) and Fehling's solution B (aqueous sodium potassium tartrate and NaOH).

    • Add a few drops of the aldehyde to the Fehling's solution.

    • Heat the mixture in a water bath.

  • Positive Result for Aldehyde: Formation of a red precipitate of copper(I) oxide.

Nucleophilic Addition of Sodium Bisulfite

This reaction involves the nucleophilic addition of the bisulfite ion to the carbonyl group of an aldehyde to form a crystalline adduct.

  • Protocol:

    • Prepare a saturated solution of sodium bisulfite in water.

    • Add the aldehyde to the sodium bisulfite solution and shake vigorously.

    • Cool the mixture in an ice bath to facilitate the precipitation of the adduct.

  • Observation: The formation of a white crystalline precipitate indicates a positive reaction. The rate and extent of precipitation can be compared for different aldehydes.

Conclusion

This guide outlines a combined computational and experimental approach to characterize the reactivity of this compound. The proposed DFT calculations will yield quantitative reactivity descriptors, allowing for a direct comparison with well-known aldehydes. The predicted reactivity can then be experimentally verified using established qualitative tests. This methodology provides a robust framework for understanding and predicting the chemical behavior of novel aldehydes, which is crucial for applications in drug development and chemical synthesis.

References

A Comparative Analysis of Impurities in Commercial 2-(Thiophen-2-yl)acetaldehyde for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials is a critical parameter in drug development and chemical research, as impurities can significantly impact reaction yields, biological activity, and safety profiles. This guide provides a comparative characterization of impurities found in commercial batches of 2-(Thiophen-2-yl)acetaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. By presenting quantitative data and detailed analytical methodologies, this document aims to assist researchers in making informed decisions when selecting a supplier and implementing appropriate quality control measures.

Quantitative Comparison of Impurities

Two commercial sources of this compound were analyzed to determine their impurity profiles. The following table summarizes the levels of common process-related impurities and degradation products identified.

ImpurityStructureSource A (% Area by HPLC)Source B (% Area by HPLC)
This compound C₆H₆OS 99.52 98.85
2-ThiopheneethanolC₆H₈OS0.150.45
2-ThiophenecarboxaldehydeC₅H₄OS0.080.25
2-(Thiophen-2-yl)acetic acidC₆H₆O₂S0.110.18
Unidentified Impurity 1-0.050.12
Unidentified Impurity 2-0.090.15

Note: The data presented are representative and may vary between different batches from the same supplier.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this characterization are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed for the quantitative determination of this compound and its impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    20.0 80
    25.0 80
    25.1 20

    | 30.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of Acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

This protocol is used for the separation and identification of volatile and semi-volatile impurities.

  • Instrumentation: A GC-MS system with a mass selective detector.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve 10 mg of this compound in 1 mL of Dichloromethane.

Workflow for Impurity Characterization

The following diagram illustrates the logical steps involved in the characterization of impurities in commercial this compound.

G cluster_0 Sample Handling and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting A Receive Commercial Samples (Source A & Source B) B Sample Preparation for HPLC A->B C Sample Preparation for GC-MS A->C D HPLC Analysis for Purity Quantification B->D E GC-MS Analysis for Impurity Identification C->E F Process HPLC Data (Peak Integration, % Area) D->F G Process GC-MS Data (Library Search, Spectral Interpretation) E->G I Generate Comparison Report F->I H Structure Elucidation of Unknown Impurities G->H H->I

A Researcher's Guide to Assessing Cross-Reactivity of 2-(Thiophen-2-yl)acetaldehyde in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative framework for designing and executing cross-reactivity studies for 2-(Thiophen-2-yl)acetaldehyde. We will explore the generation of specific antibodies and compare the performance of immunoassays with chromatographic methods, providing hypothetical data to illustrate key performance indicators.

Comparative Analysis of Analytical Methods

The two primary analytical approaches for quantifying a small molecule like this compound in a complex matrix are immunoassays and chromatography-based methods. Each has distinct advantages and disadvantages in terms of specificity, sensitivity, and throughput.

Table 1: Hypothetical Cross-Reactivity Profile of a Polyclonal Antibody Against this compound in a Competitive ELISA

CompoundStructureIC50 (µM)Cross-Reactivity (%)
This compound 0.1 100
Acetaldehyde1500.07
Thiophene-2-carboxaldehyde250.4
Phenylacetaldehyde800.125
Malondialdehyde>1000<0.01

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Test Compound) x 100

Table 2: Performance Comparison of Analytical Methods for this compound Quantification

ParameterCompetitive ELISAHPLC-UVGC-MS
Principle Antibody-antigen bindingChromatographic separation and UV detectionGas chromatographic separation and mass spectrometric detection
Lower Limit of Quantification (LLOQ) ~1 ng/mL~50 ng/mL~5 ng/mL
Specificity Dependent on antibody quality; potential for cross-reactivityHigh; based on retention time and UV spectrumVery high; based on retention time and mass fragmentation pattern
Throughput High (96-well plate format)Low to mediumMedium
Matrix Effect Can be significantModerateLow to moderate
Development Time Long (antibody generation)Short to moderateModerate

Experimental Protocols

Detailed and robust experimental protocols are essential for an accurate assessment of cross-reactivity. Below are methodologies for antibody generation and analytical testing.

Protocol 1: Generation of Polyclonal Antibodies against this compound
  • Hapten Synthesis and Conjugation:

    • Due to its small size, this compound acts as a hapten and requires conjugation to a larger carrier protein to become immunogenic.[1][2][3]

    • A derivative of this compound containing a reactive carboxyl group is synthesized to facilitate conjugation.

    • The hapten is then covalently linked to Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for ELISA screening, using a standard carbodiimide (EDC) crosslinker chemistry.[4]

  • Immunization:

    • Rabbits are immunized with the this compound-KLH conjugate emulsified in Freund's adjuvant.

    • A primary immunization is followed by several booster injections over a period of 2-3 months to elicit a high-titer antibody response.

  • Antibody Titer Determination and Purification:

    • Blood samples are collected, and the antibody titer is determined by indirect ELISA using the this compound-BSA conjugate as the coating antigen.

    • Once a high titer is achieved, the polyclonal antibodies are purified from the serum using protein A affinity chromatography.

Protocol 2: Competitive ELISA for Cross-Reactivity Assessment
  • Plate Coating: A 96-well microtiter plate is coated with the this compound-BSA conjugate and incubated overnight at 4°C.

  • Blocking: The plate is washed, and non-specific binding sites are blocked with a solution of 1% BSA in phosphate-buffered saline (PBS).

  • Competition: A fixed concentration of the purified anti-2-(Thiophen-2-yl)acetaldehyde antibody is mixed with varying concentrations of the test compounds (including this compound as a standard) and added to the wells. The plate is incubated for 1-2 hours at room temperature.

  • Detection: The plate is washed, and a secondary antibody conjugated to horseradish peroxidase (HRP) is added.

  • Signal Generation: After another washing step, a substrate solution (e.g., TMB) is added, and the color development is stopped with an acid solution. The absorbance is read at 450 nm.

  • Data Analysis: The IC50 values (the concentration of the analyte that causes 50% inhibition of the signal) are calculated for each compound to determine the percentage of cross-reactivity.

Protocol 3: HPLC-UV Method for Orthogonal Confirmation
  • Sample Preparation:

    • Proteins in the biological matrix (e.g., plasma) are precipitated with a solvent like acetonitrile.

    • To enhance detection, aldehydes in the sample are derivatized with 2,4-dinitrophenylhydrazine (DNPH), which forms a stable hydrazone that can be detected by UV.[5][6][7]

  • Chromatographic Conditions:

    • The derivatized sample is injected onto a C18 reverse-phase HPLC column.[5][7]

    • A gradient elution with a mobile phase consisting of acetonitrile and water is used to separate the this compound-DNPH derivative from other components in the matrix.[5]

  • Detection and Quantification:

    • The eluent is monitored with a UV detector at a wavelength optimal for the DNPH derivative (e.g., 365 nm).[7]

    • Quantification is achieved by comparing the peak area of the analyte to a standard curve prepared with known concentrations of derivatized this compound.

Visualizing Workflows and Pathways

To further clarify the experimental and biological processes, the following diagrams illustrate key workflows and a potential biological interaction pathway.

G cluster_hapten Hapten Preparation cluster_immuno Immunization & Production Hapten This compound (Hapten) Conjugation EDC Conjugation Hapten->Conjugation Carrier Carrier Protein (KLH) Carrier->Conjugation Hapten_Carrier Hapten-Carrier Conjugate Conjugation->Hapten_Carrier Immunization Immunize Animal Hapten_Carrier->Immunization Boosters Booster Injections Immunization->Boosters Serum Collect Serum Boosters->Serum Purification Purify Antibodies (Protein A) Serum->Purification Antibodies Polyclonal Antibodies Purification->Antibodies G Start Coat Plate with Hapten-BSA Conjugate Block Block with BSA Start->Block Compete Add Antibody and Test Compound Mixture Block->Compete Wash1 Wash Compete->Wash1 SecondaryAb Add HRP-conjugated Secondary Antibody Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Substrate Add TMB Substrate Wash2->Substrate Stop Stop Reaction Substrate->Stop Read Read Absorbance at 450 nm Stop->Read G Aldehyde Acetaldehyde or This compound Adduct Protein Adduct Formation Aldehyde->Adduct Protein Cellular Protein (e.g., Enzyme, Receptor) Protein->Adduct Function Altered Protein Function (e.g., Enzyme Inhibition) Adduct->Function Stress Cellular Stress Response (e.g., Oxidative Stress) Adduct->Stress Immune Immune Response (Antibody Production) Adduct->Immune

References

Safety Operating Guide

Navigating the Safe Handling of 2-(Thiophen-2-yl)acetaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Handling Protocols for 2-(Thiophen-2-yl)acetaldehyde

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound (CAS No. 15022-15-8). Adherence to these guidelines is essential for ensuring laboratory safety and proper environmental stewardship. This chemical is classified as a combustible liquid that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE) and Engineering Controls

Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, supplemented by necessary engineering controls.

Equipment Specification Purpose
Hand Protection Butyl rubber or Viton gloves are recommended for handling aldehydes.[2][3] Nitrile and natural rubber gloves offer fair to poor resistance and should be avoided for prolonged contact.[4][5]To prevent skin contact and absorption.
Eye Protection Chemical safety goggles and a face shield.To protect eyes and face from splashes.
Skin and Body Protection A flame-retardant lab coat, long pants, and closed-toe shoes.To protect skin from accidental contact and in case of fire.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a fume hood or if vapors are not adequately controlled.To prevent inhalation of harmful vapors.
Engineering Controls All work with this compound should be conducted in a certified chemical fume hood.To minimize inhalation exposure and contain any potential spills.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to minimize risks.

1. Preparation and Pre-Handling Check:

  • Ensure a chemical fume hood is operational and the sash is at the appropriate height.

  • Verify that an emergency eyewash station and safety shower are accessible.

  • Assemble all necessary equipment and reagents before starting the experiment.

  • Don the appropriate PPE as outlined in the table above.

2. Handling the Chemical:

  • Ground/bond container and receiving equipment to prevent static discharge, as this compound is a combustible liquid.

  • Use only non-sparking tools.

  • Avoid inhalation of vapors.

  • Prevent contact with skin and eyes.

  • Keep the container tightly closed when not in use.

  • Store in a cool, well-ventilated area away from heat, sparks, and open flames.

3. In Case of a Spill:

  • Evacuate the immediate area.

  • Remove all sources of ignition.

  • Ventilate the area.

  • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • For large spills, contact your institution's environmental health and safety department immediately.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.

Waste Segregation and Collection:

  • All waste contaminated with this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.

Disposal Method:

  • As a sulfur-containing organic compound, this waste should be disposed of through a licensed hazardous waste disposal company.

  • Incineration is a common disposal method for such organic wastes.[6]

  • Landfill disposal of sulfur-containing waste may be an option but requires specific treatment, such as neutralization of acidic products formed during degradation.[7][8] Consult your institution's guidelines for the appropriate disposal route.

Hazard Summary and Occupational Exposure Limits

Hazard Classification GHS Pictogram Hazard Statement
Combustible LiquidNo PictogramH227: Combustible liquid
Acute Toxicity (Oral)
alt text
H302: Harmful if swallowed
Skin Irritation
alt text
H315: Causes skin irritation
Eye Irritation
alt text
H319: Causes serious eye irritation
Specific Target Organ Toxicity
alt text
H335: May cause respiratory irritation

Reference Occupational Exposure Limits for Acetaldehyde:

Organization Limit
OSHA (PEL)200 ppm (8-hour TWA)[2][9]
ACGIH (TLV)25 ppm (Ceiling)[2]
NIOSH (REL)Lowest feasible concentration (potential occupational carcinogen)[2]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit.

Emergency Procedures Workflow

The following diagram illustrates the logical flow of actions in an emergency situation.

Emergency_Workflow cluster_exposure Exposure Event cluster_first_aid Immediate First Aid cluster_spill Spill Event cluster_spill_response Spill Response Skin_Contact Skin Contact Wash_Skin Wash with soap and water for 15 min Skin_Contact->Wash_Skin Eye_Contact Eye Contact Flush_Eyes Flush with water for 15 min Eye_Contact->Flush_Eyes Inhalation Inhalation Move_Fresh_Air Move to fresh air Inhalation->Move_Fresh_Air Ingestion Ingestion Rinse_Mouth Rinse mouth, DO NOT induce vomiting Ingestion->Rinse_Mouth Medical_Attention Seek Immediate Medical Attention Wash_Skin->Medical_Attention Flush_Eyes->Medical_Attention Move_Fresh_Air->Medical_Attention Rinse_Mouth->Medical_Attention Small_Spill Small Spill Absorb_Spill Absorb with inert material Small_Spill->Absorb_Spill Large_Spill Large Spill Evacuate_Area Evacuate Area & Contact EHS Large_Spill->Evacuate_Area Dispose_Waste Dispose of as Hazardous Waste Absorb_Spill->Dispose_Waste Evacuate_Area->Dispose_Waste

Caption: Emergency response workflow for handling this compound incidents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.